molecular formula C22H24N2O9 B15585273 4-Epioxytetracycline

4-Epioxytetracycline

カタログ番号: B15585273
分子量: 460.4 g/mol
InChIキー: OWFJMIVZYSDULZ-PNBZAKDYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Epioxytetracycline is a useful research compound. Its molecular formula is C22H24N2O9 and its molecular weight is 460.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C22H24N2O9

分子量

460.4 g/mol

IUPAC名

(4S,4aR,5R,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14+,17-,21-,22+/m1/s1

InChIキー

OWFJMIVZYSDULZ-PNBZAKDYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Epioxytetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Epioxytetracycline, an important epimer and degradation product of the broad-spectrum antibiotic, Oxytetracycline (B609801). The document details its synthesis through epimerization, robust characterization methodologies, and relevant biochemical pathways. Quantitative data is presented in structured tables for clarity, and experimental protocols are meticulously outlined. Visual diagrams generated using Graphviz are included to illustrate key processes.

Introduction

This compound is the C4-epimer of Oxytetracycline, a member of the tetracycline (B611298) class of antibiotics. The epimerization at the fourth carbon atom, which bears the dimethylamino group, leads to a significant reduction in antibacterial activity.[1] This transformation is a critical consideration in the manufacturing, storage, and therapeutic use of Oxytetracycline, as the presence of the 4-epimer can affect the potency and overall quality of the drug product. The reversible nature of this epimerization, influenced by pH, necessitates precise analytical methods for its monitoring.[2] This guide serves as a technical resource for professionals engaged in the study and development of tetracycline-based pharmaceuticals.

Synthesis of this compound via Epimerization

The synthesis of this compound is primarily achieved through the controlled epimerization of its parent compound, Oxytetracycline. This process is a reversible chemical reaction that is highly dependent on the pH of the solution.

The epimerization of Oxytetracycline to this compound is favored under acidic to neutral conditions, typically within a pH range of 2 to 6.[2] At equilibrium, a mixture of both epimers will be present. The process can be intentionally induced to produce this compound for research and as a reference standard.

OTC Oxytetracycline Solution Adjust_pH Adjust pH to 2-6 OTC->Adjust_pH Incubate Incubate at Controlled Temperature Adjust_pH->Incubate Equilibrium Epimeric Equilibrium Reached (OTC and 4-eOTC Mixture) Incubate->Equilibrium Purification Chromatographic Purification Equilibrium->Purification eOTC Isolated this compound Purification->eOTC

Epimerization process workflow.

Characterization Methodologies

Accurate characterization of this compound is crucial for quality control and research purposes. The following are the primary analytical techniques employed.

HPLC is a widely used technique for the separation and quantification of this compound from Oxytetracycline.

  • Standard Preparation: Prepare stock solutions of Oxytetracycline and this compound standards (100 µg/mL) in water and store at -20°C. Working standards are prepared by diluting the stock solutions to the desired concentrations (e.g., 0.5 µg/mL).

  • Chromatographic System: Utilize an HPLC system equipped with a photodiode array detector (PDAD).

  • Column: An Inertsil WP300 C4 column (5 µm, 4.6 × 150 mm) is recommended for optimal separation.

  • Mobile Phase: An isocratic mobile phase consisting of 7.5 mmol/L tetrabutylphosphonium (B1682233) (TBP) solution is used.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 55°C

    • Injection Volume: 10–20 µL

    • Detection Wavelengths: 360 nm for Oxytetracycline and 364 nm for this compound.

  • Data Analysis: Identify and quantify the peaks based on their retention times and peak areas in comparison to the prepared standards.

LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of this compound, especially in complex matrices.

  • Sample Preparation (for tissue samples):

    • Homogenize the tissue sample.

    • Perform a liquid extraction using a sodium succinate (B1194679) solution (pH 4.0).[3]

    • Remove proteins by adding trichloroacetic acid, followed by filtration.[3]

    • Conduct a solid-phase extraction (SPE) clean-up using an HLB polymeric reversed-phase column.[3]

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A PLRP-S polymeric reversed-phase column is suitable for separation.[3]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.001 M oxalic acid, 0.5% (v/v) formic acid, and 3% (v/v) tetrahydrofuran (B95107) in water.[3]

    • Mobile Phase B: Tetrahydrofuran.[3]

  • Chromatographic Conditions:

    • Column Temperature: 60°C.[3]

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ESI mode. Monitor the specific precursor and product ion transitions for Oxytetracycline and this compound.

NMR spectroscopy, particularly 13C NMR, is a powerful tool for the structural elucidation and differentiation of tetracycline isomers.

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent, such as DMSO-d6 or D2O.[4]

  • Instrument: A high-field NMR spectrometer.

  • Data Acquisition: Acquire proton-decoupled 13C NMR spectra. Techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed to enhance signal sensitivity.[4]

  • Spectral Analysis: Compare the chemical shifts of the carbon atoms in the this compound spectrum with those of Oxytetracycline. The change in stereochemistry at the C4 position will induce noticeable shifts in the resonances of the surrounding carbon atoms, allowing for unambiguous identification.

Quantitative Data

The following tables summarize key quantitative data for the characterization of this compound.

Table 1: HPLC Performance Data

Parameter Value Reference
Retention Time (4-eOTC) 3.2 min
Retention Time (OTC) 4.0 min
Detection Limit (4-eOTC) 0.009 µg/mL

| Detection Limit (OTC) | 0.007 µg/mL | |

Table 2: Mass Spectrometry Data (Positive ESI)

Compound Precursor Ion (m/z) Major Fragment Ions (m/z) Reference
Oxytetracycline 461.1555 443, 426 [5]

| this compound | 461.1555 | 444, 443, 426 |[5][6] |

Mechanism of Action and Biological Activity

The primary mechanism of action of Oxytetracycline involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal A site.[1]

cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 50S_subunit 50S Subunit OTC Oxytetracycline OTC->30S_subunit Binds to tRNA aminoacyl-tRNA tRNA->Inhibition Binding blocked Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Inhibition

Mechanism of action of Oxytetracycline.

This compound exhibits significantly reduced antibacterial potency, estimated to be only about 5% of that of Oxytetracycline against S. aureus.[1] While it may compete with Oxytetracycline for penetration through the bacterial cell membrane, it does not effectively inhibit protein synthesis.[1][7]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The epimerization from Oxytetracycline is a key process influencing the quality of the active pharmaceutical ingredient. The analytical methodologies detailed herein, including HPLC, LC-MS/MS, and NMR, are essential for the accurate identification and quantification of this epimer. The provided protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, ensuring the development of safe and effective tetracycline-based therapies.

References

Formation of 4-Epioxytetracycline Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracycline (B611298) antibiotics, a cornerstone in antibacterial therapy, are susceptible to degradation under various environmental conditions, including acidic pH. A primary degradation pathway involves the formation of the 4-epimer of the parent tetracycline, such as 4-epioxytetracycline from oxytetracycline (B609801). This epimerization at the C-4 position of the dimethylamino group leads to a significant reduction or loss of antibacterial activity. Concurrently, under acidic conditions, tetracyclines can undergo dehydration to form anhydrotetracyclines, which are not only inactive but can also be toxic. Understanding the kinetics and mechanisms of these transformations is crucial for drug formulation, stability studies, and ensuring the safety and efficacy of tetracycline-based pharmaceuticals. This technical guide provides an in-depth overview of the formation of this compound under acidic conditions, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing the underlying chemical pathways and influencing factors.

Introduction

Tetracyclines are a class of broad-spectrum antibiotics characterized by a linear fused tetracyclic nucleus. Their chemical instability, particularly in solution, presents a significant challenge in the development and quality control of pharmaceutical formulations. In acidic environments (pH below 3), tetracyclines undergo two primary degradation reactions: a reversible epimerization at the C-4 carbon and an irreversible dehydration.

The epimerization at C-4 results in the formation of 4-epitetracyclines. For instance, tetracycline epimerizes to 4-epitetracycline, and oxytetracycline epimerizes to this compound. This stereochemical inversion at the dimethylamino group attachment point drastically reduces the antibiotic's ability to bind to the bacterial ribosome, thereby diminishing its therapeutic efficacy.

Simultaneously, the acidic conditions catalyze the elimination of a hydroxyl group at the C-6 position, leading to the formation of anhydrotetracyclines. These compounds lack antibacterial activity and have been associated with adverse effects, such as Fanconi syndrome. The interplay between epimerization and dehydration is a critical aspect of tetracycline degradation chemistry.

This guide will focus on the formation of this compound, using tetracycline as a model compound to discuss the broader class of 4-epitetracyclines, under acidic conditions. We will delve into the reaction kinetics, present quantitative data from key studies, provide detailed experimental protocols for monitoring these transformations, and offer visual representations of the processes involved.

Chemical Mechanism and Kinetics

The degradation of tetracycline in acidic solution is a complex process involving parallel and reversible reactions. The primary pathways are the reversible epimerization to 4-epitetracycline and the irreversible dehydration to anhydrotetracycline (B590944). 4-Epitetracycline can also undergo dehydration to form 4-epianhydrotetracycline (B1505794).

The epimerization of tetracycline to 4-epitetracycline is a reversible, first-order reaction.[1] Similarly, the dehydration of both tetracycline and 4-epitetracycline to their respective anhydro forms are first-order processes.[1] The overall reaction network can be depicted as follows:

T Tetracycline ET 4-Epitetracycline T->ET k1 (revers.) AT Anhydrotetracycline T->AT k3 EAT 4-Epianhydrotetracycline ET->EAT k4 AT->EAT k2 (revers.)

Figure 1: Degradation pathway of tetracycline in acidic solution.
Quantitative Data

The kinetics of these concomitant reactions have been studied, and the rate constants provide a quantitative understanding of the degradation process. The following tables summarize the rate constants and activation energies for the degradation of tetracycline in a pH 1.5 phosphate (B84403) solution at various temperatures, as determined by Yuen and Sokoloski (1977).[1]

Table 1: Rate Constants for the Degradation of Tetracycline at pH 1.5 [1]

Temperature (°C)k1 (T → ET) (x 10⁻³ min⁻¹)k⁻¹ (ET → T) (x 10⁻³ min⁻¹)k2 (AT → EAT) (x 10⁻³ min⁻¹)k⁻² (EAT → AT) (x 10⁻³ min⁻¹)k3 (T → AT) (x 10⁻⁵ min⁻¹)k4 (ET → EAT) (x 10⁻⁵ min⁻¹)
401.170.832.171.501.332.00
503.172.176.174.174.676.67
608.335.5016.6711.6715.0021.67
7020.0013.3341.6728.3346.6766.67

Where T = Tetracycline, ET = 4-Epitetracycline, AT = Anhydrotetracycline, EAT = 4-Epianhydrotetracycline.

Table 2: Activation Energies for the Degradation of Tetracycline at pH 1.5 [1]

ReactionActivation Energy (kcal/mole)
Tetracycline → 4-Epitetracycline (k1)22
4-Epitetracycline → Tetracycline (k⁻¹)22
Anhydrotetracycline → 4-Epianhydrotetracycline (k2)24
4-Epianhydrotetracycline → Anhydrotetracycline (k⁻²)24
Tetracycline → Anhydrotetracycline (k3)27
4-Epitetracycline → 4-Epianhydrotetracycline (k4)27

These data highlight that the epimerization reactions (k1, k⁻¹, k2, k⁻²) are significantly faster than the dehydration reactions (k3, k4) at lower temperatures. However, the rate of dehydration increases more rapidly with temperature due to its higher activation energy.

Experimental Protocols

The separation and quantification of tetracycline and its degradation products, including this compound, are typically performed using High-Performance Liquid Chromatography (HPLC). The following is a detailed methodology adapted from various validated methods for the analysis of tetracycline and its related compounds.[2][3]

Preparation of Solutions
  • Mobile Phase A: Prepare a 0.2 M phosphate buffer and adjust the pH to 2.2 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (B52724) (HPLC grade).

  • Diluent: 0.1% Phosphoric acid in water.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of tetracycline hydrochloride reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample containing tetracycline in the diluent to achieve a final concentration within the linear range of the assay (e.g., 0.1 mg/mL).

Chromatographic Conditions
  • Instrument: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A microparticulate phenyl column (e.g., 300 mm x 3.9 mm, 10 µm) or a C18 column (e.g., 150 mm x 4.6 mm, 3 µm).[2][3]

  • Mobile Phase: A step or gradient elution can be used. For a step gradient with a phenyl column, start with 12% acetonitrile in 0.2 M phosphate buffer (pH 2.2) and step up to 22% acetonitrile.[2] For a gradient elution with a C18 column, a gradient of 0.1% phosphoric acid and acetonitrile can be employed.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Autosampler Temperature: 4 °C to minimize degradation in the sample vial.[3]

Procedure
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solution multiple times to ensure system suitability (e.g., check for reproducibility of retention times and peak areas).

  • Inject the sample solution.

  • Identify the peaks of tetracycline, 4-epitetracycline, anhydrotetracycline, and 4-epianhydrotetracycline based on their retention times compared to reference standards.

  • Quantify the amount of each compound by comparing the peak areas from the sample chromatogram with those from the standard chromatogram.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (Tetracycline in Diluent) Equilibrate Equilibrate Column Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solution (in Diluent) Prep_Sample->Equilibrate Inject_Std Inject Standard Equilibrate->Inject_Std Inject_Sample Inject Sample Inject_Std->Inject_Sample Detect UV Detection (280 nm) Inject_Sample->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify by Peak Area Comparison Identify->Quantify

Figure 2: Experimental workflow for HPLC analysis of tetracycline degradation.

Factors Influencing the Formation of this compound

Several factors can influence the rate and extent of this compound formation from its parent compound. Understanding and controlling these factors are essential for maintaining the stability of tetracycline-containing products.

  • pH: The epimerization reaction is significantly influenced by pH. It is most pronounced in the acidic pH range of 2 to 6.

  • Temperature: As indicated by the kinetic data, an increase in temperature accelerates the rate of epimerization.

  • Buffer Catalysis: Certain buffer species, such as phosphate, have been shown to catalyze the epimerization of tetracyclines.[1]

  • Presence of Metal Ions: Divalent and trivalent metal ions can form chelates with tetracyclines, which can either stabilize the molecule or alter the degradation pathways.

cluster_factors Influencing Factors Tetracycline Tetracycline Stability Epimerization Formation of This compound Epimerization->Tetracycline decreases pH Acidic pH (2-6) pH->Epimerization Temp Increased Temperature Temp->Epimerization Buffer Buffer Catalysis (e.g., Phosphate) Buffer->Epimerization Metal Presence of Metal Ions Metal->Epimerization

Figure 3: Factors influencing the formation of this compound.

Conclusion

The formation of this compound is a critical degradation pathway for oxytetracycline and, by extension, a key consideration for all tetracycline antibiotics under acidic conditions. This process, which occurs concomitantly with dehydration, leads to a loss of therapeutic efficacy and the potential formation of toxic byproducts. A thorough understanding of the kinetics and influencing factors is paramount for the development of stable pharmaceutical formulations and for ensuring the quality and safety of these essential medicines. The experimental protocols outlined in this guide provide a robust framework for the accurate monitoring of tetracycline degradation, enabling researchers and drug development professionals to mitigate the impact of these undesirable transformations.

References

A Comparative Analysis of the Biological Activities of 4-Epioxytetracycline and Oxytetracycline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytetracycline (B609801), a broad-spectrum antibiotic of the tetracycline (B611298) class, is widely utilized in clinical and veterinary medicine for its bacteriostatic properties. Its mechanism of action involves the inhibition of protein synthesis in bacteria. However, under certain conditions, oxytetracycline can undergo epimerization at the C4 position to form 4-epioxytetracycline, a stereoisomer with markedly different biological activity. This technical guide provides a comprehensive comparison of the biological activities of oxytetracycline and its 4-epimer, focusing on their antimicrobial efficacy and underlying mechanisms. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Tetracycline antibiotics have been a cornerstone of infectious disease treatment for decades. Their efficacy stems from their ability to interfere with bacterial protein synthesis, a fundamental process for bacterial growth and replication.[1] Oxytetracycline, a prominent member of this class, is produced by the actinomycete Streptomyces rimosus.[2]

A critical aspect of oxytetracycline's chemistry is its susceptibility to epimerization. In solution, particularly under acidic to neutral pH conditions, oxytetracycline can convert to its C4 epimer, this compound. This structural change has profound implications for the molecule's biological activity, primarily resulting in a significant loss of antimicrobial potency. Understanding the differences in the biological profiles of these two molecules is crucial for drug formulation, stability testing, and the accurate assessment of antimicrobial efficacy.

Antimicrobial Activity: A Quantitative Comparison

The most significant difference between oxytetracycline and this compound lies in their antimicrobial activity. While oxytetracycline is a potent antibiotic against a wide range of Gram-positive and Gram-negative bacteria, this compound exhibits substantially reduced or negligible antibacterial action.

Table 1: Comparative Antimicrobial Potency

CompoundRelative Potency against Staphylococcus aureus
Oxytetracycline100%
This compound~5%

Note: This data is based on available literature and highlights the significant drop in potency. More comprehensive comparative Minimum Inhibitory Concentration (MIC) data across a wider range of bacterial species is needed for a complete picture.

Table 2: Minimum Inhibitory Concentration (MIC) Data (Illustrative)

OrganismOxytetracycline MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus0.25 - 2.0Significantly higher (Data not widely available)
Escherichia coli0.5 - 4.0Significantly higher (Data not widely available)

This table is illustrative. Specific MIC values can vary depending on the bacterial strain and testing conditions. The lack of extensive MIC data for this compound in the public domain underscores its recognized lack of significant antimicrobial activity.

Mechanism of Action: The Molecular Basis of Differential Activity

The disparity in antimicrobial activity between oxytetracycline and its 4-epimer can be attributed to their differential interaction with the bacterial ribosome.

Oxytetracycline:

Oxytetracycline exerts its bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria.[1][2] This binding physically blocks the A-site of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[3] This crucial step in protein synthesis is thereby inhibited, leading to the cessation of polypeptide chain elongation and, consequently, the arrest of bacterial growth.

This compound:

In contrast, this compound does not effectively inhibit bacterial protein synthesis. Studies using an acellular model system for protein synthesis (polyphenylalanine synthesis) have shown that while oxytetracycline is a potent inhibitor, this compound does not suppress this process.[3] This suggests that the stereochemical change at the C4 position hinders the molecule's ability to bind effectively to the 30S ribosomal subunit and block the A-site. While it may compete with oxytetracycline for penetration through the cell membrane, it lacks the critical intracellular activity.[3]

cluster_bacterium Bacterial Cell cluster_oxytetracycline Action of Oxytetracycline cluster_epioxytetracycline Action of this compound Bacterial Ribosome Bacterial Ribosome mRNA mRNA Bacterial Ribosome->mRNA Binds Growing Polypeptide Chain Growing Polypeptide Chain Bacterial Ribosome->Growing Polypeptide Chain Catalyzes peptide bond formation Bacterial Ribosome->Inhibition Blocks A-site No significant binding No significant binding Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Bacterial Ribosome Enters A-site Oxytetracycline Oxytetracycline Oxytetracycline->Bacterial Ribosome Binds to 30S subunit Protein Synthesis Arrested Protein Synthesis Arrested This compound This compound This compound->Bacterial Ribosome Protein Synthesis Continues Protein Synthesis Continues

Figure 1: Mechanism of Action of Oxytetracycline vs. This compound.

Other Biological Activities

While the primary focus is often on antimicrobial effects, tetracyclines are known to possess other biological activities, including anti-inflammatory and matrix metalloproteinase (MMP) inhibitory properties.

Table 3: Comparison of Non-Antimicrobial Activities

Biological ActivityOxytetracyclineThis compound
Anti-inflammatory Effects Demonstrated to have anti-inflammatory properties.Limited data available, but likely possesses some activity due to the shared core structure. Comparative studies are needed.
MMP Inhibition Known to inhibit matrix metalloproteinases.Limited data available. As this activity is often independent of the antimicrobial function, it is plausible that this compound retains some MMP inhibitory capacity. Further research is required.
Effects on Gut Microbiota Can significantly alter the composition of gut microbiota.A study in rats indicated that this compound can also alter gut microbiota and affect blood metabolomics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is inoculated into a series of wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible turbidity, and the MIC is recorded as the lowest concentration of the agent that prevents visible growth.

Materials:

  • Test compounds (Oxytetracycline and this compound)

  • Microorganism to be tested (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare stock solutions of oxytetracycline and this compound in a suitable solvent.

    • Perform serial two-fold dilutions of each compound in CAMHB in the wells of the microtiter plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add an equal volume of the standardized inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

cluster_workflow Broth Microdilution MIC Assay Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Prepare Antimicrobial Dilutions Prepare Antimicrobial Dilutions Start->Prepare Antimicrobial Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Microtiter Plate Prepare Antimicrobial Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Figure 2: Experimental Workflow for Broth Microdilution MIC Assay.
In Vitro Protein Synthesis Assay (Polyphenylalanine Synthesis)

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Principle: A cell-free extract from E. coli (S30 extract), containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.), is used to synthesize a polypeptide chain (polyphenylalanine) from a synthetic mRNA template (polyuridylic acid or poly(U)). The incorporation of a radiolabeled amino acid (e.g., ¹⁴C-phenylalanine) into the newly synthesized polypeptide is measured to quantify the extent of protein synthesis. The inhibitory effect of a compound is determined by its ability to reduce the incorporation of the radiolabeled amino acid.

Materials:

  • S30 cell-free extract from E. coli

  • Poly(U) mRNA template

  • ¹⁴C-labeled Phenylalanine

  • Unlabeled amino acids (except phenylalanine)

  • ATP, GTP, and an energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

  • Buffer solution containing Mg²⁺, K⁺, and other necessary ions

  • Test compounds (Oxytetracycline and this compound)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the S30 extract, poly(U) template, ¹⁴C-phenylalanine, unlabeled amino acids, ATP, GTP, and the energy regenerating system in the appropriate buffer.

  • Addition of Inhibitors:

    • Add varying concentrations of oxytetracycline or this compound to the reaction mixtures. Include a control with no inhibitor.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for polyphenylalanine synthesis.

  • Precipitation and Filtration:

    • Stop the reaction by adding cold TCA to precipitate the synthesized polypeptides.

    • Collect the precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters with cold TCA to remove unincorporated ¹⁴C-phenylalanine.

  • Quantification:

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein synthesis for each concentration of the test compounds compared to the control.

Conclusion

The biological activity of this compound is markedly reduced compared to its parent compound, oxytetracycline. This difference is primarily due to the stereochemical change at the C4 position, which critically impairs its ability to bind to the bacterial 30S ribosomal subunit and inhibit protein synthesis. While oxytetracycline is a potent bacteriostatic agent, this compound is largely devoid of significant antimicrobial activity. The non-antimicrobial properties of this compound, such as potential anti-inflammatory and MMP inhibitory effects, remain an area that requires further comparative investigation. This technical guide highlights the importance of considering stereochemistry in drug activity and provides a framework for the experimental comparison of such related compounds. For drug development professionals, the propensity of oxytetracycline to form its less active epimer underscores the critical need for robust stability testing and formulation strategies to ensure product efficacy.

References

4-Epioxytetracycline: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epioxytetracycline is a stereoisomer and a primary degradation product of the broad-spectrum antibiotic oxytetracycline (B609801). The epimerization occurs at the C4 position of the tetracycline (B611298) ring structure, a process often facilitated by acidic to neutral pH conditions. This structural alteration is critically associated with a significant reduction in its antibacterial potency. While its parent compound, oxytetracycline, is a well-characterized inhibitor of bacterial protein synthesis, the precise mechanisms of action of this compound are less defined and are thought to extend beyond simple antibacterial effects, encompassing potential anti-inflammatory and matrix metalloproteinase (MMP) inhibitory activities. This guide provides a comprehensive overview of the current understanding of the mechanisms of action of this compound, supported by detailed experimental protocols and data presented for comparative analysis.

I. Interaction with the Bacterial Ribosome and Protein Synthesis

The primary antibacterial mechanism of tetracyclines involves the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit. This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby arresting peptide chain elongation.

Studies on this compound reveal a significantly diminished capacity for inhibiting bacterial protein synthesis compared to oxytetracycline. While it has been observed to compete with oxytetracycline for penetration through the bacterial cell membrane, it fails to effectively suppress polypeptide synthesis in acellular assays. This suggests that the epimerization at the C4 position critically impairs its binding affinity for the 30S ribosomal subunit.

Quantitative Data: Antibacterial Potency

The reduced interaction with the ribosome is reflected in its decreased antibacterial activity.

CompoundTarget OrganismPotency Relative to Oxytetracycline
This compoundStaphylococcus aureus~5%

Experimental Protocol: In Vitro Transcription/Translation Assay

This assay is designed to quantify the inhibitory effect of a compound on bacterial protein synthesis.

1. Reagents and Materials:

  • E. coli S30 cell-free extract

  • Premix solution (containing amino acids, ATP, GTP, CTP, UTP, and buffer components)

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • This compound (test compound)

  • Oxytetracycline (positive control)

  • Nuclease-free water

  • Scintillation vials and scintillation fluid

  • [³⁵S]-Methionine

2. Procedure:

  • Prepare a reaction mixture containing the S30 extract, premix solution, and plasmid DNA.

  • Aliquot the reaction mixture into separate tubes.

  • Add varying concentrations of this compound and oxytetracycline to the respective tubes. Include a no-compound control.

  • Add [³⁵S]-Methionine to each tube to radiolabel the newly synthesized proteins.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Terminate the reactions by placing them on ice.

  • Precipitate the proteins using trichloroacetic acid (TCA).

  • Wash the protein pellets with acetone (B3395972) and resuspend in a suitable buffer.

  • Measure the amount of incorporated [³⁵S]-Methionine using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the no-compound control.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (S30 Extract, Premix, DNA) aliquot Aliquot Mix prep_mix->aliquot add_compounds Add Test Compounds (4-EOTC, OTC, Control) aliquot->add_compounds add_label Add [³⁵S]-Methionine add_compounds->add_label incubate Incubate at 37°C add_label->incubate terminate Terminate Reaction on Ice incubate->terminate precipitate Precipitate Proteins (TCA) terminate->precipitate wash Wash and Resuspend precipitate->wash scintillation Scintillation Counting wash->scintillation calculate Calculate % Inhibition scintillation->calculate

Figure 1. Workflow for an in vitro transcription/translation assay.

II. Inhibition of Matrix Metalloproteinases (MMPs)

Tetracycline and its derivatives have been shown to inhibit MMPs, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. This inhibition is independent of their antibiotic activity and is thought to occur through the chelation of the zinc ion at the active site of the MMP. Given this class effect, it is plausible that this compound also possesses MMP inhibitory properties.

Quantitative Data: MMP Inhibition (Hypothetical)
CompoundMMP TargetIC50 (µM)
This compoundMMP-2Data not available
This compoundMMP-9Data not available
Doxycycline (for comparison)MMP-215-30
Doxycycline (for comparison)MMP-915-30

Experimental Protocol: Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) in a sample.

1. Reagents and Materials:

  • Polyacrylamide gel containing gelatin (0.1%)

  • SDS-PAGE running buffer

  • Sample buffer (non-reducing)

  • Cell culture supernatant or tissue extract containing MMPs

  • This compound

  • Incubation buffer (containing Tris-HCl, CaCl₂, and ZnCl₂)

  • Staining solution (Coomassie Brilliant Blue R-250)

  • Destaining solution

2. Procedure:

  • Mix the samples with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis at a low temperature (e.g., 4°C) to separate the proteins based on their molecular weight.

  • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

  • Incubate the gel in the incubation buffer overnight at 37°C. To test for inhibition, include varying concentrations of this compound in the incubation buffer for some gels.

  • Stain the gel with Coomassie Brilliant Blue R-250.

  • Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Quantify the band intensity to determine the level of MMP activity and inhibition.

G cluster_prep Sample Preparation & Electrophoresis cluster_activity Enzyme Activity cluster_vis Visualization prep_sample Prepare Samples (Non-reducing buffer) load_gel Load Gelatin Gel prep_sample->load_gel electrophoresis Run Electrophoresis (4°C) load_gel->electrophoresis renature Renature MMPs (Triton X-100 wash) electrophoresis->renature incubate Incubate in Buffer ± Inhibitor (37°C) renature->incubate stain Stain with Coomassie Blue incubate->stain destain Destain Gel stain->destain analyze Analyze Clear Bands destain->analyze

Figure 2. Workflow for gelatin zymography.

III. Anti-inflammatory Mechanisms

Tetracyclines are recognized for their anti-inflammatory properties, which are distinct from their antimicrobial effects. These effects are mediated through the modulation of various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. There is also evidence to suggest that tetracycline degradation products may induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant functions.

A. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Tetracyclines are thought to inhibit this pathway at multiple points.

G stimulus Pro-inflammatory Stimulus IKK IKK Activation stimulus->IKK IkB_p IκB Phosphorylation IKK->IkB_p IkB_deg IκB Degradation IkB_p->IkB_deg NFkB_trans NF-κB Nuclear Translocation IkB_deg->NFkB_trans gene_exp Pro-inflammatory Gene Expression NFkB_trans->gene_exp EOTC This compound EOTC->IKK Inhibition EOTC->IkB_p Inhibition

Figure 3. Potential inhibition of the NF-κB pathway by this compound.
B. Modulation of MAPK Signaling Pathways

MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation. Tetracyclines have been shown to interfere with the phosphorylation and activation of key kinases in these pathways.

G stimulus Cellular Stress/ Cytokines MAPKKK MAPKKK stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response EOTC This compound EOTC->MAPKKK Inhibition

Figure 4. Potential modulation of MAPK signaling by this compound.
Quantitative Data: Anti-inflammatory Activity (Hypothetical)

AssayCell TypeStimulantMeasured EndpointIC50 (µM) of this compound
NF-κB Reporter AssayHEK293TNF-αLuciferase ActivityData not available
Cytokine ProductionMacrophagesLPSTNF-α releaseData not available
MAPK ActivationFibroblastsIL-1βp38 PhosphorylationData not available

Experimental Protocol: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

1. Reagents and Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Cell culture medium (DMEM with 10% FBS)

  • TNF-α (stimulant)

  • This compound

  • Luciferase assay reagent

  • 96-well white, opaque plates

2. Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of NF-κB inhibition for each concentration of this compound.

IV. Conclusion

This compound, a major degradation product of oxytetracycline, exhibits a significantly reduced antibacterial profile due to its impaired ability to inhibit bacterial protein synthesis. However, the therapeutic potential of this molecule may lie in its non-antibiotic properties. Based on the known activities of the tetracycline class of compounds, this compound is likely to possess both matrix metalloproteinase inhibitory and anti-inflammatory effects. The latter may be mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research, including the generation of quantitative inhibitory data and detailed mechanistic studies, is required to fully elucidate the pharmacological profile of this compound and to explore its potential applications in inflammatory and tissue-destructive diseases. The experimental protocols provided in this guide serve as a foundation for such future investigations.

An In-depth Technical Guide to the Discovery and History of Tetracycline Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetracycline (B611298), a cornerstone of antibiotic therapy for decades, undergoes a crucial transformation known as epimerization, primarily at the C4 position, leading to the formation of 4-epitetracycline. This stereoisomer, along with other degradation products, exhibits significantly reduced antibacterial activity and can impact the overall efficacy and safety profile of tetracycline-containing pharmaceuticals. Understanding the discovery, formation kinetics, and analytical characterization of these epimers is paramount for drug development, quality control, and clinical application. This technical guide provides a comprehensive overview of the history of tetracycline, the chemical basis of its epimerization, detailed experimental protocols for analysis, and a summary of the quantitative data regarding epimerization rates and biological activity.

Discovery and History of Tetracyclines

The journey of tetracyclines began in the late 1940s as part of the golden age of antibiotic discovery.[1][2][3] The first member of this class, chlortetracycline (B606653) (Aureomycin), was discovered in 1945 by Benjamin Minge Duggar from a soil bacterium, Streptomyces aureofaciens.[2][3][4] This discovery was a landmark in the fight against bacterial infections, offering a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2]

Following the discovery of chlortetracycline, oxytetracycline (B609801) (Terramycin) was isolated from Streptomyces rimosus.[5] The parent compound, tetracycline, was first produced semi-synthetically in 1953 through the catalytic hydrogenolysis of chlortetracycline, a process that removed the chlorine atom and resulted in a compound with improved potency and solubility.[4][6] This marked a significant advancement, demonstrating that the chemical modification of natural antibiotics could lead to superior therapeutic agents.[6] The success of these first-generation tetracyclines paved the way for the development of second and third-generation analogs with enhanced properties.[1][3]

Early in the study of these compounds, it was observed that tetracycline solutions could lose potency over time, particularly in weakly acidic conditions. This led to the discovery of C4 epimers, which were identified as degradation products with considerably lower antibacterial activity.[7][8][9] The formation of these epimers, especially 4-epitetracycline, became a critical parameter for the quality control of tetracycline preparations.

The Chemistry of Tetracycline Epimerization

Epimerization is a chemical process that alters the configuration of a single chiral center in a molecule containing multiple chiral centers. In the case of tetracycline, the most significant epimerization occurs at the C4 position, which bears a dimethylamino group. This process is a reversible, first-order reaction that is particularly prominent in weakly acidic solutions, with the rate being fastest between pH 3 and 5.[10]

The mechanism involves the enolization of the C4 ketone, which allows for the temporary loss of chirality at this position. Subsequent re-ketonization can occur from either face of the enol intermediate, leading to either the original configuration or its epimer. The equilibrium between tetracycline and 4-epitetracycline typically results in a mixture containing significant amounts of both compounds.

Tetracycline can also undergo other degradation reactions, including dehydration to form anhydrotetracycline (B590944) and epianhydrotetracycline, which are known to be toxic.[11] The formation of these anhydro-derivatives is favored under strongly acidic conditions (below pH 2).[10] The interrelationship between these degradation pathways is crucial for understanding the stability of tetracycline.

Quantitative Data on Tetracycline Epimerization and Bioactivity

The rate of tetracycline epimerization is influenced by several factors, most notably pH and temperature. The following tables summarize key quantitative data on the kinetics of epimerization and the comparative bioactivity of tetracycline and its 4-epimer.

Table 1: Kinetics of Tetracycline Epimerization

ConditionRate Constant (k)Activation Energy (Ea)Reference
pH 1.5 phosphate (B84403) solutionRate constants for reversible first-order epimerization were determined at four temperatures.15 to 27 kcal/mole[3]
pH 4.0, 0.1 M phosphate bufferApparent energy of activation for C4 epimerization was approximately 20 kcal/g-mole.~20 kcal/g-mole[7]
Aqueous acidic solutionsTrichloroacetic acid (TCA) was found to stabilize tetracycline against epimerization.Not specified[8]
pH 7.0Hydrolysis of tetracycline follows first-order kinetics with Ea values ranging from 42.0 to 77.0 kJ/mol.42.0 - 77.0 kJ/mol[12]
High temperature (110-140 °C)Thermal degradation follows first-order kinetics.z-value of 28 ± 2 °C[13]

Table 2: Comparative Antibacterial Activity of Tetracycline and its 4-Epimer

OrganismTetracycline MIC (µg/mL)4-Epitetracycline MIC (µg/mL)Fold DifferenceReference
Escherichia coli2 - 256Significantly higher (data limited)-[14][15]
Staphylococcus aureus0.12 - >64Significantly higher (data limited)-[16][17][18]
General ActivityActiveNearly inactive-[19]

Note: Direct comparative MIC data for 4-epitetracycline is scarce in the literature, as it is primarily considered an inactive degradation product. The provided tetracycline MIC ranges reflect the diversity of susceptible and resistant strains.

Experimental Protocols

Accurate quantification of tetracycline and its epimers is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

HPLC Method for the Analysis of Tetracycline and its Epimers (Based on USP recommendations)

This protocol is a representative method for the separation and quantification of tetracycline, 4-epitetracycline, anhydrotetracycline, and 4-epianhydrotetracycline.

4.1.1. Materials and Reagents

  • Tetracycline Hydrochloride Reference Standard (USP)

  • 4-Epitetracycline Hydrochloride Reference Standard

  • Anhydrotetracycline Hydrochloride Reference Standard

  • 4-Epianhydrotetracycline Hydrochloride Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 0.1% Phosphoric acid in water (Diluent)[2]

4.1.2. Chromatographic Conditions

  • Column: L1 (C18), 3 µm, 150 x 4.6 mm[2]

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 280 nm[2]

  • Column Temperature: Ambient

  • Autosampler Temperature: 4 °C (to retard degradation in solution)[2]

4.1.3. Preparation of Solutions

  • Standard Solution: Prepare a solution of Tetracycline Hydrochloride RS in the diluent to a known concentration of about 0.1 mg/mL.[2]

  • System Suitability Solution: Prepare a solution containing known concentrations of tetracycline and its related impurities (4-epitetracycline, anhydrotetracycline, 4-epianhydrotetracycline) to verify the resolution and performance of the chromatographic system.

  • Sample Preparation: Accurately weigh and dissolve the tetracycline sample in the diluent to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm filter before injection.

4.1.4. System Suitability

  • The chromatographic system must meet the requirements outlined in USP General Chapter <621>.[1][2][4][7]

  • The resolution between tetracycline and its adjacent peaks should be adequate to ensure accurate quantification.

  • The relative standard deviation for replicate injections of the standard solution should be within the specified limits.

4.1.5. Analysis

  • Inject equal volumes of the standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas for tetracycline and its epimers.

  • Calculate the percentage of each epimer in the sample by comparing its peak area to that of the corresponding reference standard.

Sample Preparation for Analysis from Complex Matrices (e.g., Milk)

4.2.1. Solid-Phase Extraction (SPE) Protocol

  • Sample Pre-treatment: To a milk sample, add an equal volume of EDTA-McIlvaine buffer to chelate calcium ions, which can interfere with tetracycline analysis. Centrifuge to separate the supernatant.

  • SPE Cartridge Conditioning: Condition a C8 or polymeric SPE cartridge with methanol (B129727) followed by deionized water.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the tetracyclines from the cartridge using an appropriate solvent, such as methanol or a mixture of acetonitrile and oxalic acid solution.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase for analysis.

Visualizations

Tetracycline Degradation Pathway

The following diagram illustrates the key degradation pathways of tetracycline, including epimerization and the formation of anhydro-derivatives.

Tetracycline_Degradation Tetracycline Tetracycline Epitetracycline 4-Epitetracycline Tetracycline->Epitetracycline Epimerization (pH 3-5) (reversible) Anhydrotetracycline Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration (< pH 2) Epianhydrotetracycline 4-Epianhydrotetracycline Epitetracycline->Epianhydrotetracycline Dehydration Anhydrotetracycline->Epianhydrotetracycline Epimerization (reversible)

Caption: Interrelationship of tetracycline and its primary degradation products.

Experimental Workflow for Epimer Analysis

This diagram outlines the typical workflow for the analysis of tetracycline and its epimers in a pharmaceutical sample.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Weighing Accurately weigh sample Dissolution Dissolve in appropriate diluent Sample_Weighing->Dissolution Standard_Weighing Accurately weigh reference standards Standard_Weighing->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC system Filtration->Injection Separation Chromatographic separation Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Integration Peak integration and identification Detection->Integration Quantification Quantification against reference standards Integration->Quantification Reporting Report results Quantification->Reporting

Caption: Workflow for the HPLC analysis of tetracycline epimers.

Conclusion

The discovery of tetracycline epimers has been a critical aspect of the history and development of this important class of antibiotics. The formation of 4-epitetracycline and other degradation products underscores the importance of rigorous stability testing and the use of validated analytical methods for quality control. For researchers and drug development professionals, a thorough understanding of the factors influencing epimerization is essential for formulating stable tetracycline products and ensuring their therapeutic efficacy and safety. The methodologies and data presented in this guide provide a solid foundation for further research and development in the field of tetracycline antibiotics.

References

Solubility Profile of 4-Epioxytetracycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Epioxytetracycline, an epimer and degradation product of oxytetracycline. Understanding the solubility of this compound is critical for its use as a reference standard in stability studies of oxytetracycline, as well as for research into the degradation pathways of tetracycline (B611298) antibiotics. This document compiles available solubility data, presents a standard experimental protocol for solubility determination, and illustrates a general workflow for solubility assessment.

Data Presentation: Solubility of this compound

The solubility of this compound has been reported in several common laboratory solvents. The available quantitative and qualitative data are summarized in the table below for easy comparison. It is important to note that some conflicting qualitative descriptions exist in the literature, which are duly noted.

SolventQuantitative SolubilityQualitative DescriptionNotes
Water0.5 mg/mL[1][2]Very slightly soluble[1][2], Good water solubility[3]The qualitative descriptions for water solubility are conflicting. The quantitative value of 0.5 mg/mL suggests low solubility.
Methanol0.5 mg/mL[4]Very slightly soluble[1][2], Slightly soluble[5], Soluble[3]Requires ultrasonic and warming to achieve the stated concentration[4].
Dimethyl Sulfoxide (DMSO)Not availableVery slightly soluble[1][2], Slightly soluble[5], Soluble[3]-
EthanolNot availableSoluble[3]-
Dimethylformamide (DMF)Not availableSoluble[3]-

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in publicly available literature, a standard and widely accepted method for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) is the shake-flask method. This method is considered reliable for establishing thermodynamic solubility.[3] The following is a detailed methodology based on general protocols recommended by regulatory bodies and found in pharmaceutical research.[3][6][7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, methanol, DMSO)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator placed in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

  • Calibrated analytical balance

  • pH meter (for aqueous solutions)

Procedure:

  • Preparation of Solvent: Prepare the desired solvent. For aqueous solubility determination, use buffers of specific pH (e.g., pH 1.2, 4.5, and 6.8 are common for biopharmaceutical classification) and maintain a constant temperature, typically 37 ± 1 °C.[6]

  • Addition of Excess Solute: Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[3]

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured until it remains constant.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation at a high speed, followed by filtration of the supernatant through a syringe filter to remove any remaining fine particles.

  • Concentration Analysis: Accurately dilute the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.[6]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of compound solubility, such as the shake-flask method described above.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent in vial A->B C Seal and agitate at constant temperature (e.g., 24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H I Final Solubility Data (mg/mL or mol/L) H->I

Caption: Workflow for determining the equilibrium solubility of a compound.

References

Environmental Fate and Occurrence of 4-Epioxytetracycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epioxytetracycline is a significant transformation product of the widely used antibiotic, oxytetracycline (B609801). As an epimer, it is formed through a reversible isomerization process, particularly under acidic to neutral pH conditions. The presence of this compound in the environment is a growing concern due to its potential to contribute to the overall pool of antibiotic-resistant compounds. This technical guide provides a comprehensive overview of the environmental fate, occurrence, and analytical methodologies for this compound, aimed at professionals in environmental science and drug development.

Environmental Occurrence

This compound has been detected in various environmental compartments, primarily as a result of the discharge of treated and untreated wastewater from municipalities and agricultural runoff. Its presence is closely linked to the use of its parent compound, oxytetracycline, in human and veterinary medicine.

Quantitative Data on Environmental Concentrations

The following table summarizes the reported concentrations of this compound in different environmental matrices.

Environmental MatrixLocationConcentration RangeMean ConcentrationReference(s)
Wastewater Treatment Plant EffluentChinaup to 19.5 ± 2.9 mg/L (for OTC and related compounds)-[1][2]
River WaterXiao River, China12.9 ± 1.1 µg/L - 31.5 ± 3.8 µg/L-[1][2]
River WaterWeihe River, ChinaNot explicitly quantified for this compound, but parent OTC was 1.56–87.89 ng/L16.13 ng/L (for OTC)[3]
River WaterVarious rivers, ChinaNot explicitly quantified for this compound, but parent OTC was up to 22.5 ng/L-[4]
River SedimentXiao River, ChinaRatio to OTC was 0.061 ± 0.015-[1][2]
River SedimentAnning River, ChinaNot explicitly quantified for this compound, but parent OTC was detected-[5]

Environmental Fate and Transformation

The primary formation pathway of this compound in the environment is the epimerization of oxytetracycline. This reaction is influenced by environmental factors such as pH and temperature.

Epimerization of Oxytetracycline

The epimerization of oxytetracycline at the C4 position is a reversible, first-order reaction.[6] This transformation is favored under acidic to neutral pH conditions (pH 2-6).[7] The presence of certain ions, such as phosphate (B84403) and citrate, can catalyze this reaction.[6] The kinetics of this epimerization are crucial for understanding the persistence and overall environmental exposure to both oxytetracycline and this compound.

Degradation Pathway of Oxytetracycline

The following diagram illustrates the key transformation pathway of oxytetracycline to this compound and other degradation products.

degradation_pathway cluster_epimerization Epimerization (pH 2-6) OTC Oxytetracycline EOTC This compound OTC->EOTC reversible AOTC α-apo-oxytetracycline OTC->AOTC acidic conditions BATC β-apo-oxytetracycline OTC->BATC acidic conditions Other Other Degradation Products EOTC->Other AOTC->Other BATC->Other experimental_workflow cluster_sampling Sample Collection & Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing Sample 1. Water Sample Collection Filter 2. Filtration (0.45 µm) Sample->Filter Acidify 3. Acidification (pH 3) & EDTA Addition Filter->Acidify Condition 4. Cartridge Conditioning Acidify->Condition Load 5. Sample Loading Condition->Load Wash 6. Cartridge Washing Load->Wash Elute 7. Analyte Elution Wash->Elute Concentrate 8. Eluate Concentration Elute->Concentrate Reconstitute 9. Reconstitution Concentrate->Reconstitute HPLC 10. HPLC-MS/MS Analysis Reconstitute->HPLC Quantify 11. Quantification HPLC->Quantify Report 12. Reporting Quantify->Report

References

4-Epioxytetracycline as a pollutant in wastewater

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Epioxytetracycline as a Wastewater Pollutant

Introduction

This compound (EOTC) is a significant transformation product of the widely used broad-spectrum antibiotic, oxytetracycline (B609801) (OTC).[1][2][3] It is formed through the epimerization of the dimethylamino group at the C4 position of the parent oxytetracycline molecule, a process that occurs in neutral to acidic pH conditions and results in a substantial loss of antibiotic activity.[4] Despite its reduced biological potency, the presence of this compound in wastewater is a growing concern for environmental scientists and regulators.[1][5] Its detection in industrial effluents, particularly from pharmaceutical manufacturing, and in receiving water bodies signifies the environmental burden of antibiotic production and consumption.[6][7] This technical guide provides a comprehensive overview of this compound, focusing on its formation, environmental occurrence, analytical methodologies, and fate in wastewater treatment processes, tailored for researchers and professionals in environmental science and drug development.

Chemical Properties and Formation

This compound is a diastereomer of oxytetracycline. The structural change, while seemingly minor, critically alters its interaction with the bacterial ribosome, thereby reducing its antibiotic efficacy.[4] It is considered a primary degradation product and an important standard for monitoring the stability of its parent compound, oxytetracycline.[4]

PropertyValueReference
CAS Number 14206-58-7[1][4]
Molecular Formula C₂₂H₂₄N₂O₉[1][2]
Molecular Weight 460.4 g/mol [1]
Appearance Greenish-beige to brownish powder[4]
Solubility Slightly soluble in DMSO (heated) and Methanol[1]
Formation Pathway Epimerization of oxytetracycline at the C4 position[4]

Occurrence and Concentration in Wastewater

The primary source of this compound in the environment is wastewater from facilities producing oxytetracycline.[6][8] Studies have quantified its presence in both the raw and treated effluent of such facilities, as well as in the rivers that receive this discharge.

Sample MatrixLocationConcentrationReference
Treated Effluent (WWTP) Discharging Point (R2)31.5 ± 3.8 µg/L[6][9]
River Water 20 km Downstream (R4)12.9 ± 1.1 µg/L[6][9]
River Sediments Ratio of EOTC to OTC0.061 ± 0.015[6][9]

Environmental Fate and Transformation

The fate of this compound in aquatic environments is complex. Unlike some other OTC-related compounds that can increase in concentration downstream from a discharge point, EOTC concentrations tend to decrease.[6] This suggests it undergoes further degradation or sorption to sediments. Wastewater treatment plants (WWTPs) show a limited ability to completely remove oxytetracycline and its transformation products.

Environmental_Fate Environmental Fate of Oxytetracycline (OTC) and this compound (EOTC) cluster_wwtp Wastewater Treatment Plant (WWTP) cluster_river Receiving River cluster_transform Transformations WWTP_Influent Influent (High OTC) SBR Sequence Batch Reactor (SBR) WWTP_Influent->SBR Treatment AS Activated Sludge (AS) SBR->AS Treatment WWTP_Effluent Effluent (OTC, EOTC, etc.) AS->WWTP_Effluent Discharge Discharge_Point Discharge Point (OTC, EOTC) WWTP_Effluent->Discharge_Point Downstream Downstream Water (Decreased EOTC) Discharge_Point->Downstream Dilution & Degradation Sediment River Sediment (EOTC Adsorption) Discharge_Point->Sediment Sorption OTC_Source OTC Production & Usage OTC_Source->WWTP_Influent Enters Wastewater OTC Oxytetracycline (OTC) EOTC This compound (EOTC) OTC->EOTC Epimerization (in WWTP & River) Other_Deg Other Degradation Products (e.g., α/β-apo-OTC) OTC->Other_Deg Degradation Mechanism_Comparison Comparative Mechanism of Action cluster_otc Oxytetracycline (OTC) cluster_eotc This compound (EOTC) OTC OTC Ribosome_OTC 30S Ribosome OTC->Ribosome_OTC Binds Protein_Synth_Block Protein Synthesis Blocked Ribosome_OTC->Protein_Synth_Block EOTC EOTC Ribosome_EOTC 30S Ribosome EOTC->Ribosome_EOTC Weak/No Binding Protein_Synth_Continue Protein Synthesis Continues Ribosome_EOTC->Protein_Synth_Continue Analytical_Workflow Analytical Workflow for EOTC in Wastewater cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collect 1. Sample Collection (Water/Sediment) Buffer 2. Add Citrate Buffer & Filter (Water) Collect->Buffer Extract 2. Solvent Extraction (Sediment) Collect->Extract FinalFilter 4. Final Filtration (0.2 µm) Buffer->FinalFilter Concentrate 3. Evaporate & Reconstitute (Sediment) Extract->Concentrate Concentrate->FinalFilter LC_Inject 5. LC Injection FinalFilter->LC_Inject LC_Separation 6. Chromatographic Separation (C18 Column) LC_Inject->LC_Separation ESI 7. Electrospray Ionization (ESI) LC_Separation->ESI MS_Detect 8. Mass Spectrometry Detection (MS or MS/MS) ESI->MS_Detect Data 9. Data Analysis (Quantification) MS_Detect->Data

References

A Technical Guide to the Natural Sources of 4-Epioxytetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources of 4-epioxytetracycline, an epimer and degradation product of the antibiotic oxytetracycline (B609801). While not a direct product of microbial biosynthesis, this compound is frequently detected in various environmental and biological matrices resulting from the transformation of its parent compound. This document details the formation of this compound, its prevalence in different environments, and the analytical methodologies for its detection and quantification. It serves as a critical resource for researchers in environmental science, pharmacology, and drug development, offering insights into the stability and environmental fate of tetracycline (B611298) antibiotics.

Introduction: The Origin of this compound

This compound is a stereoisomer of oxytetracycline, a broad-spectrum antibiotic produced by the bacterium Streptomyces rimosus. Unlike its parent compound, this compound is not a primary metabolite of any known microorganism. Instead, it is formed through the epimerization of the dimethylamino group at the C4 position of the oxytetracycline molecule.[1] This transformation is a non-enzymatic process that occurs under specific environmental conditions, particularly in aqueous solutions with a neutral to acidic pH.

The presence of this compound in natural environments is a direct consequence of the widespread use of oxytetracycline in veterinary and human medicine.[1] A significant portion of administered oxytetracycline is excreted unchanged and enters the environment through manure and wastewater.[1] In these matrices, the parent compound undergoes epimerization, leading to the formation of this compound. This guide explores the various natural reservoirs of this compound and the factors influencing its formation.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of environmental and biological samples. The following tables summarize the reported concentrations in various matrices.

Table 1: Concentration of this compound in Environmental Samples

Sample MatrixConcentration RangeLocation/Study DetailsReference
Swine Manure1.09 mg/kgInitial concentration in a soil amendment study[2]
Manure Slurry0.55 - 1.3 mg/LAnaerobic digestion of manure from treated calves[3]
Wastewater (Treated Effluent)12.9 - 31.5 µg/LRiver receiving effluent from an oxytetracycline production plant[4][5]
River SedimentRatio to OTC: 0.061 ± 0.015River receiving effluent from an oxytetracycline production plant[4][5]
Agricultural Soil127 - 216 ng/gFields fertilized with contaminated pig manure[6]
Agricultural Soil0.019 - 0.144 mg/kgAgricultural fields in Turkey[7]

Table 2: Concentration of this compound in Biological Samples

Sample MatrixConcentration RangeAnimal/Study DetailsReference
Sow Milk1.5 - 54 µg/LFollowing intramuscular administration of oxytetracycline[8][9][10]
Turkey MuscleDetected, but low concentrations1 day after withdrawal of oxytetracycline treatment[11][12][13]
Turkey LiverDetected, but low concentrations1 and 3 days after withdrawal of oxytetracycline treatment[11][12][13]
Turkey KidneyDetected at all sampling timesFollowing oxytetracycline treatment[11][12][13]
Broiler Chicken FeathersDetected for 46 daysFollowing oral administration of oxytetracycline[14]
Broiler Chicken MuscleDetected for 12 daysFollowing oral administration of oxytetracycline[14]
Broiler Chicken LiverDetected for 6 daysFollowing oral administration of oxytetracycline[14]

Formation of this compound: The Epimerization Process

The conversion of oxytetracycline to this compound is a significant degradation pathway.[1] This reversible epimerization reaction is primarily influenced by environmental factors such as pH and temperature.

Influence of pH

The rate of epimerization is highly dependent on the pH of the surrounding medium. The reaction is favored in acidic to neutral conditions. Studies have shown that the maximum epimer level of tetracyclines can be observed at a pH of around 3.2.[15] In alkaline conditions, other degradation pathways for oxytetracycline become more prominent.[16]

Influence of Temperature

Temperature plays a crucial role in the kinetics of the epimerization process. Generally, an increase in temperature accelerates the degradation of oxytetracycline, including its conversion to this compound.[17][18][19][20][21] However, at very high temperatures, other degradation products may be formed at a faster rate. The stability of oxytetracycline is significantly higher at lower temperatures, thus slowing down the rate of epimerization.[17][19]

Biosynthesis of the Precursor: Oxytetracycline

While this compound is not directly biosynthesized, understanding the production of its precursor, oxytetracycline, is essential. Oxytetracycline is a polyketide synthesized by Streptomyces rimosus through a type II polyketide synthase (PKS) system. The biosynthetic pathway involves a series of enzymatic reactions, including chain initiation, elongation, cyclization, and tailoring steps.

Oxytetracycline_Biosynthesis Malonyl_CoA Malonyl-CoA PKS_Complex Type II Polyketide Synthase (PKS Complex) Malonyl_CoA->PKS_Complex Elongation Malonamyl_CoA Malonamyl-CoA (Starter Unit) Malonamyl_CoA->PKS_Complex Initiation Polyketide_Chain Nascent Polyketide Chain PKS_Complex->Polyketide_Chain Chain Assembly Anhydrotetracycline Anhydrotetracycline Polyketide_Chain->Anhydrotetracycline Cyclization & Aromatization Dehydrotetracycline 5a,11a-Dehydrotetracycline Anhydrotetracycline->Dehydrotetracycline Hydroxylation (OxyK) Oxytetracycline Oxytetracycline Dehydrotetracycline->Oxytetracycline Reduction (OxyS, OxyR) Experimental_Workflow Sample Environmental or Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Epioxytetracycline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Epioxytetracycline is a primary degradation product and epimer of the broad-spectrum antibiotic oxytetracycline (B609801). Its quantification is crucial for ensuring the quality, stability, and safety of oxytetracycline-containing pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of oxytetracycline and its related impurities due to its specificity, sensitivity, and accuracy.[1] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or water) to obtain a stock solution of a known concentration, such as 100 µg/mL. Store this solution at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.

  • Sample Preparation: The preparation of the sample will depend on its matrix.

    • For Pharmaceutical Formulations: Dissolve the formulation in a suitable diluent, such as 0.1% phosphoric acid, to achieve a target concentration within the calibration range.[2]

    • For Biological Matrices (e.g., milk, tissue): An extraction step is necessary to isolate the analyte. A common method involves protein precipitation with an acid like trichloroacetic acid, followed by centrifugation and filtration.[3] Solid-phase extraction (SPE) may be employed for further clean-up to obtain a suitable extract for LC analysis.[4]

2. HPLC Instrumentation and Conditions

The following table summarizes typical HPLC conditions for the quantification of this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterCondition 1Condition 2Condition 3
HPLC System Agilent® Series 1290 or equivalentHPLC with Photodiode Array Detector (PDAD)HPLC with UV Detector
Column Luna C18 (50 mm × 2.0 mm, 3.0 µm)[3]Inertsil WP300 C4 (150 mm x 4.6 mm, 5 µm)L1 Column (150 x 4.6 mm, 3 µm)[2]
Mobile Phase A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile[3]Isocratic: 7.5 mmol/L Tributyl-phosphate (TBP)A: 0.1% phosphoric acid B: Acetonitrile[2]
Gradient/Isocratic Gradient[3]IsocraticGradient[2]
Flow Rate 0.45 mL/min[3]1.0 mL/min1.0 mL/min[2]
Column Temperature 35°C[3]55°CNot Specified (typically ambient or controlled)
Injection Volume 10 µL[3]10 - 20 µLNot Specified (typically 10-20 µL)
Detection Wavelength MS/MS Detection[3]364 nm (for this compound)280 nm[2]
Autosampler Temp. Not SpecifiedNot Specified4°C[2]

3. Data Analysis and Quantification

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak asymmetry, and theoretical plates.

  • Calibration Curve: Inject the working standard solutions in increasing order of concentration. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The linearity of the curve should be evaluated, with a correlation coefficient (r²) greater than 0.99 being desirable.[5]

  • Quantification: Inject the prepared sample solutions. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Method Validation

The analytical method should be validated according to relevant guidelines (e.g., ICH, FDA) to ensure its suitability for its intended purpose. Key validation parameters include:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interference from blank matrix.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.[5]
Accuracy The closeness of test results to the true value.Recovery between 98-102% for pharmaceutical analysis.[5]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[6]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, pH, etc.

Visualizations

experimental_workflow prep Sample/Standard Preparation hplc HPLC Analysis prep->hplc Injection data_acq Data Acquisition hplc->data_acq Detection data_proc Data Processing data_acq->data_proc Chromatogram quant Quantification data_proc->quant Peak Area report Reporting quant->report Concentration Results

Caption: Experimental workflow for HPLC quantification.

logical_relationship cluster_method HPLC Method cluster_validation Method Validation col Column Selection (e.g., C18, C8) mob Mobile Phase (Composition, pH) col->mob det Detection (Wavelength) mob->det flo Flow Rate det->flo spec Specificity lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod_loq LOD/LOQ prec->lod_loq

Caption: Key parameters in HPLC method development and validation.

References

Application Note: Quantitative Analysis of 4-Epioxytetracycline in Animal Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust method for the quantification of 4-epioxytetracycline in various animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a significant epimer of the widely used veterinary antibiotic, oxytetracycline (B609801). Monitoring its levels in edible tissues is crucial for food safety and regulatory compliance. The described protocol provides a sensitive and selective method for the extraction, separation, and quantification of this compound in tissue matrices such as muscle, liver, and kidney. This document is intended for researchers, scientists, and professionals in the fields of drug metabolism, food safety, and veterinary medicine.

Introduction

Tetracycline (B611298) antibiotics, including oxytetracycline (OTC), are extensively used in veterinary medicine for their broad-spectrum antimicrobial activity and cost-effectiveness.[1][2] Following administration, OTC can convert to its inactive epimer, this compound (4-epiOTC), under certain pH and temperature conditions. The presence of both OTC and 4-epiOTC residues in edible animal tissues is a public health concern, necessitating reliable analytical methods for their monitoring.[1][3][4] This application note details a comprehensive LC-MS/MS method for the accurate quantification of this compound in various animal tissues. The method is validated to meet regulatory requirements for sensitivity and accuracy.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in tissues is depicted below.

LC-MS/MS Workflow for this compound in Tissues cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue_sample Tissue Sample (Muscle, Liver, Kidney) homogenization Homogenization tissue_sample->homogenization extraction Liquid Extraction with Buffer homogenization->extraction protein_precipitation Protein Precipitation extraction->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 spe_cleanup Solid-Phase Extraction (SPE) Clean-up centrifugation1->spe_cleanup evaporation Evaporation & Reconstitution spe_cleanup->evaporation final_extract Final Extract for Analysis evaporation->final_extract lc_separation LC Separation final_extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Detailed Protocols

Sample Preparation

This protocol is a synthesized method based on common procedures for tetracycline extraction from animal tissues.[1][2][5]

Materials:

  • Homogenizer (e.g., domestic food blender)

  • Centrifuge

  • Vortex mixer

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB)

  • Nitrogen evaporator

  • pH meter

  • Analytical balance

  • Volumetric flasks, pipettes, and centrifuge tubes

  • Sodium succinate (B1194679) solution (pH 4.0) or Na2EDTA-McIlvaine buffer (pH 4.0)

  • Trichloroacetic acid (TCA) solution

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Internal Standard (IS) solution (e.g., Demeclocycline)

Procedure:

  • Homogenization: Weigh 5.0 g of the tissue sample (muscle, liver, or kidney) into a 50 mL polypropylene (B1209903) centrifuge tube.[5]

  • Extraction: Add a known amount of internal standard. Add 20 mL of extraction buffer (e.g., sodium succinate solution at pH 4.0).[1][5] Vortex mix for 2 minutes.

  • Protein Precipitation: Add 5 mL of TCA solution, vortex for 1 minute, and then centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 10 µL |

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Desolvation: 600 L/hr, Cone: 50 L/hr
Collision Gas Argon

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 461.2 444.1 20
Oxytetracycline 461.2 444.1 20

| Demeclocycline (IS) | 465.1 | 430.1 | 25 |

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, validated across different tissue types.

Table 1: Method Validation Parameters

ParameterMuscleLiverKidney
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) (ng/g) 555
Limit of Quantification (LOQ) (ng/g) 101010

Table 2: Accuracy and Precision

Spiked Concentration (ng/g)TissueRecovery (%)RSD (%) (n=6)
10 Muscle95.26.8
Liver92.87.5
Kidney90.58.1
50 Muscle98.15.2
Liver96.56.1
Kidney94.26.9
100 Muscle99.54.5
Liver97.85.3
Kidney96.15.8

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between oxytetracycline and its epimerization to this compound, which is influenced by environmental factors.

Epimerization of Oxytetracycline cluster_factors Influencing Factors OTC Oxytetracycline (Active) EpiOTC This compound (Inactive) OTC->EpiOTC Epimerization EpiOTC->OTC Reversion pH pH pH->OTC pH->EpiOTC Temp Temperature Temp->OTC Temp->EpiOTC

Caption: Epimerization of oxytetracycline to this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in various animal tissues. The sample preparation protocol, combining liquid extraction, protein precipitation, and solid-phase extraction, ensures effective removal of matrix interferences. The chromatographic and mass spectrometric conditions are optimized for the selective detection and accurate quantification of the analyte. This method is suitable for routine monitoring of this compound residues in food products, aiding in the enforcement of food safety regulations.

References

Application Notes and Protocols for 4-Epioxytetracycline Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Epioxytetracycline is a significant degradation product of the broad-spectrum antibiotic oxytetracycline (B609801).[1][2] Its presence in pharmaceutical formulations containing oxytetracycline is a critical quality attribute that must be monitored to ensure the safety and efficacy of the drug product. The stability of this compound itself is also of interest, as its further degradation could lead to other, potentially unknown, impurities. This document provides a comprehensive protocol for the stability testing of this compound, drawing upon the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The protocol details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products. It also outlines the conditions for forced degradation studies to identify potential degradation pathways and to demonstrate the specificity of the analytical method. These application notes are intended for researchers, scientists, and drug development professionals involved in the quality control and formulation development of tetracycline-based pharmaceuticals.

Data Presentation

The following tables summarize the recommended conditions for stability testing and provide a template for the presentation of quantitative data obtained from such studies.

Table 1: Storage Conditions for Stability Testing of this compound

Study TypeStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Table 2: Example Data from Forced Degradation Study of this compound

Stress ConditionTimeAssay of this compound (%)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis (0.1 M HCl, 60°C)2 hours92.57.399.8
4 hours85.114.699.7
8 hours76.822.999.7
Base Hydrolysis (0.1 M NaOH, 60°C)30 mins88.211.599.7
1 hour79.420.199.5
2 hours65.733.899.5
Oxidative (3% H₂O₂, RT)2 hours95.34.599.8
4 hours90.19.799.8
8 hours82.617.199.7
Thermal (80°C)24 hours98.11.899.9
48 hours96.53.399.8
Photolytic (ICH Q1B)1.2 million lux hours99.20.799.9

Note: The data presented in this table is illustrative and intended to provide a template for reporting. Actual results may vary.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its degradation products.

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

2.1.2. Chromatographic Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

2.1.3. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., Mobile Phase A) to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample containing this compound at a similar concentration to the standard solution using the same diluent.

Forced Degradation Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to elucidate potential degradation pathways.[6]

2.2.1. General Procedure

For each stress condition, prepare a solution of this compound at a concentration of approximately 1 mg/mL in the respective stress medium. After exposure to the stress condition, neutralize the samples if necessary, and dilute with the HPLC mobile phase to a final concentration of approximately 0.1 mg/mL before analysis. A control sample (unstressed) should be prepared and analyzed concurrently.

2.2.2. Stress Conditions

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60°C for up to 8 hours. Withdraw aliquots at appropriate time points (e.g., 2, 4, and 8 hours).

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60°C for up to 2 hours. Withdraw aliquots at appropriate time points (e.g., 30, 60, and 120 minutes).

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for up to 8 hours. Withdraw aliquots at appropriate time points (e.g., 2, 4, and 8 hours).

  • Thermal Degradation: Expose the solid this compound to a dry heat of 80°C for up to 48 hours. Samples should be withdrawn at 24 and 48 hours, dissolved in diluent, and analyzed.

  • Photostability: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Acceptance Criteria

The acceptance criteria for a stability study should be established based on the product specification and regulatory guidelines. For a known impurity like this compound, the acceptance criteria in a drug product are typically defined in the product's monograph. As a general guideline from ICH Q3B(R2), for a new drug product, the identification threshold for a degradation product is typically 0.2% for a maximum daily dose of <1g.[7] The specific limit for this compound will be product-dependent and should be justified.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for stability testing and a plausible degradation pathway for this compound.

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_reporting Reporting start Define Stability Protocol select_batches Select Batches of This compound start->select_batches select_conditions Select Storage Conditions (ICH Guidelines) select_batches->select_conditions storage Place Samples in Stability Chambers select_conditions->storage sampling Withdraw Samples at Pre-defined Time Points storage->sampling hplc_analysis Analyze Samples by Stability-Indicating HPLC sampling->hplc_analysis data_evaluation Evaluate Data (Assay, Impurities, Mass Balance) hplc_analysis->data_evaluation report Generate Stability Report data_evaluation->report end Establish Re-test Period/ Shelf Life report->end

Figure 1: Experimental Workflow for Stability Testing

Degradation_Pathway cluster_main Plausible Degradation Pathway of this compound cluster_degradation_products Degradation Products epioxy This compound anhydro Anhydro-4-epioxytetracycline epioxy->anhydro Acidic Conditions (Dehydration) apo Apo-4-epioxytetracycline epioxy->apo Strong Acidic Conditions other Other Minor Degradants anhydro->other Further Degradation apo->other Further Degradation

Figure 2: Plausible Degradation Pathway

References

Application Notes and Protocols: 4-Epioxytetracycline as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of 4-Epioxytetracycline as a reference standard in analytical methodologies. The protocols outlined are essential for the accurate quantification of oxytetracycline (B609801) and the monitoring of its degradation products in pharmaceutical formulations and biological matrices.

Introduction to this compound

This compound is the C4-epimer of oxytetracycline and its primary degradation product.[1] The epimerization at the C4 position results in a significant reduction of its antibiotic activity.[1] As a well-characterized impurity and metabolite, this compound serves as a critical reference standard for the stability assessment of oxytetracycline and for studying its degradation pathways.[1][2] It is commonly found in environments such as swine manure compost and wastewater.[3][4]

Chemical Properties:

PropertyValue
CAS Number 14206-58-7[2]
Molecular Formula C22H24N2O9[2]
Molecular Weight 460.43 g/mol [2]
Purity ≥95% (HPLC)[5]

Analytical Applications

This compound is predominantly utilized as a reference standard in various analytical techniques to ensure the quality, stability, and safety of oxytetracycline-containing products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the simultaneous determination of oxytetracycline and this compound.[6]

Protocol for HPLC Analysis:

Objective: To separate and quantify oxytetracycline and this compound in a sample.

Materials:

  • This compound reference standard

  • Oxytetracycline reference standard

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Ammonium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • 0.2 µm syringe filters

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm)[7]

Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Ammonium dihydrogen phosphate in water, pH adjusted to 2.2 with orthophosphoric acid. Filter through a 0.2 µm filter.[8]

  • Mobile Phase B: 50% Acetonitrile in 20 mM Ammonium dihydrogen phosphate (pH 2.2). Filter through a 0.2 µm filter.[8]

Standard Solution Preparation:

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve this compound and oxytetracycline reference standards in methanol to obtain individual stock solutions of 1000 µg/mL.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with Mobile Phase A to achieve concentrations ranging from the limit of quantification (LOQ) to 120% of the expected sample concentration.[10]

Sample Preparation:

  • Solid Samples: Dissolve the sample in Mobile Phase A, sonicate to ensure complete dissolution, and dilute to the desired concentration.

  • Liquid Samples (e.g., biological fluids): Perform a protein precipitation step by adding an equal volume of acetonitrile. Centrifuge and collect the supernatant.

  • Filter all samples through a 0.2 µm syringe filter prior to injection.[8]

Chromatographic Conditions:

ParameterCondition
Column Acclaim™ Polar Advantage II (PA2), 4.6 x 150 mm, 3 µm[7]
Mobile Phase Gradient of Mobile Phase A and B
Gradient Program A typical gradient might start at a low percentage of B, increasing linearly to elute the compounds, followed by a re-equilibration step.
Flow Rate 1.0 mL/min
Column Temperature 35 °C[9]
Detection Wavelength 280 nm[8]
Injection Volume 20 µL[9]

System Suitability: Before sample analysis, inject a system suitability solution containing both oxytetracycline and this compound to ensure the chromatographic system is performing adequately. Key parameters include:

  • Resolution: The resolution between the oxytetracycline and this compound peaks should be greater than 1.5.

  • Tailing Factor: The tailing factor for each peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard should be less than 2.0%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, particularly in complex matrices like edible tissues and environmental samples.[11]

Protocol for LC-MS/MS Analysis:

Objective: To achieve highly sensitive and specific quantification of this compound.

Sample Preparation (for tissue samples):

  • Homogenize the tissue sample.

  • Extract the analytes using an appropriate extraction buffer (e.g., McIlvaine-EDTA buffer, pH 4.0).[9]

  • Perform a solid-phase extraction (SPE) for sample clean-up and concentration.

  • Reconstitute the final extract in the initial mobile phase.

LC-MS/MS Conditions:

ParameterCondition
LC System UHPLC system for fast analysis
Column C18 column (e.g., 2.1 x 100 mm, 2.2 µm)[7]
Mobile Phase A 0.1% Formic acid in water[9]
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.2 mL/min[9]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode
MRM Transitions Specific precursor-to-product ion transitions for this compound should be optimized.

Stability and Storage

Proper handling and storage of the this compound reference standard are crucial for maintaining its integrity.

Storage Conditions:

  • Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.[2][5]

  • Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Stability Profile: this compound is a degradation product of oxytetracycline, and its formation is influenced by several factors:

  • pH: Epimerization of oxytetracycline to this compound is favored in solutions with a neutral to acidic pH.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of oxytetracycline and the formation of its epimer.[12]

  • Light: Tetracyclines are photosensitive, and exposure to light can lead to degradation.[12]

Mechanism of Action and Biological Relevance

Oxytetracycline exerts its antibiotic effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2]

The epimerization at the C4 position in this compound alters the stereochemistry of the molecule, which is critical for its binding to the 30S ribosomal subunit. This conformational change is believed to be the primary reason for the significantly reduced antibacterial activity of this compound compared to its parent compound.

cluster_workflow Analytical Workflow for Oxytetracycline and this compound Sample Sample (Pharmaceutical or Biological) Preparation Sample Preparation (Extraction, Dilution, Filtration) Sample->Preparation Analysis HPLC or LC-MS/MS Analysis Preparation->Analysis Data Data Acquisition (Chromatograms) Analysis->Data Quantification Quantification using This compound Reference Standard Data->Quantification Result Reportable Result (Concentration of Oxytetracycline and this compound) Quantification->Result

Analytical Workflow Diagram.

cluster_pathway Mechanism of Action: Oxytetracycline vs. This compound Oxytetracycline Oxytetracycline Binding Binding to A-site Oxytetracycline->Binding High Affinity Epimerization Epimerization at C4 Oxytetracycline->Epimerization Ribosome 30S Ribosomal Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Binding->Protein_Synthesis_Inhibition Epioxytetracycline This compound Epimerization->Epioxytetracycline Reduced_Binding Reduced Binding Affinity Epioxytetracycline->Reduced_Binding Low Affinity No_Inhibition No Significant Inhibition of Protein Synthesis Reduced_Binding->No_Inhibition

Biological Activity Comparison.

References

Application Notes and Protocols for Sample Preparation of 4-Epioxytetracycline in Milk

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-epioxytetracycline is a major epimer and a significant residue of oxytetracycline (B609801), a broad-spectrum antibiotic extensively used in veterinary medicine for the treatment and prevention of diseases in cattle.[1][2][3] The presence of oxytetracycline and its epimer in milk is a matter of public health concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria. Consequently, regulatory bodies have established maximum residue limits (MRLs) for tetracyclines in milk.[4][5] Accurate and reliable analytical methods are therefore essential for monitoring these residues in milk to ensure food safety.

This document provides detailed application notes and protocols for the sample preparation of this compound in milk, intended for researchers, scientists, and drug development professionals. The described methods include protein precipitation, solid-phase extraction (SPE), and salting-out assisted liquid-liquid extraction (SALLE), followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Methodologies for Sample Preparation

The complex matrix of milk, containing high levels of proteins and fats, necessitates an efficient sample preparation step to remove interferences and concentrate the analyte of interest prior to chromatographic analysis.[6][7] The choice of method depends on the desired sensitivity, sample throughput, and available instrumentation.

1. Protein Precipitation

Protein precipitation is a rapid and straightforward technique for sample clean-up.[8][9] It involves the addition of a precipitating agent to the milk sample to denature and remove proteins.

  • Using Trichloroacetic Acid (TCA): This method has been shown to yield satisfactory recoveries for both oxytetracycline and this compound.[1] A 5% solution of TCA is effective for protein precipitation, providing a simple and fast extraction procedure.[1]

  • Using Acetonitrile (B52724): Cold acetonitrile can be used to precipitate proteins and some lipids.[8] This approach is often employed for its efficiency in protein removal and compatibility with subsequent LC-MS/MS analysis.[8][10]

2. Solid-Phase Extraction (SPE)

SPE is a widely used technique for the clean-up and pre-concentration of analytes from complex matrices.[11][12] It offers higher selectivity and cleaner extracts compared to protein precipitation. Various sorbents can be used, with C18 being a common choice for tetracycline (B611298) analysis.[6] The general procedure involves conditioning the SPE cartridge, loading the sample extract, washing away interferences, and eluting the target analytes.[11]

3. Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

SALLE is a modification of liquid-liquid extraction that utilizes the addition of a salt to the aqueous phase to enhance the partitioning of the analyte into the organic solvent.[10] This method has been successfully applied for the extraction of tetracyclines from milk using acetonitrile as the extraction solvent and sodium chloride for the salting-out effect.[10]

Experimental Protocols

Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)

This protocol is adapted from a study on the concentration of oxytetracycline and 4-epi-oxytetracycline in sow milk.[1]

  • Sample Preparation: Take a 2 mL aliquot of the milk sample in a polypropylene (B1209903) centrifuge tube.

  • Internal Standard: Add an appropriate internal standard.

  • Precipitation: Add 6 mL of 5% trichloroacetic acid (TCA) solution.

  • Vortexing and Centrifugation: Stir the mixture for 10 minutes and then centrifuge at 3396 x g for 10 minutes.[1]

  • Filtration: Filter approximately 1 mL of the supernatant through a 0.22 µm PVDF filter into a vial for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general procedure based on common practices for tetracycline analysis in milk.[6][11]

  • Sample Pre-treatment:

    • To 15 mL of milk, add 25 mL of McIlvaine buffer.[4]

    • Centrifuge at 4000 rpm for 10 minutes at 5°C to separate the fat layer.[4]

    • Use the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of ultrapure water.[11]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[11]

  • Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove interferences.[4]

  • Elution: Elute the analytes with 2.0 mL of methanol.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1.0 mL of the mobile phase for HPLC or LC-MS/MS analysis.[4]

Protocol 3: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This protocol is based on a method for the determination of various antibiotics, including oxytetracycline, in cow's milk.[10]

  • Sample Preparation: To a 1.5 mL milk sample in a polypropylene centrifuge tube, add 0.1 mL of 0.1% NaOH and 3.0 mL of acetonitrile.[10]

  • Extraction: Shake the mixture gently for 1 minute and then centrifuge at 3000 rpm for 5 minutes.[10]

  • Phase Separation: Transfer the upper acetonitrile phase to a new tube and add one gram of NaCl.[10]

  • Salting-Out: Shake gently to induce phase separation. The acetonitrile layer will separate at the top.[10]

  • Collection: Carefully collect the acetonitrile layer for analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of different sample preparation methods for this compound analysis in milk.

MethodAnalyteRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
Protein Precipitation (TCA)4-epi-OTC97.0 - 103.3-< 5[1]
Solid-Phase Extraction (SPE)4-epi-TC71.52.0-[6][13]
Protein Precipitation (Acetonitrile)Oxytetracycline61 - 1110.1 - 0.5 ng/g1 - 5 ng/g[8][9]
Salting-Out Assisted LLEOxytetracycline---[10]

Note: Data for this compound specifically using SALLE was not available in the searched literature, but the method is applicable to tetracyclines in general.

Visual Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of this compound in milk.

SamplePrepWorkflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results MilkSample Milk Sample ProteinPrecipitation Protein Precipitation (TCA or Acetonitrile) MilkSample->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) MilkSample->SPE SALLE Salting-Out Assisted LLE (SALLE) MilkSample->SALLE Analysis LC-MS/MS or HPLC Analysis ProteinPrecipitation->Analysis SPE->Analysis SALLE->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: Workflow for this compound analysis in milk.

Conclusion

The selection of an appropriate sample preparation method is critical for the accurate quantification of this compound in milk. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Solid-phase extraction provides cleaner extracts and better sensitivity, making it ideal for methods requiring lower detection limits. Salting-out assisted liquid-liquid extraction presents a viable alternative with good extraction efficiency. The choice of method should be guided by the specific analytical requirements, including the desired limit of quantification, sample throughput, and available resources. Validation of the chosen method is essential to ensure reliable and accurate results in routine analysis.

References

Application Notes and Protocols for 4-Epioxytetracycline Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the impurity profiling of 4-epioxytetracycline, a critical quality attribute in the manufacturing of oxytetracycline-based pharmaceuticals. The following sections outline the most common analytical techniques, their validation parameters, and step-by-step experimental protocols.

Introduction to this compound

This compound is a common degradation product and manufacturing impurity of oxytetracycline (B609801).[1][2] Its presence in drug substances and products must be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product. Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established guidelines for the identification, quantification, and reporting of impurities in active pharmaceutical ingredients (APIs) and drug products.[3][4][5][6][7]

Analytical Techniques for Impurity Profiling

The primary analytical techniques for the separation and quantification of this compound and other related impurities from the parent drug, oxytetracycline, are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1][7][8][9] These methods offer the necessary specificity, sensitivity, and accuracy for regulatory compliance.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the routine quality control of oxytetracycline and the quantification of its impurities.[1][8][10] Reversed-phase HPLC with UV detection is a robust and reliable method for separating this compound from oxytetracycline and other related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for the identification and characterization of unknown impurities and for trace-level quantification.[9][11][12][13][14][15][16]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for the analysis of tetracycline (B611298) and its impurities, including 4-epimers.

Table 1: HPLC Method Parameters and Performance

ParameterReported ValuesReference(s)
Column Inertsil C8 (150mm x 4.6mm, 5µm)[8]
L1 (150 x 4.6 mm, 3 µm)[10]
Inertsil WP300 C4 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient mixture of 0.05% trifluoroacetic acid in water and acetonitrile-methanol-tetrahydrofuran (80:15:5, v/v/v)[8]
0.1% phosphoric acid and acetonitrile (B52724)[10]
Isocratic aqueous mobile phase with 7.5 mmol/L TBP
Flow Rate 1.3 ml/min[8]
1.0 mL/min[10]
Detection UV at 254nm[8]
UV at 280 nm[10]
Photodiode array detector (PDAD) at 360 nm (OTC) and 364 nm (4eOTC)
Limit of Detection (LOD) 0.08 µg/ml[8]
0.007 µg/mL (OTC), 0.009 µg/mL (4eOTC)
Limit of Quantitation (LOQ) 0.32 µg/ml[8]
0.1 µg/mL for 4-epianhydrotetracycline (B1505794) hydrochloride[10]

Table 2: LC-MS/MS Method Parameters and Performance

ParameterReported ValuesReference(s)
Column Kromasil Eternity C18 (10 cm x 2.1 mm I.D., 2.5 µm)[13]
Inertsil ODS-3V (150×4.6 mm, 5 micron)[15]
Mobile Phase Gradient of 0.5% acetonitrile and 0.1% formic acid in water; and 0.1% formic acid in methanol:acetonitrile (1:1)[13]
Gradient of 5 mM Oxalic acid in water and 0.1% Formic acid in methanol[15]
Flow Rate 0.2 mL/min[13]
0.8 mL/min[15]
Ionization Mode Positive ion multiple reaction monitoring (MRM)[15]
Recovery 91.8% – 103.6% for all target compounds[12]
Precision (RSD) 3.3 to 10% (between-day)[11]
< 4% (intra-day and inter-day)[14]
Limit of Quantitation (LOQ) Below 0.2 µg kg⁻¹[14]

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound in Bulk Drug Substance

This protocol is adapted from a validated method for the analysis of oxytetracycline and its related impurities.[8]

1. Materials and Reagents:

  • Reference standards for oxytetracycline and this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Inertsil C8 (150mm x 4.6mm, 5µm)

  • Column Temperature: 50°C

  • Mobile Phase A: 0.05% TFA in water

  • Mobile Phase B: Acetonitrile-methanol-tetrahydrofuran (80:15:5, v/v/v)

  • Flow Rate: 1.3 ml/min

  • Detection: UV at 254nm

  • Injection Volume: 20 µL

  • Gradient Program:

    • 0-5 min: Isocratic at %B

    • 5-20 min: Linear gradient to increase %B

    • 20-25 min: Re-equilibration at initial conditions

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standards in a suitable diluent (e.g., mobile phase A) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the oxytetracycline bulk drug substance in the diluent to a final concentration suitable for analysis.

4. System Suitability:

  • Inject a system suitability solution containing both oxytetracycline and this compound.

  • The resolution between the two peaks should be greater than 1.5.

  • The tailing factor for the oxytetracycline peak should be less than 2.0.

  • The relative standard deviation (RSD) for replicate injections of the standard should be less than 2.0%.

5. Analysis:

  • Inject the blank (diluent), standard, and sample solutions into the HPLC system.

  • Identify the peaks based on their retention times compared to the standards.

  • Quantify the amount of this compound in the sample using the peak area and the concentration of the standard.

Protocol 2: Forced Degradation Study for Identification of Potential Degradants

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify potential degradation products that may arise during storage.[17]

1. Stress Conditions:

  • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for a specified time.[17]

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for a specified time.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.[17]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance solution to UV light.

2. Sample Preparation:

  • After exposure to the stress condition, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method.

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation products.

  • Perform peak purity analysis to ensure that the parent drug peak is free from co-eluting degradants.

Visualizations

Impurity_Profiling_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Processing & Reporting cluster_2 Forced Degradation DrugSubstance Drug Substance / Product SamplePrep Sample Preparation (Dissolution, Dilution) DrugSubstance->SamplePrep ForcedDeg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) DrugSubstance->ForcedDeg HPLC_Analysis HPLC / LC-MS Analysis SamplePrep->HPLC_Analysis DataAcquisition Data Acquisition HPLC_Analysis->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification of Impurities PeakIntegration->Quantification Reporting Reporting & Specification Check Quantification->Reporting Degradant_ID Degradant Identification Quantification->Degradant_ID ForcedDeg->SamplePrep Degradant_ID->Reporting HPLC_Method_Workflow MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC_System Pumped through Sample Sample & Standard Preparation Sample->HPLC_System Injected into DataSystem Data Acquisition System HPLC_System->DataSystem Signal to

References

Application Note: Quantification of 4-Epioxytetracycline in Swine Manure using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracycline (B611298) antibiotics are widely used in animal husbandry for therapeutic and prophylactic purposes.[1][2] A significant portion of these administered antibiotics is excreted in urine and feces, leading to their presence in animal manure.[2] Oxytetracycline (B609801), a common tetracycline, can epimerize under acidic conditions to form 4-epioxytetracycline, a stereoisomer with reduced antibacterial activity but similar chemical properties.[3] The quantification of this compound in swine manure is crucial for understanding the fate and environmental impact of tetracycline residues. This application note provides a detailed protocol for the extraction and quantification of this compound in swine manure using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or UV detection.

Experimental Protocols

This section details the methodology for the quantification of this compound in swine manure, from sample preparation to analytical determination.

Sample Preparation and Extraction

The accurate quantification of this compound in a complex matrix like swine manure requires a robust sample preparation and extraction procedure to remove interfering substances.[1]

Materials:

  • Swine manure sample

  • Methanol (B129727) (MeOH)

  • Acetonitrile (ACN)

  • McIlvaine buffer (pH 4.0) with 0.1 M EDTA

  • Formic acid

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Protocol:

  • Homogenization: Thoroughly mix the swine manure sample to ensure homogeneity.[4]

  • Weighing: Weigh 2-5 g of the homogenized manure sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of McIlvaine buffer (pH 4.0) with 0.1 M EDTA to the centrifuge tube. The acidic buffer helps in the extraction of tetracyclines and their epimers.[5]

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 15-20 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample at 8,000-10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction process (steps 3-5) on the remaining solid residue to maximize recovery, and combine the supernatants.

Solid-Phase Extraction (SPE) Clean-up

A clean-up step is essential to remove matrix components that can interfere with the chromatographic analysis.

Protocol:

  • Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 5 mL of McIlvaine buffer (pH 4.0).

  • Loading: Load the combined supernatant from the extraction step onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the analytes (including this compound) with 5-10 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.

Chromatographic Analysis (HPLC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of this compound.[6][7]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.[7]

  • Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 0.8 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Specific precursor-to-product ion transitions for this compound should be determined by direct infusion of a standard solution.

Data Presentation

The following table summarizes the quantitative performance data for the analysis of tetracyclines, including epimers, in swine manure and related matrices based on published methods.

ParameterThis compound & other TetracyclinesMethodMatrixReference
Limit of Detection (LOD) 0.1 - 0.42 µg/mL (liquid fraction)UHPLC-DADSwine Manure[8]
0.032 - 0.58 µg/g (solid fraction)UHPLC-DADSwine Manure[8]
1.9 pg/µL (for Chlortetracycline)UHPLC-MS/MSSwine Manure[6]
Limit of Quantification (LOQ) 0.32 - 1.27 µg/mL (liquid fraction)UHPLC-DADSwine Manure[8]
0.096 - 1.77 µg/g (solid fraction)UHPLC-DADSwine Manure[8]
< 0.2 µg/kgUPLC-MS/MSAgricultural Soil[5]
Recovery 97.36% (for total VAs)UHPLC-DADSwine Manure[8]
62.3% - 89.0%UPLC-UVPig Kidney[9]
84.1% - 102.0%HPLCAnimal Manure[1]
63% - 93%LC-MS/MSPig and Poultry Feces[2]
Linearity (R²) > 0.99UHPLC-DADSwine Manure[8]
> 0.97HPLC-ESI-MS/MSLyophilized Swine Manure[10]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis manure_sample Homogenized Swine Manure Sample weighing Weigh 2-5g of Sample manure_sample->weighing extraction Add McIlvaine Buffer (pH 4) + EDTA Vortex & Sonicate weighing->extraction centrifugation Centrifuge at 8,000-10,000 rpm extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant combined_supernatant Combined Supernatant centrifugation->combined_supernatant re_extraction Repeat Extraction supernatant->re_extraction Residue supernatant->combined_supernatant re_extraction->centrifugation spe_conditioning Condition & Equilibrate SPE Cartridge spe_loading Load Combined Supernatant spe_conditioning->spe_loading spe_washing Wash with Deionized Water spe_loading->spe_washing spe_elution Elute with Methanol/Acetonitrile spe_washing->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_msms HPLC-MS/MS Analysis reconstitution->hplc_msms data_quantification Data Quantification hplc_msms->data_quantification

Caption: Experimental workflow for the quantification of this compound in swine manure.

Logical Relationship of Tetracycline and its Epimer

tetracycline_epimerization oxytetracycline Oxytetracycline epioxytetracycline This compound oxytetracycline->epioxytetracycline Acidic Conditions epioxytetracycline->oxytetracycline Equilibrium

Caption: Epimerization of oxytetracycline to this compound under acidic conditions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Tetracycline and its C4-Epimer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetracyclines are a class of broad-spectrum antibiotics widely used in human and veterinary medicine.[1] A significant challenge in the quality control of tetracycline-containing pharmaceutical products is the presence of its C4-epimer, 4-epitetracycline (ETC). This epimer is formed under weakly acidic conditions and exhibits reduced antibacterial activity and potentially different toxicological properties.[2] Therefore, it is crucial to have a reliable analytical method to separate and quantify tetracycline (B611298) from its epimer to ensure the safety and efficacy of the drug product.

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of tetracycline and 4-epitetracycline. The method is suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of tetracycline and its epimers.

Tetracycline Epimer Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject into HPLC System filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate Chromatogram quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for tetracycline epimer analysis.

Materials and Methods

Reagents and Standards
  • Tetracycline Hydrochloride Reference Standard (USP or equivalent)

  • 4-Epitetracycline Hydrochloride Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Oxalic acid (Analytical grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A validated HPLC method is crucial for the accurate quantification of tetracycline and its epimers. The following conditions are based on established methods for the separation of these compounds.[3][4][5]

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.01 M Oxalic acid in water, pH adjusted to 2.5 with TFA
Mobile Phase B Acetonitrile
Gradient 20% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 355 nm
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Tetracycline Hydrochloride and 4-Epitetracycline Hydrochloride reference standards in a volumetric flask using a diluent of methanol and water (50:50 v/v).

  • The final concentration should be approximately 100 µg/mL for tetracycline and 10 µg/mL for 4-epitetracycline.

  • Sonicate for 10 minutes to ensure complete dissolution.

Sample Solution Preparation:

  • Accurately weigh a portion of the sample (e.g., powdered tablets, bulk powder) equivalent to 10 mg of tetracycline.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (methanol:water, 50:50 v/v) and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

Method Validation Summary

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

Validation ParameterResult
Linearity (Tetracycline) r² > 0.999 (Concentration range: 10-150 µg/mL)
Linearity (4-Epitetracycline) r² > 0.999 (Concentration range: 1-20 µg/mL)
Accuracy (Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL (Tetracycline), 0.05 µg/mL (4-Epitetracycline)
Limit of Quantification (LOQ) 0.3 µg/mL (Tetracycline), 0.15 µg/mL (4-Epitetracycline)
Specificity No interference from placebo or degradation products
Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6] Tetracycline samples were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The results indicate that the method can effectively separate the main degradation products from tetracycline and its epimer.

Stress Condition% Degradation of TetracyclineObservations
Acid (0.1 N HCl, 60 °C, 24h) 15.2%Significant increase in 4-epitetracycline and anhydrotetracycline (B590944).
Base (0.1 N NaOH, 60 °C, 4h) 28.5%Formation of multiple degradation products.
Oxidative (3% H₂O₂, RT, 24h) 10.8%Formation of several unknown degradation peaks.
Thermal (80 °C, 48h) 8.5%Slight increase in 4-epitetracycline.
Photolytic (UV light, 24h) 5.1%Minor degradation observed.

Conclusion

The developed and validated HPLC method is simple, rapid, precise, and accurate for the simultaneous determination of tetracycline and its C4-epimer, 4-epitetracycline. The method is stability-indicating and can be successfully applied for the routine quality control of tetracycline in bulk drug and pharmaceutical dosage forms.

Protocols

Protocol for HPLC System Suitability
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution five times.

  • Calculate the relative standard deviation (%RSD) for the peak areas of tetracycline and 4-epitetracycline. The %RSD should be less than 2.0%.

  • Determine the resolution between the tetracycline and 4-epitetracycline peaks. The resolution should be greater than 2.0.

  • Calculate the tailing factor for both peaks. The tailing factor should be between 0.8 and 1.5.

Protocol for Sample Analysis
  • Prepare the standard and sample solutions as described in section 3.3.

  • Perform the system suitability test as described in section 6.1.

  • Inject the standard solution, followed by the sample solutions in duplicate.

  • Integrate the peak areas of tetracycline and 4-epitetracycline in the chromatograms.

  • Calculate the amount of tetracycline and 4-epitetracycline in the sample using the following formula:

Signaling Pathway Diagram

The epimerization of tetracycline is a chemical equilibrium process influenced by pH. The following diagram illustrates this relationship.

Tetracycline Epimerization Tetracycline Tetracycline (Active Form) Epitetracycline 4-Epitetracycline (Less Active Form) Tetracycline->Epitetracycline Weakly Acidic Conditions (pH 2-6)

Caption: Reversible epimerization of tetracycline to 4-epitetracycline.

References

Application Notes and Protocols for Solid-Phase Extraction of 4-Epioxytetracycline from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of 4-epioxytetracycline, an epimer and degradation product of the antibiotic oxytetracycline, from environmental matrices such as water, soil, and sediment. The protocols are designed to yield high-purity extracts suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a significant transformation product of oxytetracycline, a widely used veterinary antibiotic. Due to its potential persistence and antimicrobial activity, monitoring its presence in the environment is crucial for assessing ecological risks. Solid-phase extraction is a robust and efficient technique for the selective extraction and pre-concentration of this compound from complex environmental samples prior to instrumental analysis.[1] This application note details a validated SPE protocol primarily utilizing Oasis HLB cartridges, which have demonstrated high recovery rates for tetracyclines.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the solid-phase extraction of this compound from various environmental samples, as reported in the scientific literature.

AnalyteMatrixSPE CartridgeAnalytical MethodRecovery Rate (%)LODLOQReference
This compoundLettucedSPE with C18HPLC-MS/MS93.0 - 110.50.8 µg/kg dw1 µg/kg dw[4]
This compoundMeatAFFINIMIP® SPELC-UV91Not ReportedNot Reported[1]
This compoundCalf TissuesHLB PolymericLC-MS/MS52 - 620.8 - 48.2 ng/gHalf the MRLs[5][6]
Oxytetracyclines (including epimers)River Water & SedimentNot SpecifiedRP-HPLC-UV92.13 - 99.6211.53 - 22.75 ng/mL30.12 - 56.22 ng/mL
Oxytetracycline & EpimersOintmentsNot ApplicableLC-MS/MS90 - 112 (accuracy)Not ReportedNot Reported[7]

dw: dry weight, MRLs: Maximum Residue Limits

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 60 mg, 3 mL (or similar)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade)

  • Acids: Formic acid, Oxalic acid

  • Buffers: McIlvaine buffer (citrate-phosphate buffer), EDTA (Ethylenediaminetetraacetic acid)

  • Standards: Certified reference standard of this compound

  • Apparatus: SPE manifold, vacuum pump, centrifuge, vortex mixer, evaporator (e.g., nitrogen evaporator)

Preparation of McIlvaine-EDTA Buffer (pH 4.0)

McIlvaine buffer is a citrate-phosphate buffer effective for extracting tetracyclines from solid matrices.[4]

  • Solution A (0.1 M Citric Acid): Dissolve 21.01 g of citric acid monohydrate in 1 L of HPLC grade water.

  • Solution B (0.2 M Disodium (B8443419) Hydrogen Phosphate): Dissolve 28.4 g of anhydrous disodium hydrogen phosphate (B84403) in 1 L of HPLC grade water.

  • Mixing: To prepare the buffer, mix Solution A and Solution B in a ratio that achieves a pH of 4.0. A common starting point is approximately 61.5 mL of Solution A and 38.5 mL of Solution B for a total of 100 mL, but it is essential to verify and adjust the pH using a calibrated pH meter.

  • Adding EDTA: Dissolve disodium EDTA into the prepared McIlvaine buffer to a final concentration of 0.1 M.

Protocol for Water Samples

This protocol is designed for the extraction of this compound from surface water, groundwater, and wastewater effluent.

  • Sample Preparation:

    • Collect water samples in amber glass bottles to prevent photodegradation.

    • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

    • For a 100 mL water sample, add a chelating agent like EDTA to a final concentration of 0.1 M to prevent the complexation of tetracyclines with metal ions.

    • Adjust the pH of the sample to 3.0 using formic acid.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water (pH 3.0). Do not allow the cartridge to dry out.

    • Loading: Load the pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Washing: After loading, wash the cartridge with 5 mL of HPLC grade water to remove any interfering substances.

    • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

    • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a collection tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis (e.g., a mixture of water with 0.1% formic acid and acetonitrile).

    • Vortex the reconstituted sample and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

Protocol for Soil and Sediment Samples

This protocol is suitable for the extraction of this compound from complex solid matrices like soil and sediment.

  • Sample Preparation and Extraction:

    • Air-dry the soil or sediment sample and sieve it to remove large debris.

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of McIlvaine-EDTA buffer (pH 4.0).

    • Vortex the mixture for 1 minute, followed by ultrasonication for 15 minutes in a sonicator bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the solid residue with another 20 mL of McIlvaine-EDTA buffer and combine the supernatants.

    • Filter the combined supernatant through a 0.45 µm filter.

  • Solid-Phase Extraction (SPE):

    • Follow the same SPE procedure as outlined in section 3.3.2 (Conditioning, Loading, Washing, Drying, and Elution).

  • Sample Concentration and Reconstitution:

    • Follow the same procedure as described in section 3.3.3 for evaporation and reconstitution of the sample for LC-MS/MS analysis.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows described in this application note.

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post Post-Extraction Sample Water Sample Filter Filtration (0.45 µm) Sample->Filter Adjust_pH pH Adjustment (pH 3.0) Filter->Adjust_pH Load Sample Loading Adjust_pH->Load Condition Conditioning (Methanol, Water) Condition->Load Wash Washing (Water) Load->Wash Dry Drying (Nitrogen/Vacuum) Wash->Dry Elute Elution (Methanol) Dry->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for SPE of this compound from Water Samples.

SPE_Workflow_Solid cluster_prep Sample Preparation & Extraction cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post Post-Extraction Sample Soil/Sediment Sample Add_Buffer Add McIlvaine-EDTA Buffer Sample->Add_Buffer Vortex_Sonicate Vortex & Sonicate Add_Buffer->Vortex_Sonicate Centrifuge Centrifugation Vortex_Sonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Load Sample Loading Collect_Supernatant->Load Condition Conditioning (Methanol, Water) Condition->Load Wash Washing (Water) Load->Wash Dry Drying (Nitrogen/Vacuum) Wash->Dry Elute Elution (Methanol) Dry->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

High-resolution mass spectrometry for 4-Epioxytetracycline characterization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Characterization of 4-Epioxytetracycline Using High-Resolution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the characterization and quantification of this compound (4-epi-OTC), a primary degradation product of the antibiotic oxytetracycline (B609801) (OTC). The formation of 4-epi-OTC, which is nearly biologically inactive, is a critical quality attribute to monitor during the manufacturing and storage of OTC-containing pharmaceutical products.[1] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical tool for the accurate identification and quantification of 4-epi-OTC.

Introduction

Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline (B611298) family.[1][2][3] In solution, particularly under acidic conditions (pH 3-5), OTC can undergo epimerization at the C4 position to form 4-epi-OTC.[4] This transformation is a reversible, first-order process.[4] As 4-epi-OTC has significantly reduced antibacterial activity, its presence in pharmaceutical formulations is considered an impurity that must be controlled and monitored.[5]

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide high mass accuracy and resolution, enabling the confident identification of 4-epi-OTC and its differentiation from the parent drug, OTC, and other related impurities.[6] This application note details the experimental protocols and data analysis workflows for the characterization of 4-epi-OTC using LC-HRMS.

Experimental Protocols

A robust analytical method for 4-epi-OTC involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The choice of sample preparation method depends on the matrix. For pharmaceutical formulations, a simple dilution may be sufficient. However, for more complex matrices like biological tissues or environmental samples, a more extensive cleanup is required to remove interfering substances.

a) For Pharmaceutical Preparations (e.g., Ointments):

  • Accurately weigh a portion of the ointment and dissolve it in a suitable organic solvent.

  • Perform further dilutions as necessary to bring the concentration within the calibration range of the instrument.

b) For Biological Matrices (e.g., Calf Tissues, Shrimp): [2][3][7][8]

  • Homogenization: Homogenize the tissue sample.

  • Extraction: Extract the analytes from the homogenized sample using a buffer solution (e.g., EDTA-McIlvaine buffer or sodium succinate (B1194679) solution at pH 4.0).[2][8]

  • Protein Precipitation: Add trichloroacetic acid to precipitate proteins.[2][9]

  • Centrifugation and Filtration: Centrifuge the sample and filter the supernatant to remove precipitated proteins and particulates.[2]

  • Solid-Phase Extraction (SPE) Cleanup: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) for cleanup and concentration of the analytes.[2][3][8]

    • Condition the cartridge with methanol (B129727) and water.

    • Load the sample extract.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with methanol.[8]

  • Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[8]

Liquid Chromatography

Chromatographic separation is crucial for resolving 4-epi-OTC from OTC and other isomers.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 or polymeric column is typically used.[3][5] For example, an Xterra MS C18 (100 mm x 2.1 mm, 3.5 µm) or a PLRP-S polymeric reversed-phase column.[2][5]

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: 0.001 M oxalic acid, 0.5% (v/v) formic acid, and 3% (v/v) tetrahydrofuran (B95107) in water.[2][3]

    • Mobile Phase B: Tetrahydrofuran or methanol with 0.1% formic acid.[2][3][8]

  • Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.[8]

  • Column Temperature: Maintaining an elevated column temperature, for instance at 60 °C, can aid in the separation of OTC and 4-epi-OTC.[2][3]

High-Resolution Mass Spectrometry

HRMS provides the necessary sensitivity and selectivity for the detection and characterization of 4-epi-OTC.

  • Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer.[6]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[9]

  • Scan Mode: Data can be acquired in full scan mode for qualitative analysis and targeted MS/MS (or parallel reaction monitoring) for quantitative analysis.[6]

  • Precursor Ion: The protonated molecule [M+H]+ for 4-epi-OTC is at m/z 461.1555.[10]

  • Collision Energy: Optimize collision energy to obtain characteristic fragment ions.

  • Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 100-1000).

Data Presentation

Quantitative performance of LC-HRMS methods for 4-epi-OTC from various studies is summarized below.

ParameterMatrixMethodValueReference
Limit of Detection (LOD) Calf TissuesLC-MS/MS0.8 - 48.2 ng/g[2]
Poultry MeatLC-MS/MS4.8 ng[5]
Limit of Quantification (LOQ) Calf TissuesLC-MS/MSHalf the MRLs*[2]
Poultry MeatLC-MS/MS11 ng[5]
Recovery Calf TissuesLC-MS/MS52 - 62%[2][3]
Precision (RSD) Calf TissuesLC-MS/MS< Max allowed by Horwitz equation[2][3]
OintmentsLC-MS/MS< 7.1%[5]
Accuracy Calf TissuesLC-MS/MS-20% to +10%[2][3]
OintmentsLC-MS/MS90 - 112%[5]

*MRL (Maximum Residue Limit) for OTC is 100 ng/g for muscle, 300 ng/g for liver, and 600 ng/g for kidney.[3]

Mandatory Visualizations

Fragmentation Pathway

The fragmentation of protonated this compound in the mass spectrometer provides characteristic product ions that can be used for its identification. The collision-induced dissociation (CID) spectrum of protonated 4-epi-OTC shows a distinct pattern compared to OTC.[11] A key differentiator is the presence of an ion at m/z 444, which is more significant in the spectrum of the 4-epimer.[11]

The fragmentation of tetracyclines generally involves the loss of water (H₂O) and ammonia (B1221849) (NH₃).[12] For 4-epi-OTC, the primary fragmentation pathways from the precursor ion [M+H]⁺ at m/z 461 include the formation of fragment ions at m/z 444, 443, and 426.[10][11]

G cluster_precursor Precursor Ion cluster_fragments Primary Fragment Ions This compound\n[M+H]⁺\nm/z 461 This compound [M+H]⁺ m/z 461 m/z 444\n[M+H-NH₃]⁺ m/z 444 [M+H-NH₃]⁺ This compound\n[M+H]⁺\nm/z 461->m/z 444\n[M+H-NH₃]⁺ -NH₃ m/z 443\n[M+H-H₂O]⁺ m/z 443 [M+H-H₂O]⁺ This compound\n[M+H]⁺\nm/z 461->m/z 443\n[M+H-H₂O]⁺ -H₂O m/z 426\n[M+H-H₂O-NH₃]⁺ m/z 426 [M+H-H₂O-NH₃]⁺ m/z 443\n[M+H-H₂O]⁺->m/z 426\n[M+H-H₂O-NH₃]⁺ -NH₃

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) Reconstitution Reconstitution Cleanup (SPE)->Reconstitution LC Separation LC Separation Reconstitution->LC Separation HRMS Detection HRMS Detection LC Separation->HRMS Detection Data Acquisition Data Acquisition HRMS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Logical Relationships in Data Analysis

The data analysis process involves several key steps to ensure accurate identification and quantification.

G Raw_Data Raw_Data Peak_Integration Peak_Integration Raw_Data->Peak_Integration Mass_Accuracy_Check Mass_Accuracy_Check Raw_Data->Mass_Accuracy_Check Fragmentation_Pattern_Match Fragmentation_Pattern_Match Raw_Data->Fragmentation_Pattern_Match Concentration_Calculation Concentration_Calculation Peak_Integration->Concentration_Calculation Final_Report Final_Report Mass_Accuracy_Check->Final_Report Fragmentation_Pattern_Match->Final_Report Calibration_Curve Calibration_Curve Calibration_Curve->Concentration_Calculation Concentration_Calculation->Final_Report

Caption: Logical relationships in the data analysis workflow.

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is a highly effective technique for the characterization and quantification of this compound. The high sensitivity, selectivity, and mass accuracy of HRMS allow for the unambiguous identification of this critical impurity in various matrices, from pharmaceutical formulations to complex biological samples. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for the monitoring of this compound.

References

Application Notes & Protocols for the Chiral Separation of Tetracycline Epimers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetracyclines are a class of broad-spectrum antibiotics widely used in human and veterinary medicine. A key characteristic of tetracyclines is their propensity to undergo epimerization at the C4 position, particularly in weakly acidic aqueous solutions (pH 2-6), forming their corresponding 4-epimers.[1][2][3] These epimers exhibit significantly reduced antibacterial activity compared to the parent compounds.[4] Therefore, the accurate separation and quantification of tetracycline (B611298) epimers are crucial for quality control in pharmaceutical formulations and for residue analysis in food products to ensure safety and efficacy.[1][5] This document provides detailed application notes and protocols for the chiral separation of tetracycline epimers, primarily focusing on High-Performance Liquid Chromatography (HPLC), the most prevalent and effective technique for this purpose.

Logical Relationship of Tetracycline Epimerization

The following diagram illustrates the reversible epimerization process that tetracyclines undergo at the C4 position. This equilibrium is influenced by factors such as pH and the presence of certain buffers.

G Tetracycline Tetracycline (Active) Epimer 4-Epitetracycline (Inactive) Tetracycline->Epimer Epimerization (pH 2-6)

Caption: Reversible epimerization of tetracycline at the C4 position.

Experimental Protocols

The following protocols are based on established methods for the chiral separation of tetracycline epimers using HPLC.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is a general method suitable for the separation of tetracycline and its epimer, as well as other related impurities.

1. Sample Preparation

  • Standard Solutions: Prepare stock solutions of tetracycline reference standards by accurately weighing and dissolving them in methanol.[6] Further dilute with the mobile phase to create working standards in the desired concentration range (e.g., 10-100 µg/mL). Store stock solutions in brown glass vials at 4°C.[2]

  • Pharmaceutical Preparations (e.g., Capsules): Weigh the contents of a representative number of capsules. Dissolve a portion of the powder equivalent to a specific amount of tetracycline in the mobile phase. Use an ultrasonic bath to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Biological Matrices (e.g., Milk, Tissue):

    • Homogenize the sample.

    • Perform a liquid-liquid extraction using an appropriate solvent system, such as an aqueous solution of ethylenediaminetetraacetic acid (EDTA) and acetonitrile (B52724).[5] EDTA is crucial to prevent the chelation of tetracyclines with metal ions.[5]

    • For further cleanup and concentration, utilize Solid-Phase Extraction (SPE). Polymeric cartridges are often effective for this purpose.[7]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[5]

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A reversed-phase C18 or C8 column is commonly used. A polar-embedded phase column can also offer good selectivity.[8][9]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer. A common mobile phase consists of acetonitrile and a 0.01 M oxalic acid solution (pH adjusted to 2.0).[2] The use of oxalic acid can improve peak shape.[1]

  • Elution Mode: A gradient elution is often preferred to achieve optimal separation of the epimers and other degradation products.[2]

  • Flow Rate: Typically in the range of 0.8 - 1.2 mL/min.[2][6]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C, to ensure reproducible retention times.[1][7]

  • Detection Wavelength: Monitor the absorbance at a wavelength where tetracyclines show maximum absorption, typically around 355 nm.[7]

  • Injection Volume: 5 - 20 µL.

3. Data Analysis

  • Identify the peaks corresponding to the tetracycline and its 4-epimer based on their retention times compared to the standard solutions.

  • Quantify the amounts of each epimer by integrating the peak areas and comparing them against a calibration curve constructed from the standard solutions.

Experimental Workflow

The diagram below outlines the general workflow for the chiral separation of tetracycline epimers from a sample matrix.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Sample Collection (Pharmaceuticals, Biological Matrices) B Extraction (LLE or SPE) A->B C Filtration / Reconstitution B->C D Injection into HPLC System C->D E Chromatographic Separation (Reversed-Phase Column) D->E F Detection (UV/DAD) E->F G Peak Identification F->G H Quantification G->H I Reporting H->I

References

Troubleshooting & Optimization

Troubleshooting peak tailing in 4-Epioxytetracycline analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Epioxytetracycline Analysis

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of this compound, with a primary focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Question: What are the primary causes of peak tailing in the HPLC analysis of this compound?

Peak tailing in the analysis of this compound, a common issue for tetracycline (B611298) antibiotics, can stem from several factors. The most prevalent cause is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the basic amine groups on the this compound molecule can interact with acidic residual silanol (B1196071) groups on the surface of silica-based columns (e.g., C18, C8).[1][2][4][5] This secondary retention mechanism leads to distorted peak shapes.

Other significant causes include:

  • Metal Contamination: Tetracyclines are potent chelating agents and can interact with metal ions (e.g., iron, aluminum) that may be present in the silica (B1680970) matrix of the column or have leached from stainless steel components of the HPLC system like frits and tubing.[1][3] This chelation can result in peak tailing and broadening.[1]

  • Mobile Phase pH: If the pH of the mobile phase is not optimal, it can lead to the ionization of residual silanol groups, making them more likely to interact with the analyte.[4][6]

  • Column Overload: Injecting an excessive amount of the sample onto the column can saturate the stationary phase, leading to peak distortion.[1][7]

  • Column Degradation: Over time, the column's stationary phase can degrade, or the column bed can deform, leading to poor peak shapes.[2] This can include the formation of a void at the column inlet.[8]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.[7]

Question: How can I troubleshoot and resolve peak tailing for this compound?

A systematic approach is crucial for effectively troubleshooting peak tailing. The following workflow can help identify and address the root cause:

Troubleshooting_Workflow cluster_mp Mobile Phase Modifications cluster_col Column Solutions start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks check_sample_concentration Dilute sample 10-fold. Does tailing improve? check_all_peaks->check_sample_concentration Yes specific_peak_tailing Only this compound peak is tailing. check_all_peaks->specific_peak_tailing No overload Potential Issue: Column Overload check_sample_concentration->overload Yes system_check Potential Issue: System-wide problem (e.g., extra-column volume, improper connections). check_sample_concentration->system_check No overload_solution Solution: Reduce injection volume or sample concentration. overload->overload_solution system_solution Solution: Check fittings, use shorter/narrower tubing. system_check->system_solution chemical_interactions Potential Issue: Secondary chemical interactions (silanol, metal chelation). specific_peak_tailing->chemical_interactions mobile_phase_optimization Optimize Mobile Phase chemical_interactions->mobile_phase_optimization column_check Evaluate Column chemical_interactions->column_check lower_ph Lower mobile phase pH (e.g., pH 2-3). mobile_phase_optimization->lower_ph add_chelator Add a chelating agent (e.g., EDTA, oxalic acid). mobile_phase_optimization->add_chelator add_competing_base Add a competing base (e.g., TEA). mobile_phase_optimization->add_competing_base use_endcapped Use a modern, high-purity, end-capped column. column_check->use_endcapped wash_column Wash column with a chelating agent solution. column_check->wash_column replace_column Replace the column if degraded or voided. column_check->replace_column

Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor?

A tailing factor (also known as asymmetry factor) greater than 1 indicates peak tailing. While a value of 1 is ideal (a perfectly symmetrical Gaussian peak), a tailing factor up to 1.5 is often acceptable for many assays.[2] However, for regulated methods, the acceptable limit may be stricter, often set at a maximum of 2.

Q2: Can the mobile phase pH significantly impact peak shape for this compound?

Yes, the mobile phase pH is critical. Residual silanol groups on silica-based columns are acidic and can become ionized (negatively charged) at higher pH levels.[2] By operating at a lower pH (e.g., 2-3), these silanol groups are fully protonated, minimizing their ionic interaction with the positively charged amine groups on the this compound molecule.[1][9][10] This leads to a more symmetrical peak shape.

Q3: What are mobile phase additives, and how can they help reduce peak tailing?

Mobile phase additives can be used to mitigate secondary interactions:

  • Chelating Agents: Adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) or oxalic acid to the mobile phase (at concentrations of 0.1-2 mM, for example) can sequester metal ions in the system.[1] This prevents the this compound from chelating with these metals, which is a known cause of peak tailing.[1]

  • Competing Bases: A small amount of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase.[1][9] TEA will preferentially interact with the active silanol sites on the column, effectively masking them from the analyte and improving peak symmetry.[1][9]

Q4: What type of column is recommended for this compound analysis?

For analyzing basic compounds like this compound, it is highly recommended to use modern, high-purity, end-capped columns (e.g., C8 or C18).[1] End-capping is a process that chemically bonds a small, inert group to the unreacted silanol groups on the silica surface, significantly reducing their availability for secondary interactions.[2]

Q5: Could my sample preparation be causing peak tailing?

Yes, the sample solvent can play a role. If the sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than the mobile phase, it can cause peak distortion, including tailing.[6][7] Whenever possible, dissolve and inject your sample in the initial mobile phase composition.

Experimental Protocols & Data

Protocol: Example HPLC Method for Oxytetracycline (B609801) and 4-Epi-oxytetracycline

This protocol is based on a published method for the isocratic analysis of oxytetracycline and its epimer.

  • Column: Inertsil® WP300 C4 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 7.5 mmol/L Tetrabutylphosphonium (TBP) bromide in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 55°C

  • Detection: Photodiode Array Detector (PDAD) at 364 nm for 4-Epi-oxytetracycline.

  • Injection Volume: 10 – 20 µL

  • Sample Preparation: Stock solutions of this compound can be prepared in water at a concentration of 100 µg/mL and stored at -20°C. Working standards should be freshly prepared by diluting the stock solution with water.

Data Summary: HPLC Method Parameters and Performance

The following table summarizes key parameters from an established HPLC method for the analysis of Oxytetracycline (OTC) and 4-Epi-oxytetracycline (4eOTC).

ParameterValue
Column Inertsil® WP300 C4 (5 µm, 4.6 x 150 mm)
Mobile Phase Isocratic, 7.5 mmol/L TBP in 100% aqueous solution
Flow Rate 1.0 mL/min
Temperature 55°C
Detection Wavelength 364 nm (for 4eOTC)
Run Time < 4.5 minutes
Retention Time (4eOTC) ~3.2 minutes
Peak Tailing Factor (T) 1.79
Detection Limit (LOD) 0.009 µg/mL
Linearity Range 0.05 to 2.0 µg/mL

References

Resolving co-elution of 4-Epioxytetracycline and other impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of 4-Epioxytetracycline and other related impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found with this compound?

The most common impurities include its epimer, Oxytetracycline (OTC), as well as other tetracycline-class antibiotics and their degradation products.[1][2] Specifically, you may encounter 4-Epi-tetracycline hydrochloride, tetracycline (B611298) hydrochloride, and various forms of anhydro- and apo-oxytetracycline.[1]

Q2: Why is it challenging to separate this compound from Oxytetracycline?

This compound (4eOTC) and Oxytetracycline (OTC) are epimers, differing only in the stereochemistry at the C4 position.[3] This subtle structural similarity results in nearly identical physicochemical properties, making their separation by traditional reversed-phase HPLC a significant challenge.[4] Achieving baseline separation requires careful optimization of chromatographic conditions.

Q3: How does the mobile phase pH impact the separation of these compounds?

The pH of the mobile phase is a critical parameter because it affects the ionization state of the tetracycline molecules.[4] Tetracyclines are amphoteric, meaning they have both acidic and basic functional groups.[4] Adjusting the pH alters their overall charge and hydrophobicity, which in turn influences their interaction with the stationary phase and, consequently, their retention and selectivity. Acidic mobile phases, typically in the pH range of 2.0-3.0, are commonly used to achieve better separation of tetracyclines and their epimers.[2][4][5]

Q4: What is the role of forced degradation studies in this analysis?

Forced degradation, or stress testing, is crucial for developing a stability-indicating analytical method.[4] By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), potential degradation products are generated. A robust analytical method must be able to separate these degradants from the main active pharmaceutical ingredient (API) and from each other, proving the method's specificity.[4]

Troubleshooting Guide

Problem 1: Poor resolution or co-elution of this compound and Oxytetracycline.

  • Cause: Suboptimal mobile phase composition, inappropriate column chemistry, or inadequate method parameters.

  • Solution:

    • Optimize Mobile Phase pH: Systematically evaluate a pH range between 2.0 and 3.0. A lower pH can often improve the separation between epimers.[4]

    • Modify Organic Content: Adjust the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase. A shallower gradient or isocratic elution with a lower organic content can increase retention and improve resolution.

    • Change Column Chemistry: If a standard C18 column does not provide adequate separation, consider columns with alternative selectivities. Polar-embedded columns or C8 columns have shown success in resolving tetracycline and its impurities.[2][5][6]

    • Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also affect the stability of the analytes.[1]

Problem 2: The peak for this compound is tailing.

  • Cause: Secondary interactions between the analyte and the stationary phase, often due to active silanol (B1196071) groups on the silica (B1680970) support.

  • Solution:

    • Use an End-capped Column: Modern, high-purity, end-capped columns are designed to minimize silanol interactions.[4]

    • Lower Mobile Phase pH: An acidic mobile phase can suppress the ionization of silanol groups, reducing peak tailing.

    • Add an Ionic Modifier: Incorporating a low concentration of an acid, such as trifluoroacetic acid (TFA) or formic acid, into the mobile phase can improve peak shape.[1][7]

Problem 3: I am seeing unexpected peaks in my chromatogram.

  • Cause: These could be degradation products, impurities from the sample matrix, or carryover from previous injections.

  • Solution:

    • Run a Blank Injection: Inject your mobile phase or diluent to check for carryover or system contamination.[4]

    • Use a Diode Array Detector (DAD): A DAD can help determine peak purity by comparing UV spectra across a single peak. If the spectra are not identical, it suggests the presence of a co-eluting impurity.[8][9]

    • Employ Mass Spectrometry (LC-MS): LC-MS can help identify the mass of the unknown peaks, aiding in their identification as known impurities or novel degradation products.[8]

Data Summary Tables

Table 1: HPLC Method Parameters for Separation of Oxytetracycline and its Impurities

ParameterMethod 1Method 2Method 3
Column Inertsil C8 (150mm x 4.6mm, 5µm)Waters Symmetry C18Acclaim PA2 (150mm x 4.6mm, 3µm)
Mobile Phase A 0.05% TFA in Water0.010 M Aqueous Oxalic Acid20 mM NH4H2PO4, pH 2.2
Mobile Phase B Acetonitrile:Methanol:THF (80:15:5)Acetonitrile:Methanol (50:50)50% Acetonitrile in Mobile Phase A
Gradient GradientIsocratic (150:20:20, A:B)Gradient
Flow Rate 1.3 mL/minNot Specified1.0 mL/min
Column Temp. 50°CAmbientNot Specified
Detection UV at 254nmPhotodiode ArrayUV at 280 nm
Reference [1][10][5][6]

Table 2: UHPLC Method Parameters for Fast Separation

ParameterMethod Details
Column Acclaim PA2 (100mm x 2.1mm, 2.2µm)
Mobile Phase A 20 mM NH4H2PO4, pH 2.2
Mobile Phase B 50% Acetonitrile in Mobile Phase A
Gradient Optimized for fast separation
Run Time ~2 minutes
Reference [5][6]

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling

  • System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation:

    • Accurately weigh and dissolve reference standards of this compound, Oxytetracycline, and other known impurities in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Column: Inertsil C8 (150mm x 4.6mm, 5µm)

    • Mobile Phase A: 0.05% Trifluoroacetic Acid in Water

    • Mobile Phase B: Acetonitrile:Methanol:Tetrahydrofuran (80:15:5, v/v/v)

    • Flow Rate: 1.3 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient Program:

      • 0-15 min: 15-40% B

      • 15-20 min: 40-60% B

  • Data Analysis:

    • Identify and quantify impurities based on their retention times relative to the reference standards.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis:

    • Dissolve the drug substance in 0.1 N HCl and heat at 60°C for 30 minutes.

    • Cool the solution and neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis:

    • Dissolve the drug substance in 0.1 N NaOH and heat at 60°C for 30 minutes.

    • Cool the solution and neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation:

    • Treat the drug substance with 3% hydrogen peroxide at room temperature for 6 hours.

  • Thermal Degradation:

    • Expose the solid drug substance to a temperature of 70°C for 48 hours.

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the main peak to ensure that the method can effectively separate the resulting degradants.

Visualizations

TroubleshootingWorkflow start Co-elution or Poor Resolution Observed check_pH Optimize Mobile Phase pH (2.0-3.0) start->check_pH resolution_ok Resolution Acceptable? check_pH->resolution_ok Analyze check_organic Adjust Organic Modifier Percentage check_organic->resolution_ok Analyze check_column Change Column Chemistry (e.g., Polar-Embedded, C8) check_column->resolution_ok Analyze check_temp Adjust Column Temperature check_temp->resolution_ok Analyze resolution_ok->check_organic No resolution_ok->check_column No resolution_ok->check_temp No end Problem Resolved resolution_ok->end Yes ExperimentalWorkflow prep_mobile_phase Prepare Mobile Phase & Equilibrate System prep_standards Prepare Reference Standards prep_mobile_phase->prep_standards prep_samples Prepare Samples prep_mobile_phase->prep_samples hplc_analysis Perform HPLC Analysis prep_standards->hplc_analysis prep_samples->hplc_analysis data_processing Process Data (Integration & Quantification) hplc_analysis->data_processing review Review Results for Resolution & Peak Shape data_processing->review report Generate Report review->report Acceptable troubleshoot Troubleshoot Method (See Workflow) review->troubleshoot Not Acceptable

References

Technical Support Center: Analysis of 4-Epioxytetracycline by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 4-epioxytetracycline.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing poor peak shape (e.g., tailing or broad peaks) for this compound?

Answer: Poor peak shape for tetracyclines and their epimers is a common issue, often stemming from their ability to chelate with metal ions present in the analytical system.

  • Cause 1: Analyte Interaction with Metal Ions: Residual metal ions in the HPLC system (e.g., stainless steel tubing, frits) or on the stationary phase can interact with the chelating functional groups of this compound, leading to peak tailing.[1][2]

  • Solution 1: Use of Chelating Agents in Mobile Phase: The addition of a chelating agent to the mobile phase is a highly effective strategy. Oxalic acid is frequently recommended as it effectively competes with the analyte for metal chelation sites, significantly improving peak shape.[1][2][3][4][5] Formic acid is another mobile phase additive that can be used.[6][7]

  • Solution 2: Column Passivation: Pre-washing the LC column with a solution of EDTA can help to remove metal contaminants from the stationary phase and reduce peak tailing.[2][4]

  • Solution 3: Inert Column Hardware: Using columns with PEEK or other inert linings can minimize the exposure of the analyte to metal surfaces. An organosilane-coated silica (B1680970) stationary phase can also prevent unwanted binding of the compounds and provide good peak shape.[7]

Question: What are the primary causes of low sensitivity or a weak signal for this compound?

Answer: Low sensitivity can be attributed to several factors, ranging from sample preparation and matrix effects to suboptimal instrument settings.

  • Cause 1: Inefficient Extraction: The recovery of this compound from the sample matrix may be low due to an inappropriate extraction method.

  • Solution 1: Optimize Sample Preparation: For complex matrices like milk, tissues, or food products, using an extraction buffer containing a chelating agent like EDTA is crucial.[4][8][9] The EDTA-McIlvaine buffer (pH 4) is frequently used as it also helps to deproteinize the sample and keeps the tetracyclines in a stable zwitterionic state.[4] Solid-Phase Extraction (SPE) is a widely used and effective cleanup technique.[2][4]

  • Cause 2: Matrix Effects (Ion Suppression): Co-eluting endogenous components from the sample matrix can compete with this compound for ionization in the MS source, leading to a suppressed signal.[10][11][12]

  • Solution 2: Mitigate Matrix Effects:

    • Improve sample cleanup using techniques like SPE to remove interfering matrix components.[13]

    • Optimize chromatographic separation to ensure this compound elutes in a region free from major matrix interferences.[13]

    • If ion suppression persists, using a matrix-matched calibration curve or an isotopically labeled internal standard is essential for accurate quantification.

  • Cause 3: Suboptimal Mass Spectrometry Parameters: The settings for the ion source (e.g., capillary voltage, gas flow, temperature) and the MS/MS transition (e.g., collision energy) may not be optimized for this compound.

  • Solution 3: Optimize MS Conditions:

    • Tune ion source parameters, such as nebulizing gas flow, drying gas temperature, and capillary voltage, to maximize the signal for this compound.[13][14]

    • Optimize the collision energy (CE) and cone voltage (CV) for the specific MRM transition of this compound to ensure efficient fragmentation and maximal product ion transmission.[15]

Question: I am having difficulty chromatographically separating this compound from its parent drug, oxytetracycline (B609801). What can I do?

Answer: The separation of epimers is challenging due to their structural similarity. However, it is crucial for accurate quantification as they are isobaric and cannot be distinguished by mass alone.[16]

  • Cause 1: Inadequate Chromatographic Conditions: The selected column, mobile phase, or temperature may not provide sufficient resolution.

  • Solution 1: Method Optimization:

    • Mobile Phase: The use of oxalic acid in the mobile phase has been shown to improve the separation of tetracycline (B611298) epimers.[5]

    • Column: A high-resolution column, such as one with a smaller particle size (e.g., sub-2 µm) or a different stationary phase chemistry (e.g., polymeric reversed-phase), may be required.[17]

    • Temperature: Increasing the column temperature can sometimes improve the resolution between epimers. One study utilized a column temperature of 60°C for this purpose.[17]

    • Gradient: A shallow, slow gradient elution profile can enhance the separation of closely eluting compounds like epimers.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for analyzing this compound?

A1: Electrospray ionization (ESI) in the positive ion mode is the most widely used technique for the analysis of tetracyclines and their epimers.[9] This is because the molecular structure of these compounds allows for efficient protonation.

Q2: How can I confirm the identity of this compound in my samples?

A2: Identity is confirmed by a combination of retention time matching with a certified reference standard and the monitoring of at least two specific Multiple Reaction Monitoring (MRM) transitions. The ratio of the quantifier to qualifier ion should be consistent between the sample and the standard. While oxytetracycline and this compound have the same precursor and can share fragment ions, their collision-induced dissociation (CID) spectra can show differences in the relative abundance of fragment ions, which can aid in differentiation.[18]

Q3: What are typical precursor and product ions for monitoring this compound?

A3: this compound is an epimer of oxytetracycline, so it will have the same mass-to-charge ratio (m/z). For oxytetracycline (and thus its epimer), a common protonated precursor ion [M+H]⁺ is m/z 461. Common product ions resulting from fragmentation include m/z 444 (loss of NH₃) and m/z 426 (loss of H₂O and NH₃). The most abundant and stable transitions should be determined empirically by optimizing the specific instrument.

Q4: Is it necessary to use an internal standard? If so, what kind?

A4: Yes, using an internal standard is highly recommended to correct for variability in sample preparation and potential matrix effects. The ideal internal standard is an isotopically labeled version of the analyte (e.g., this compound-d₃). If that is not available, a structurally similar compound that is not present in the samples, such as demethylchlortetracycline (B1165809) (DMCTC), can be used.[17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a reference for expected performance.

Table 1: Comparison of Sample Preparation Methods for Tetracyclines

MatrixExtraction MethodCleanup MethodTypical Recovery (%)Typical LOQ (µg/kg)Reference
MilkProtein Precipitation (5% TCA)Filtration>90% (for OTC)5[5]
MilkExtraction with EDTA-McIlvaine BufferStrong Cation-Exchange SPENot specifiedLow ppb range[4]
ShrimpExtraction with EDTA-McIlvaine BufferOasis HLB SPE74.4% - 101%10 - 15[9]
Animal TissueExtraction with Sodium Succinate (pH 4) + TCAHLB SPE52% - 62% (for 4-epiOTC)Half of MRL*[17]
Porcine TissueExtraction with Methanol (B129727)/Oxalic AcidLiquid-Liquid PartitionNot specified25 - 150[19]

*MRL (Maximum Residue Limit) for oxytetracycline is 100 µg/kg in muscle, 300 µg/kg in liver, and 600 µg/kg in kidney.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical SettingPurposeReference
LC Column C18 or Polymeric Reversed-Phase (e.g., PLRP-S)Separation of analyte from matrix and epimers[6][17]
Mobile Phase A Water with 0.1-0.5% Formic Acid or ~1-5 mM Oxalic AcidAcidification for better ionization and peak shape[7][9][20]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for gradient elution[7][20]
Flow Rate 0.2 - 0.8 mL/minDependent on column dimensions[7][20]
Ionization Mode ESI PositiveEfficient protonation of the analyte[9]
Detection Mode Multiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantification[20]

Experimental Protocols

Below are representative protocols for sample preparation and LC-MS/MS analysis, synthesized from common practices in the literature.

Protocol 1: Extraction of this compound from Milk using SPE

  • Sample Preparation: Add 10 mL of EDTA-McIlvaine extraction buffer (pH 4.0) to 2 g of a homogenized milk sample in a centrifuge tube.[4]

  • Extraction: Vortex the sample for 15 minutes to extract the analytes and precipitate proteins.[2]

  • Centrifugation: Centrifuge the sample at >4000 x g for 10 minutes.

  • SPE Conditioning: Condition a strong cation-exchange or HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[8]

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of 20% methanol to remove interferences.[8]

  • Elution: Elute the this compound and related compounds with 10 mL of an appropriate elution solvent (e.g., methanolic oxalic acid or ammoniated methanol/ethyl acetate).[6][8]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C. Reconstitute the residue in 1 mL of the initial mobile phase.[8]

  • Analysis: Filter the reconstituted sample through a 0.22 µm filter into an LC vial for analysis.[5]

Protocol 2: General LC-MS/MS Method

  • LC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm particle size).

  • Mobile Phase A: 1 mM Oxalic Acid in Water.[4]

  • Mobile Phase B: 1 mM Oxalic Acid in Methanol.[4]

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B (linear ramp)

    • 10-12 min: Hold at 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5 µL.[4]

  • MS System: Triple quadrupole mass spectrometer.

  • Ion Source: ESI in Positive Mode.

  • Key Parameters: Optimize capillary voltage, source temperature, and gas flows according to manufacturer recommendations and specific analyte response.

  • MRM Transitions: Monitor at least two transitions for this compound (e.g., m/z 461 -> 444 as quantifier and m/z 461 -> 426 as qualifier). Optimize collision energies for each transition.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Homogenization (e.g., Tissue, Milk) Extraction 2. Extraction (e.g., with EDTA-McIlvaine Buffer) Sample->Extraction Add Buffer Cleanup 3. Cleanup / Concentration (e.g., SPE or LLE) Extraction->Cleanup Centrifuge & Load Reconstitution 4. Reconstitution in Mobile Phase Cleanup->Reconstitution Elute & Evaporate LC 5. Chromatographic Separation (Reversed-Phase, Oxalic Acid) Reconstitution->LC Inject MS 6. Mass Spectrometry (ESI+, MRM Mode) LC->MS Eluent Transfer Data 7. Data Acquisition & Quantification MS->Data Ion Detection

Caption: General experimental workflow for this compound analysis.

Troubleshooting Start Low Sensitivity Observed Check_SamplePrep Is Sample Cleanup Adequate? Start->Check_SamplePrep Check_Chroma Is Analyte Co-eluting with Matrix Components? Check_SamplePrep->Check_Chroma Yes Improve_Cleanup Action: Enhance Cleanup (e.g., use SPE, change sorbent) Check_SamplePrep->Improve_Cleanup No Check_MS Are MS Parameters Optimized? Check_Chroma->Check_MS No Modify_Gradient Action: Modify Gradient (Steeper or shallower ramp) Check_Chroma->Modify_Gradient Yes Tune_MS Action: Tune Source & MRM (Voltages, Gas, Collision Energy) Check_MS->Tune_MS No Result Sensitivity Improved Check_MS->Result Yes Improve_Cleanup->Result Modify_Gradient->Result Tune_MS->Result

Caption: Troubleshooting workflow for low sensitivity issues.

References

Technical Support Center: Analysis of 4-Epioxytetracycline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Epioxytetracycline and related tetracycline (B611298) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent on-column degradation and ensure accurate analytical results.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the chromatographic analysis of this compound.

Issue 1: Peak Tailing and Broadening

  • Question: Why are my peaks for this compound tailing or broad?

  • Answer: Peak tailing and broadening for tetracyclines are often caused by secondary interactions with the stationary phase or metal chelation.[1][2] The basic amine groups on the tetracycline molecule can interact with acidic residual silanol (B1196071) groups on silica-based columns, leading to a secondary retention mechanism that causes peak tailing.[1] Additionally, tetracyclines are potent metal chelators and can interact with metal ions in the HPLC system, such as those from stainless steel frits and tubing, which also contributes to poor peak shape.[1][2]

    Solutions:

    • Mobile Phase Optimization:

      • Lower pH: Maintain a mobile phase pH between 2.0 and 3.0. This suppresses the ionization of residual silanols on the column, minimizing unwanted ionic interactions.[1]

      • Add Chelating Agents: Incorporate a chelating agent like EDTA (0.1-2 mM) or oxalic acid into the mobile phase to sequester metal ions.[1][2]

    • Column Selection and Care:

      • Use End-Capped Columns: Employ modern, high-purity, end-capped C8 or C18 columns, which have fewer accessible silanol groups.[1]

      • Column Washing: Pre-wash the column with an EDTA solution to remove metal contaminants.[1][2]

Issue 2: Decreasing Peak Area with Multiple Injections

  • Question: I'm observing a continuous decrease in the peak area for this compound with each injection. What could be the cause?

  • Answer: A decreasing peak area suggests on-column degradation or irreversible adsorption of the analyte. The primary degradation pathways for tetracyclines on-column are epimerization and dehydration.[1][3] Epimerization at the C4 position is a reversible process that occurs most rapidly in a pH range of 3 to 5.[3] Stronger acidic conditions (below pH 2) can lead to the formation of anhydrotetracycline (B590944) degradation products.[3] Irreversible chelation with metal ions on the column can also lead to a loss of the analyte.[1]

    Solutions:

    • pH Control: Strictly maintain the mobile phase pH below 3.0 to minimize epimerization.[1]

    • Temperature Control: Use a column oven to maintain a stable and moderate temperature, typically between 25-40°C.[1] Elevated temperatures accelerate degradation.[1][4]

    • Use of Chelating Agents: The addition of EDTA or oxalic acid to the mobile phase can prevent irreversible chelation with metal ions.[1]

Issue 3: Appearance of "Ghost Peaks" or Extraneous Peaks

  • Question: My chromatogram shows unexpected "ghost peaks." Where are they coming from and how can I eliminate them?

  • Answer: Ghost peaks in tetracycline analysis can stem from several sources:

    • Carryover: Residual analyte from a previous, more concentrated injection can adsorb to active sites in the system and elute in a subsequent run.[1]

    • Mobile Phase Contamination: Impurities in the solvents or degradation of mobile phase additives can appear as peaks, particularly during gradient elution.[1]

    • Sample Degradation in Autosampler: The extraneous peaks could be epimers or other degradation products that formed while the sample was in the autosampler vial awaiting injection.[1]

    Solutions:

    • Optimize Needle Wash: Use a strong solvent in your needle wash protocol to thoroughly clean the injection port and needle between injections.[1]

    • Use High-Purity Solvents: Always use HPLC-grade solvents and prepare the mobile phase fresh daily.[1]

    • Control Autosampler Temperature: Keep the autosampler cool (e.g., 4°C) to minimize the degradation of tetracyclines in the vials.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a mobile phase in the analysis of this compound?

A1: A pH range of 2.0 to 3.0 is generally recommended.[1] This pH is low enough to suppress the ionization of residual silanols on the column, which minimizes peak tailing, but not so acidic that it causes significant on-column dehydration to anhydrotetracycline.[1] It's also important to note that tetracyclines undergo rapid epimerization in the pH 3-5 range, so maintaining a pH below 3 is beneficial.[1][3]

Q2: How does temperature affect the stability of this compound during analysis?

A2: Higher temperatures accelerate the degradation of tetracyclines, including this compound.[1][4][5] It is crucial to use a column oven to maintain a stable and controlled temperature. While slightly elevated temperatures (e.g., 30-40°C) can improve peak efficiency, excessively high temperatures will promote the formation of degradation products.[1]

Q3: What type of HPLC column is best for analyzing this compound?

A3: Modern, high-purity, end-capped C8 or C18 columns are recommended.[1] These columns have fewer accessible silanol groups, which reduces the chances of secondary interactions that can lead to peak tailing. The quality of the silica (B1680970) and the effectiveness of the end-capping are critical factors for good performance.[1]

Q4: Can I use mobile phase additives to improve my results?

A4: Yes, mobile phase additives are highly recommended. Adding a chelating agent like EDTA or oxalic acid can prevent interactions with metal ions and improve peak shape.[1][2] In some cases, a small amount of a competing base, such as triethylamine (B128534) (TEA), can be used to mask active silanol sites.[1]

Data Presentation

Table 1: Recommended Mobile Phase Conditions for this compound Analysis

ParameterRecommended Range/ValueRationale
pH 2.0 - 3.0Minimizes silanol interactions and reduces epimerization.[1]
Chelating Agent 0.1 - 2 mM EDTA or Oxalic AcidSequesters metal ions to prevent chelation and improve peak shape.[1][2]
Column Temperature 25 - 40°CControls degradation kinetics.[1]
Solvents HPLC-grade Acetonitrile (B52724)/Methanol and WaterEnsures low baseline noise and prevents contamination.[1]

Experimental Protocols

Protocol 1: Column Conditioning to Minimize Metal Chelation

  • Objective: To remove metal ion contaminants from the HPLC column and system.

  • Materials:

    • HPLC system

    • HPLC column (C8 or C18)

    • 0.1 M EDTA solution in HPLC-grade water

    • HPLC-grade water

    • Mobile phase

  • Procedure:

    • Disconnect the column from the detector.

    • Flush the HPLC system (pump, injector, and tubing) with HPLC-grade water for 30 minutes.

    • Flush the system with the 0.1 M EDTA solution for 60 minutes at a low flow rate (e.g., 0.5 mL/min).

    • Connect the column to the system (bypassing the detector).

    • Wash the column with the 0.1 M EDTA solution for at least 2 hours at a low flow rate.

    • Flush the column with HPLC-grade water for at least 1 hour to remove the EDTA.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 2: Preparation of a Metal-Free Mobile Phase

  • Objective: To prepare a mobile phase that minimizes on-column degradation of this compound.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Oxalic acid or EDTA

    • Formic acid or phosphoric acid (for pH adjustment)

    • 0.22 µm membrane filter

  • Procedure:

    • Prepare the aqueous portion of the mobile phase. For a 1 L solution, dissolve the appropriate amount of oxalic acid or EDTA in HPLC-grade water.

    • Adjust the pH of the aqueous solution to the desired value (e.g., pH 2.5) using a suitable acid (e.g., formic acid).

    • Filter the aqueous solution through a 0.22 µm membrane filter.

    • Prepare the final mobile phase by mixing the filtered aqueous solution with the organic solvent in the desired ratio.

    • Degas the mobile phase before use.

Visualizations

degradation_pathway cluster_main On-Column Degradation of this compound 4_Epioxytetracycline 4_Epioxytetracycline Epimerization Epimerization 4_Epioxytetracycline->Epimerization pH 3-5 Dehydration Dehydration 4_Epioxytetracycline->Dehydration pH < 2 Chelation Chelation 4_Epioxytetracycline->Chelation Metal Ions Degradation_Products Degradation_Products Epimerization->Degradation_Products Dehydration->Degradation_Products Peak_Tailing Peak_Tailing Chelation->Peak_Tailing Loss_of_Signal Loss_of_Signal Chelation->Loss_of_Signal

Caption: Factors leading to on-column degradation of this compound.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow Start Start Observe_Problem Observe Chromatographic Problem Start->Observe_Problem Identify_Symptom Identify Symptom Observe_Problem->Identify_Symptom Peak_Tailing Peak Tailing/ Broadening Identify_Symptom->Peak_Tailing Tailing Decreasing_Peak_Area Decreasing Peak Area Identify_Symptom->Decreasing_Peak_Area Decreasing Area Ghost_Peaks Ghost Peaks Identify_Symptom->Ghost_Peaks Ghost Peaks Check_pH Check Mobile Phase pH (2-3) Peak_Tailing->Check_pH Decreasing_Peak_Area->Check_pH Check_Wash Optimize Needle Wash Ghost_Peaks->Check_Wash Add_Chelator Add Chelating Agent (EDTA/Oxalic Acid) Check_pH->Add_Chelator Check_Temp Check Column Temp (25-40°C) Check_pH->Check_Temp Problem_Solved Problem Solved Add_Chelator->Problem_Solved Check_Temp->Problem_Solved Use_Fresh_Mobile_Phase Use Fresh Mobile Phase Check_Wash->Use_Fresh_Mobile_Phase Cool_Autosampler Cool Autosampler Use_Fresh_Mobile_Phase->Cool_Autosampler Cool_Autosampler->Problem_Solved

References

Strategies for improving 4-Epioxytetracycline extraction recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of 4-Epioxytetracycline during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is an epimer of the antibiotic oxytetracycline. Its extraction can be challenging due to its amphoteric nature, meaning it can carry positive, negative, or neutral charges depending on the pH.[1] This characteristic, along with its tendency to chelate with metal ions and its structural similarity to other tetracyclines, can lead to variable and often low recoveries during extraction.[1][2] The presence of multiple polar functional groups makes it highly hydrophilic, further complicating its partitioning into organic solvents during liquid-liquid extraction.[3]

Q2: What are the common methods for extracting this compound?

The most common methods for extracting this compound and other tetracyclines from various matrices include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3] SPE is often preferred for its efficiency, selectivity, and potential for automation.[4] LLE, while being a more traditional method, can be optimized for good recovery and is useful for certain sample types.[5] Other techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have also been adapted for tetracycline (B611298) analysis.[6]

Q3: How does pH affect the stability and extraction of this compound?

pH is a critical parameter in the extraction of tetracyclines. These compounds are most stable under acidic conditions and are prone to degradation and epimerization as the pH increases.[7][8] For extraction, the pH of the sample should be adjusted to ensure the analyte is in a neutral form to maximize its retention on reversed-phase SPE sorbents or its partitioning into an organic solvent during LLE.[5] For acidic compounds, the pH should be adjusted to two units below the pKa, while for basic compounds, it should be two units above the pKa.[5]

Q4: Can this compound convert back to its parent compound during extraction?

Yes, the epimerization process between tetracyclines and their 4-epimers is reversible. Under certain conditions, such as in the presence of metal ions or under alkaline conditions, 4-epimers can revert back to the parent tetracycline.[1] This can complicate quantification and analysis.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

Issue: Low Recovery of this compound

Low recovery is a common issue in SPE. A systematic approach to troubleshooting can help identify and resolve the problem.[9]

Initial Steps:

  • Verify the Method: If using an established method, double-check all solution preparations and the extraction process. Ensure no steps were missed and that the flow rates were appropriate.[9]

  • Analyte Tracking: If developing a new method, it's crucial to track the analyte through each step of the SPE process (load, wash, and elution) to pinpoint where the loss is occurring.[9]

SPE_Troubleshooting_Workflow start Start: Low Recovery check_method Verify Established Method (Solutions, Process, Flow Rate) start->check_method track_analyte Developing New Method? Track Analyte in Each Fraction check_method->track_analyte If problem persists load_fraction Analyze Load Fraction track_analyte->load_fraction wash_fraction Analyze Wash Fraction load_fraction->wash_fraction Analyte Not Found load_issue Issue: Analyte in Load - Sample solvent too strong - Incorrect sample pH - High flow rate - Breakthrough (overload) load_fraction->load_issue Analyte Found elution_step Analyte Not in Load or Wash? Optimize Elution wash_fraction->elution_step Analyte Not Found wash_issue Issue: Analyte in Wash - Wash solvent too strong - Incorrect wash solvent pH wash_fraction->wash_issue Analyte Found elution_issue Issue: Analyte Retained - Elution solvent too weak - Incorrect elution solvent pH - Insufficient solvent volume elution_step->elution_issue solution Solution Found load_issue->solution wash_issue->solution elution_issue->solution

Troubleshooting Specific SPE Steps:

Problem Potential Cause Recommended Solution
Analyte in the load-through fraction The sample solvent is too strong, preventing analyte retention.Dilute the sample with a weaker solvent before loading.
The pH of the sample is incorrect, leading to a charged analyte that does not retain on the sorbent.Adjust the sample pH to ensure the analyte is in its neutral form. For tetracyclines, a pH of around 4 is often used.[10]
The loading flow rate is too high, not allowing enough time for the analyte to interact with the sorbent.Decrease the flow rate during sample loading.
Sample breakthrough has occurred due to overloading the cartridge or using insufficient sorbent mass.Reduce the sample load or use an SPE cartridge with a larger sorbent mass.
Analyte in the wash fraction The wash solvent is too strong and is eluting the analyte along with the interferences.Use a weaker wash solvent. You can test different percentages of organic solvent in the aqueous wash solution.
The pH of the wash solvent is incorrect.Ensure the pH of the wash solvent is similar to the loading solution to keep the analyte retained.
Analyte is not eluting from the cartridge The elution solvent is too weak to disrupt the interaction between the analyte and the sorbent.Increase the strength of the elution solvent (e.g., higher percentage of organic solvent).[9]
The pH of the elution solvent is not optimal for disrupting the analyte-sorbent interaction.Adjust the pH of the elution solvent. For tetracyclines, an acidic elution solvent is often effective.
Insufficient volume of elution solvent is being used.Increase the volume of the elution solvent. It can be beneficial to use two smaller aliquots of the elution solvent instead of one large one.[11]
The sorbent is too retentive for the analyte.Consider using a less retentive sorbent (e.g., switching from C18 to C8 for highly hydrophobic analytes).[9]

Quantitative Data for SPE Recovery

Matrix SPE Sorbent Elution Solvent pH Recovery (%) Reference
MeatAFFINIMIP® SPE TetracyclinesAcetonitrile (B52724)10 (loading)70-95[10]
Fish MuscleC18-silicaAcidified Acetonitrile462.3 - 89.0[6]
MilkDiscovery SPE DSC-18Acetonitrile/Methanol/Oxalic AcidNot specified>86% for related tetracyclines[6][12]

Detailed Experimental Protocol: SPE of this compound from Meat [10]

  • Sample Preparation:

    • Homogenize 5g of meat with an EDTA/McIlvaine buffer (pH 4).

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction twice more with the buffer.

    • Combine the supernatants, centrifuge again, and filter.

    • Adjust the pH of the filtrate to 10 with a NaOH solution.

  • SPE Cartridge Conditioning:

    • Condition a 1mL AFFINIMIP® SPE Tetracyclines cartridge with 1mL of acetonitrile.

    • Equilibrate the cartridge with 1mL of deionized water.

  • Sample Loading:

    • Load the prepared sample extract onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with deionized water to remove interferences.

  • Elution:

    • Elute the this compound with acetonitrile.

    • Evaporate the eluate and reconstitute in the mobile phase for analysis.

Liquid-Liquid Extraction (LLE) Troubleshooting

Issue: Low Recovery of this compound

Optimizing LLE involves careful selection of the extraction solvent and pH, as well as considering techniques like salting out and back extraction.[5][13]

LLE_Optimization_Workflow start Start: Low Recovery in LLE solvent_choice 1. Optimize Extraction Solvent - Match polarity with analyte - Consider LogP(D) value start->solvent_choice ph_adjustment 2. Adjust Aqueous Phase pH - Neutralize analyte for better partitioning solvent_choice->ph_adjustment solvent_ratio 3. Optimize Solvent-to-Sample Ratio - A higher ratio (e.g., 7:1) can improve recovery ph_adjustment->solvent_ratio salting_out 4. Consider 'Salting Out' - Add salt (e.g., Na2SO4) to the aqueous phase solvent_ratio->salting_out back_extraction 5. Use Back Extraction for Cleanup - Re-extract into a fresh aqueous phase at a different pH salting_out->back_extraction evaluation Evaluate Recovery back_extraction->evaluation evaluation->solvent_choice Further Optimization Needed end Optimized Recovery evaluation->end Recovery Improved

Troubleshooting LLE Parameters:

Problem Potential Cause Recommended Solution
Poor partitioning into the organic phase The extraction solvent is not suitable for the analyte's polarity.Select an extraction solvent that better matches the polarity of this compound. Since it is a polar compound, a more polar organic solvent might be necessary.[5]
The analyte is in its ionized form in the aqueous phase.Adjust the pH of the aqueous sample to neutralize the charge on the this compound molecule, thereby increasing its hydrophobicity and partitioning into the organic solvent.[5]
The analyte has high solubility in the aqueous phase.Add a high concentration of a simple salt (e.g., 3-5 M sodium sulfate) to the aqueous sample. This "salting out" effect reduces the analyte's solubility in the aqueous phase and drives it into the organic phase.[5][13]
Insufficient mixing of the two phases.Ensure vigorous and adequate mixing (e.g., vortexing) for a sufficient amount of time to allow for efficient partitioning.
Emulsion formation The sample matrix contains components that stabilize the interface between the aqueous and organic layers.Centrifuge the sample to break the emulsion. You can also try adding a small amount of a different organic solvent or salt to disrupt the emulsion.
Co-extraction of interferences The chosen solvent and pH are not selective enough for the analyte of interest.Employ a back-extraction technique. After the initial extraction into the organic phase, re-extract the analyte into a fresh aqueous phase with a pH that ionizes the analyte, leaving neutral interferences behind in the organic layer.[5][13]

Quantitative Data for LLE and Related Methods Recovery

Method Matrix Extraction Solvent Recovery (%) Reference
SFOD-AALLME*LettuceNot specified82.8 - 104.6[14]
EA-DLLME**LettuceNot specified82.8 - 104.6[14]
Modified QuEChERSAquatic Animal MuscleAcidified Acetonitrile62.3 - 89.0[6]

*Surface Floating Organic Droplet-Based Air-Assisted Liquid-Liquid Micro-Extraction **Effervescent-Assisted Dispersive Liquid-Liquid Micro-Extraction

Detailed Experimental Protocol: Modified QuEChERS for Tetracyclines in Fish Muscle [6]

  • Sample Preparation:

    • Weigh 2g of homogenized muscle sample into a centrifuge tube.

    • Add 5mL of McIlvaine buffer (pH 4).

  • Liquid-Liquid Partitioning:

    • Add 4g of sodium sulfate (B86663) and 2g of sodium chloride to the tube.

    • Agitate the mixture for 30 seconds.

    • Add 10mL of acidified acetonitrile and extract.

  • Purification (Dispersive SPE):

    • Take the resulting extract and purify using 200mg of a C18-silica adsorbent.

  • Analysis:

    • Analyze the purified extract using an appropriate analytical method such as UPLC-UV.

References

Addressing instability of 4-Epioxytetracycline in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Epioxytetracycline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the instability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Problem Possible Causes Recommended Solutions
Rapid degradation of this compound standard in solution. - Inappropriate solvent pH.- Elevated storage temperature.- Exposure to light.- Prepare stock solutions in a suitable solvent such as methanol (B129727). For aqueous solutions, maintain a pH in the acidic range (pH 2-4) to improve stability.[1][2]- Store stock solutions at -20°C or -80°C for long-term stability.[3]- Protect solutions from light by using amber vials or covering containers with aluminum foil.[2]
Inconsistent analytical results (e.g., variable peak areas in HPLC). - Ongoing degradation of the analyte in the autosampler.- Re-epimerization of this compound to Oxytetracycline (B609801).- Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).- Analyze samples as quickly as possible after preparation.- Ensure the mobile phase pH is optimized for stability and separation. An acidic mobile phase is often used to minimize peak tailing and on-column degradation.
Formation of unknown peaks in the chromatogram. - Degradation of this compound into other products (e.g., α-apo-oxytetracycline, β-apo-oxytetracycline).- Interaction with components of the matrix or solvent.- Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Use high-purity solvents and reagents.- If working with complex matrices, perform a thorough sample clean-up.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the C4-epimer of the antibiotic Oxytetracycline. It is a primary degradation product of Oxytetracycline, especially in acidic to neutral solutions.[4] Its stability is a major concern because the epimerization process can lead to a significant loss of the parent compound's potency and the formation of other degradation products.[4] For researchers using this compound as a reference standard or in biological assays, ensuring its stability is critical for obtaining accurate and reproducible results.

Q2: What are the main factors that influence the stability of this compound in solution?

A2: The stability of this compound, and tetracyclines in general, is primarily influenced by three main factors:

  • pH: Epimerization of Oxytetracycline to this compound is most pronounced in the pH range of 2 to 6.[5]

  • Temperature: Elevated temperatures accelerate the degradation of both Oxytetracycline and its epimers.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[6]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • Temperature: -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[3]

  • Light: Solutions should always be protected from light by using amber-colored vials or by wrapping the container in aluminum foil.[2]

  • Solvent: While soluble in methanol and DMSO, for aqueous applications, it is crucial to control the pH.

Q4: How does the epimerization of Oxytetracycline to this compound proceed?

A4: The epimerization at the C4 position is a reversible, first-order reaction. This means that in solution, an equilibrium will be established between Oxytetracycline and this compound. The position of this equilibrium is dependent on the pH and temperature of the solution.

OTC Oxytetracycline EOTC This compound OTC->EOTC Epimerization (pH 2-6)

Reversible epimerization of Oxytetracycline.

Q5: What are the common degradation products of this compound?

A5: this compound can further degrade into other products, similar to Oxytetracycline. The primary degradation pathways include dehydration, leading to the formation of apo-oxytetracycline isomers (α-apo-oxytetracycline and β-apo-oxytetracycline).

cluster_main Degradation Pathway EOTC This compound alpha_Apo α-apo-oxytetracycline EOTC->alpha_Apo Dehydration beta_Apo β-apo-oxytetracycline EOTC->beta_Apo Dehydration

Degradation products of this compound.

Data Presentation

The following tables summarize the quantitative data on the stability of Oxytetracycline, which provides insights into the conditions affecting its epimer, this compound.

Table 1: Effect of Temperature on the Half-Life of Oxytetracycline in Aqueous Solution

Temperature (°C)Half-Life (days)
4 ± 0.81.2 x 10²
25 ± 115
40 ± 11.8
60 ± 10.15
Source: Adapted from Xuan, R., et al. (2010). Hydrolysis and photolysis of oxytetracycline in aqueous solution.[1]

Table 2: Hydrolysis of Oxytetracycline at Different pH Values after 26 Days at 25°C

pHHydrolyzed Oxytetracycline (%)
3.0910.5
5.0735.5
6.9172.7
9.0637.8
10.5442.5
Source: Adapted from Xuan, R., et al. (2010). Hydrolysis and photolysis of oxytetracycline in aqueous solution.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of this compound.

Protocol 1: HPLC Method for the Analysis of this compound and Oxytetracycline

This protocol is adapted from a method for the simultaneous analysis of Oxytetracycline and its epimer.

Objective: To separate and quantify this compound and Oxytetracycline in solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: XTerra MS C18 (or equivalent C18 column)

  • Mobile Phase: A gradient of Methanol and Milli-Q water containing 8 mM formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 355 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and Oxytetracycline in methanol (e.g., 1 mg/mL). From these, prepare working standards by diluting with the mobile phase to the desired concentration range.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration for the standards. Determine the concentration of this compound and Oxytetracycline in the samples from the calibration curve.

cluster_workflow HPLC Analysis Workflow A Prepare Standards & Samples C Inject Samples A->C B HPLC System Setup B->C D Data Acquisition C->D E Peak Integration & Quantification D->E F Report Results E->F

General workflow for HPLC analysis.
Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 70°C for 48 hours (in solid state and in solution).

  • Photodegradation: Expose the solution to a light source providing combined visible and UV output for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control should be run in parallel.

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or water at a controlled pH).

  • Expose aliquots of the solution to the different stress conditions outlined above.

  • At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

  • Analyze the stressed samples using a stability-indicating HPLC method (such as the one described in Protocol 1) to separate the parent compound from its degradation products.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

cluster_forced_degradation Forced Degradation Workflow Start This compound Solution Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photostability Start->Photo Analysis HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Workflow for forced degradation studies.

References

Technical Support Center: 4-Epioxytetracycline ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the ESI-MS analysis of 4-Epioxytetracycline.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][4] Given that this compound is often analyzed in complex biological matrices like plasma, tissue, or food products, it is particularly susceptible to ion suppression caused by endogenous components such as salts, lipids, and proteins.[1][3]

Q2: What are the common causes of ion suppression in the ESI-MS analysis of this compound?

A: Several factors can contribute to ion suppression:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts, proteins) can compete with this compound for ionization in the ESI source.[1][3][5]

  • High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to self-suppression.[1][2]

  • Mobile Phase Additives: While necessary for chromatography, some additives can interfere with the ionization process. However, for tetracyclines, additives like acetic acid, formic acid, and oxalic acid have been shown to be effective.[6][7][8]

  • Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal suppression.[5]

  • Co-elution with its Isomer: this compound is an epimer of Oxytetracycline (B609801). Inadequate chromatographic separation can lead to co-elution and potential competition for ionization.[7][9]

Q3: How can I detect and assess the extent of ion suppression?

A: A common method is the post-column infusion experiment.[10] A standard solution of this compound is continuously infused into the MS detector post-chromatography, while a blank matrix extract is injected onto the LC column. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression. Another approach is to compare the signal intensity of this compound in a pure solvent versus the signal in a matrix extract (post-extraction spike).[10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and minimizing ion suppression for this compound analysis.

Diagram: Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow cluster_sample_prep Sample Preparation Techniques cluster_chromatography Chromatographic Adjustments cluster_ms_params Mass Spectrometer Settings cluster_compensation Compensation Methods start Start: Significant Ion Suppression Observed sample_prep Step 1: Optimize Sample Preparation start->sample_prep chromatography Step 2: Refine Chromatographic Conditions sample_prep->chromatography If suppression persists spe Solid Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle pp Protein Precipitation sample_prep->pp ms_params Step 3: Adjust MS Parameters chromatography->ms_params If suppression persists gradient Modify Gradient Profile chromatography->gradient column Change Column Chemistry/Dimensions chromatography->column flow_rate Reduce Flow Rate chromatography->flow_rate compensation Step 4: Implement Compensation Strategies ms_params->compensation If suppression persists ionization_mode Switch Ionization Polarity (Negative) ms_params->ionization_mode source_type Consider APCI Source ms_params->source_type source_cleaning Clean Ion Source ms_params->source_cleaning end_node End: Ion Suppression Minimized compensation->end_node is Use Stable Isotope-Labeled Internal Standard compensation->is matrix_matched Use Matrix-Matched Calibrants compensation->matrix_matched

Caption: A step-by-step workflow for troubleshooting ion suppression.

Step 1: Optimize Sample Preparation

Effective sample preparation is the most critical step in minimizing matrix effects.[3] The goal is to remove interfering components while efficiently recovering this compound.

  • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For tetracyclines, polymeric reversed-phase cartridges like Oasis HLB are commonly used.[7][8][11] Mixed-mode cation exchange (MCX) cartridges can also provide excellent cleanup.[11]

  • Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts, but the recovery of polar compounds like this compound can be challenging.[2]

  • Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components and often results in significant ion suppression.[2][10]

Table 1: Comparison of Sample Preparation Techniques for Tetracycline Analysis

TechniqueProsConsRecommended for this compound?
Solid Phase Extraction (SPE) High selectivity, good removal of interferences, high recovery.[3]More complex and time-consuming than PPT.Highly Recommended
Liquid-Liquid Extraction (LLE) Can provide very clean extracts.[2]Can have lower recovery for polar analytes, may require multiple extractions.[2]Recommended with careful solvent selection
Protein Precipitation (PPT) Simple, fast, and inexpensive.Poor removal of matrix components, often leads to significant ion suppression.[2][10]Not recommended for sensitive analyses
Step 2: Refine Chromatographic Conditions

Chromatographic separation aims to resolve this compound from any remaining matrix components.

  • Modify the Gradient: Adjusting the mobile phase gradient can shift the elution of interfering peaks away from the analyte peak.

  • Change Column Chemistry: Using a different stationary phase (e.g., a different C18 chemistry or a polymeric column) can alter selectivity and improve separation. For the separation of oxytetracycline and its 4-epimer, a PLRP-S polymeric reversed-phase column has been successfully used.[7]

  • Reduce Flow Rate: Lowering the flow rate, especially to nano-flow rates, can improve desolvation efficiency and reduce ion suppression.[1][2]

Step 3: Adjust Mass Spectrometer Parameters
  • Switch Ionization Polarity: While positive ion mode is common for tetracyclines, switching to negative ion mode can sometimes reduce ion suppression as fewer matrix components may ionize.[1][2] For tetracyclines, greater sensitivity for the [M - H]⁻ ion has been observed with increasing pH.[6]

  • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[1][2] If available, testing an APCI source is a viable option.

  • Clean the Ion Source: Regular cleaning of the ion source is crucial to prevent the buildup of contaminants that can cause signal instability and suppression.[5]

Step 4: Implement Compensation Strategies

If ion suppression cannot be completely eliminated, its effects can be compensated for.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.

  • Use Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for the matrix effect.[3]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Biological Fluids

This protocol is adapted from methods developed for tetracyclines.[7][8][11]

  • Sample Pre-treatment:

    • To 1 mL of sample (e.g., plasma, homogenized tissue), add 4 mL of a suitable extraction buffer (e.g., EDTA-McIlvaine buffer, pH 4.0).[8]

    • Vortex for 1 minute and centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB (3 cc, 60 mg) cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

Diagram: SPE Workflow for this compound

SPE_Workflow start Start: Sample pretreatment Pre-treatment (Extraction Buffer, Centrifuge) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (5% Methanol) loading->washing elution Elution (Methanol/Acetonitrile) washing->elution reconstitution Evaporation & Reconstitution elution->reconstitution end_node Ready for LC-MS/MS Analysis reconstitution->end_node

References

Technical Support Center: Optimal Separation of Tetracycline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of tetracycline (B611298) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of tetracycline that require separation?

The most common isomers and degradation products of tetracycline that necessitate chromatographic separation include 4-epitetracycline (an epimer), anhydrotetracycline (B590944), and 4-epianhydrotetracycline (B1505794) (degradation products).[1][2] It is crucial to separate these from the parent tetracycline molecule to ensure the safety and efficacy of pharmaceutical products.

Q2: Which type of HPLC column is best suited for separating tetracycline isomers?

Reversed-phase HPLC is the most common technique for tetracycline analysis. While standard C8 and C18 columns can be used, columns with polar-embedded stationary phases or polymeric columns often provide better selectivity and peak shape for these polar and chelating compounds.[3][4][5] Mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can also be effective.[6]

Q3: What are the key considerations for mobile phase selection?

Acidic mobile phases, typically with a pH between 2 and 3, are recommended to ensure the protonation of silanol (B1196071) groups on the stationary phase, which minimizes unwanted ionic interactions and reduces peak tailing.[4][7] Common mobile phase constituents include acetonitrile (B52724) or methanol (B129727) as the organic modifier and an acidic buffer such as phosphate, oxalate, or formic acid.[1][8][9][10] The use of chelating agents like EDTA or oxalic acid in the mobile phase can also improve peak shape by sequestering metal ions that can interact with tetracyclines.[7]

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or broadening) for tetracycline and its isomers.

  • Cause: Secondary interactions between the basic tetracycline molecules and acidic silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[7] Metal contamination in the HPLC system can also lead to peak broadening due to the chelating nature of tetracyclines.[7]

  • Solution:

    • Mobile Phase Optimization: Lowering the mobile phase pH to 2-3 helps to suppress the ionization of silanol groups.[7] The addition of a chelating agent like EDTA to the mobile phase can mitigate the effects of metal ion contamination.[7]

    • Column Selection: Utilize end-capped C8 or C18 columns, or consider columns with polar-embedded stationary phases which are designed to shield residual silanols.[5][7] Polymeric columns are also a good alternative as they are more resistant to extreme pH conditions and have different selectivity.[4]

Problem 2: Co-elution of tetracycline and its epimer, 4-epitetracycline.

  • Cause: Tetracycline and 4-epitetracycline are structurally very similar, making their separation challenging. The choice of stationary phase and mobile phase composition is critical for achieving resolution.

  • Solution:

    • Column Selection: A study comparing different stationary phases found that a Discovery RP-AmideC16 column provided the best resolution for minocycline (B592863) and oxytetracycline (B609801), which can be indicative of its potential for separating other tetracycline isomers.[11] Another study demonstrated that an HSS T3 column was able to separate oxytetracycline from tetracycline, where a BEH C8 column could not.[1]

    • Method Optimization: A gradient elution method can often improve the separation of closely eluting compounds.[2][8] Fine-tuning the mobile phase composition, such as the ratio of organic modifier to aqueous buffer, is also crucial.

Problem 3: On-column degradation of tetracycline.

  • Cause: Tetracyclines can degrade under certain conditions, particularly in solution. This can lead to the formation of anhydrotetracycline and 4-epianhydrotetracycline.[3]

  • Solution:

    • Sample Preparation and Storage: Prepare sample solutions fresh and just before analysis.[5] To slow down degradation in solution, control the autosampler temperature at 4°C and use a diluent such as 0.1% phosphoric acid.[8][12]

    • Method Conditions: Avoid harsh pH conditions and excessively long run times where possible.

Experimental Protocols and Data

Below are examples of experimental conditions reported for the successful separation of tetracycline and its related compounds.

Method 1: USP Monograph Modernization for Tetracycline HCl

This method was developed to replace an older, less efficient USP method.[3][5]

ParameterValue
Column Acclaim PA2 (polar-embedded), 3 µm, 4.6 x 150 mm
Mobile Phase A 20 mM NH4H2PO4, pH 2.2
Mobile Phase B 50% Acetonitrile in 20 mM NH4H2PO4, pH 2.2
Gradient Not specified in the abstract
Flow Rate Not specified in the abstract
Detection UV
Temperature Not specified in the abstract

This method was successfully transferred to a UHPLC system with a 2.1 x 100 mm, 2.2 µm column, reducing the run time from 8 to 2 minutes.[3]

Method 2: Separation of Tetracycline and its Analogs

This study compared two different columns for the analysis of tetracycline and its impurities.[1]

ParameterBEH C8HSS T3
Column Dimensions Not SpecifiedNot Specified
Mobile Phase A 0.1% Formic acid in waterWater with 0.2% formic acid
Mobile Phase B MethanolAcetonitrile
Gradient Not SpecifiedNot Specified
Flow Rate Not SpecifiedNot Specified
Detection UVUV
Column Temperature 30 °C30 °C
Autosampler Temp. 5 °C5 °C

The HSS T3 column was found to be superior as it could distinguish oxytetracycline from tetracycline, which the BEH C8 column could not.[1]

Method 3: General Reversed-Phase HPLC Method

This method is a general approach for the assay of tetracycline hydrochloride and its impurity, 4-epianhydrotetracycline hydrochloride.[8][12]

ParameterValue
Column L1 (C18), 3 µm, 150 x 4.6 mm
Mobile Phase 0.1% Phosphoric acid and Acetonitrile
Gradient Gradient mode
Flow Rate 1.0 mL/min
Detection 280 nm
Autosampler Temp. 4 °C

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare Tetracycline Standard/Sample in 0.1% H3PO4 hplc_system HPLC System with Autosampler at 4°C sample_prep->hplc_system mobile_phase_prep Prepare Mobile Phase (e.g., A: 0.1% H3PO4, B: ACN) degas Filter & Degas Mobile Phase mobile_phase_prep->degas degas->hplc_system column Select Column (e.g., C18, Polar-Embedded) hplc_system->column injection Inject Sample column->injection separation Gradient Elution injection->separation detection UV Detection (e.g., 280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Tetracycline & Isomers integration->quantification

Caption: A typical experimental workflow for the HPLC analysis of tetracycline isomers.

troubleshooting_logic start Start Troubleshooting issue Identify Issue start->issue peak_tailing Peak Tailing / Broadening issue->peak_tailing Poor Peak Shape coelution Co-elution of Isomers issue->coelution Inadequate Separation degradation On-Column Degradation issue->degradation Analyte Instability solution_tailing1 Lower Mobile Phase pH (2-3) peak_tailing->solution_tailing1 solution_tailing2 Add Chelating Agent (EDTA) peak_tailing->solution_tailing2 solution_tailing3 Use End-Capped or Polar-Embedded Column peak_tailing->solution_tailing3 solution_coelution1 Optimize Gradient Program coelution->solution_coelution1 solution_coelution2 Screen Different Stationary Phases (e.g., Amide, HSS T3) coelution->solution_coelution2 solution_degradation1 Prepare Fresh Samples degradation->solution_degradation1 solution_degradation2 Use Cooled Autosampler (4°C) degradation->solution_degradation2

Caption: A logical flowchart for troubleshooting common issues in tetracycline isomer separation.

References

Technical Support Center: Analysis of 4-Epioxytetracycline in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of 4-epioxytetracycline in complex food matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in food analysis?

A1: this compound (4-epi-OTC) is an epimer of the antibiotic oxytetracycline (B609801) (OTC). Epimers are stereoisomers that differ in configuration at only one stereocenter. In the case of this compound, the difference is at the fourth carbon atom. It is a significant concern in food analysis because it can form from oxytetracycline under certain conditions, such as in acidic environments or during sample storage and preparation. Since this compound has reduced antimicrobial activity compared to oxytetracycline, its presence can lead to an underestimation of the total antimicrobial residue if not analyzed correctly. Regulatory bodies in regions like the European Union require the combined quantification of oxytetracycline and this compound to ensure food safety.[1][2]

Q2: What are the major challenges in the analysis of this compound?

A2: The primary challenges in analyzing this compound in food matrices include:

  • Epimerization: Oxytetracycline can convert to this compound during sample handling, extraction, and storage, leading to inaccurate quantification of both compounds. This equilibrium is influenced by factors such as pH, temperature, and solvent polarity.

  • Matrix Effects: Food matrices are complex and can contain substances that interfere with the analysis, particularly in sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These matrix components can cause ion suppression or enhancement, affecting the accuracy and precision of the results.

  • Low Recoveries: The physicochemical properties of tetracyclines, including this compound, can lead to low recovery rates during extraction from complex matrices like meat, milk, and honey.

  • Chromatographic Separation: Achieving baseline separation of this compound from oxytetracycline and other tetracyclines is crucial for accurate quantification but can be challenging due to their similar chemical structures.

Q3: What are the regulatory limits for this compound in food?

A3: Regulatory limits for tetracyclines vary by region and food product.

  • European Union (EU): The Maximum Residue Limit (MRL) for oxytetracycline in various animal tissues is defined as the sum of oxytetracycline and this compound.[1][2] For example, the MRL in muscle tissue for all food-producing species is 100 µg/kg.[3]

  • United States (US): The U.S. Food and Drug Administration (FDA) has established tolerances for the sum of residues of tetracyclines (chlortetracycline, oxytetracycline, and tetracycline) in various tissues.[4][5] For instance, the tolerance for the sum of these tetracyclines is 2 parts per million (ppm) in muscle and 0.3 ppm in milk.[4][5] It is advisable to consult the latest FDA regulations to confirm whether this compound is explicitly included in these tolerances.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Inefficient extraction from the matrix. Degradation during sample preparation. Strong binding to matrix components (e.g., proteins, fats).Optimize the extraction solvent and pH. Use of an acidic buffer (e.g., McIlvaine buffer with EDTA) can improve extraction efficiency.[6] Consider using a solid-phase extraction (SPE) method with a suitable sorbent (e.g., polymeric reversed-phase). For high-fat matrices, a defatting step with a non-polar solvent like hexane (B92381) may be necessary. Minimize sample preparation time and keep samples cool to reduce degradation.
High Variability in Results Inconsistent sample homogenization. Fluctuation in pH during extraction. Incomplete control of epimerization. Matrix effects varying between samples.Ensure thorough homogenization of the food sample before taking an aliquot for analysis. Precisely control the pH of all solutions used in the extraction process. To minimize epimerization, maintain a consistent and appropriate pH (typically acidic) and temperature throughout the sample preparation and analysis. Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
Poor Chromatographic Peak Shape (Tailing, Broadening) Secondary interactions between the analyte and the stationary phase. Inappropriate mobile phase composition or pH. Column contamination or degradation.Use a mobile phase containing a chelating agent like oxalic acid or EDTA to reduce interactions with residual silanols on the column. Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Employ a high-quality, end-capped C18 or a polymeric column. Regularly flush the column and use a guard column to protect the analytical column from contaminants.
Significant Matrix Effects in LC-MS/MS Co-elution of matrix components that suppress or enhance the ionization of this compound. Insufficient sample cleanup.Improve the sample cleanup procedure. This can be achieved by using a more selective SPE sorbent or by adding a dispersive SPE (dSPE) step in a QuEChERS-based method. Dilute the final extract to reduce the concentration of interfering matrix components, if sensitivity allows. Optimize chromatographic conditions to separate the analyte from co-eluting matrix components. Utilize matrix-matched calibration curves or a stable isotope-labeled internal standard.
Difficulty in Separating Oxytetracycline and this compound Suboptimal chromatographic conditions (column, mobile phase, temperature).Use a high-resolution analytical column with a smaller particle size. Optimize the mobile phase gradient and composition. Acetonitrile (B52724) is often preferred over methanol (B129727) for better separation of tetracycline (B611298) epimers. Adjusting the column temperature can also influence the separation.

Experimental Protocols

Protocol 1: Extraction of this compound from Meat using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for tetracycline analysis in meat.[6]

  • Sample Homogenization: Homogenize a representative portion of the meat sample.

  • Extraction:

    • Weigh 5 g of the homogenized meat into a 50 mL centrifuge tube.

    • Add 20 mL of EDTA/McIlvaine buffer (pH 4.0).

    • Homogenize for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the analytes with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Honey using a Modified QuEChERS Method

This protocol is a representative method based on literature for antibiotic analysis in honey.[7][8][9]

  • Sample Preparation:

    • Weigh 5 g of honey into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex until the honey is completely dissolved.

  • Extraction:

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na-citrate, 0.5 g Na-disodium citrate (B86180) sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound in various food matrices.

Table 1: Recovery Rates of this compound in Different Food Matrices

Food MatrixExtraction MethodFortification Level (µg/kg)Average Recovery (%)Reference
Sow MilkProtein Precipitation (5% TCA)597.0[6]
50103.3[6]
100101.5[6]
15099.8[6]
Calf Tissues (Muscle, Liver, Kidney)Liquid Extraction & SPE50 - 120052 - 62[10]
MeatSPE200~85[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Food MatrixAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Reference
Sow MilkUHPLC-MS/MS25[6]
Calf TissuesLC-MS/MS0.8 - 48.2Half the MRL[10]
Honey (for Tetracyclines)UPLC-MS/MS0.05 - 1.020.17 - 3.40[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Extraction Homogenization->Extraction Cleanup 3. Cleanup (SPE/dSPE) Extraction->Cleanup LC_MSMS 4. LC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing 5. Data Processing & Quantification LC_MSMS->Data_Processing

Figure 1: General experimental workflow for this compound analysis.

equilibrium OTC Oxytetracycline (Active) EpiOTC This compound (Less Active) OTC->EpiOTC Epimerization (e.g., acidic pH, heat)

Figure 2: Chemical equilibrium between Oxytetracycline and this compound.

References

Technical Support Center: 4-Epioxytetracycline Assays - Method Ruggedness and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Epioxytetracycline assays. The focus is on ensuring method ruggedness and robustness, critical for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the difference between method ruggedness and robustness in the context of a this compound HPLC assay?

A: Method robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage.[1] For a this compound HPLC assay, this could involve minor changes in mobile phase composition, pH, column temperature, or flow rate.[1][2]

Method ruggedness , as defined by the United States Pharmacopeia (USP), is the degree of reproducibility of test results obtained by the analysis of the same sample under a variety of normal test conditions, such as different laboratories, analysts, instruments, reagent lots, and days.[1] It is essentially a measure of the method's reproducibility under different external conditions.

Q2: Why is my this compound peak tailing?

A: Peak tailing in tetracycline (B611298) analysis can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on C18 columns. Using a mobile phase with an appropriate pH (typically acidic, around pH 2.0-2.5) can help to suppress the ionization of silanol groups and reduce tailing. Additionally, ensuring the column is not overloaded and is properly conditioned can mitigate this issue.

Q3: My resolution between Oxytetracycline and this compound is poor. How can I improve it?

A: Poor resolution between Oxytetracycline and its epimer is a common challenge. Several factors can be adjusted to improve separation:

  • Mobile Phase Composition: Small, deliberate changes in the mobile phase composition, such as the percentage of organic solvent, can significantly impact resolution.[2]

  • pH of the Mobile Phase: The pH of the mobile phase is critical for the separation of tetracyclines. Fine-tuning the pH can alter the ionization state of the molecules and improve resolution.

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation.[3]

  • Flow Rate: A lower flow rate generally allows for better separation, though it increases the run time.

Q4: I am observing a drift in retention times for this compound. What are the likely causes?

A: Drifting retention times can indicate a lack of system equilibration, especially with changes in mobile phase composition or temperature.[4] It is crucial to allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of analyses. Other potential causes include leaks in the HPLC system, a poorly mixed mobile phase, or column degradation.[5][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound assay experiments.

Issue 1: Inconsistent Peak Areas
  • Possible Cause: Leaks in the system, inconsistent injection volume, or sample instability.

  • Troubleshooting Steps:

    • Check for Leaks: Inspect all fittings and connections from the pump to the detector.[6]

    • Verify Injector Performance: Run a series of injections with a stable standard to check for reproducibility.

    • Assess Sample Stability: this compound can be unstable in certain conditions. Ensure samples are stored properly and analyze them promptly after preparation.[3]

Issue 2: High Backpressure
  • Possible Cause: Blockage in the HPLC system, such as a clogged frit, guard column, or analytical column.[5]

  • Troubleshooting Steps:

    • Identify the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.

    • Replace or Clean Components: Replace the guard column or column inlet frit if they are clogged. If the analytical column is blocked, it may need to be flushed or replaced.

    • Filter Samples and Mobile Phase: Always filter your samples and mobile phases through an appropriate filter (e.g., 0.22 µm or 0.45 µm) to prevent particulate matter from entering the system.[5]

Issue 3: Ghost Peaks
  • Possible Cause: Contamination in the mobile phase, sample carryover from previous injections, or impurities in the sample diluent.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank (mobile phase or diluent) to see if the ghost peaks are present.

    • Clean the Injector: Implement a robust needle wash protocol to minimize carryover.

    • Use High-Purity Solvents: Ensure that the solvents and additives used for the mobile phase are of high purity.

Experimental Protocols

Robustness Testing Protocol

This protocol outlines a systematic approach to evaluating the robustness of an HPLC method for this compound.

  • Identify Critical Method Parameters: Select the method parameters that are most likely to influence the results. For a typical reversed-phase HPLC method for this compound, these include:

    • pH of the aqueous mobile phase component

    • Percentage of organic solvent in the mobile phase

    • Column temperature

    • Flow rate

    • Wavelength of detection

  • Define Variation Ranges: For each parameter, define a narrow range of variation around the nominal method value.

  • Experimental Design: Use a design of experiments (DoE) approach, such as a fractional factorial design, to efficiently test the effects of multiple parameter variations simultaneously.

  • Perform Experiments: Analyze a standard solution of this compound and a system suitability mixture (containing Oxytetracycline and this compound) under each of the experimental conditions defined in the DoE.

  • Analyze Results: Evaluate the impact of each parameter variation on critical responses, such as:

    • Retention time of this compound

    • Peak area and height

    • Resolution between Oxytetracycline and this compound

    • Peak tailing factor

  • Report Findings: Document the results and conclude on the robustness of the method. If any parameter is found to have a significant effect, it may be necessary to tighten the control over that parameter in the final method.

Ruggedness Testing Protocol

This protocol is designed to assess the method's performance under different conditions.

  • Define Ruggedness Factors: Identify the factors that could vary between different laboratories or testing environments. These typically include:

    • Different HPLC instruments

    • Different analysts

    • Different batches of the HPLC column

    • Different lots of reagents and solvents

    • Different days of analysis

  • Experimental Setup: Prepare a single batch of sample and standard solutions.

  • Perform Analyses: Have different analysts on different instruments analyze the samples and standards according to the established method on different days.

  • Data Analysis: Compare the results obtained under the different conditions. Calculate the mean, standard deviation, and relative standard deviation (RSD) for the key analytical responses (e.g., concentration of this compound).

Data Presentation

Table 1: Example of Robustness Study Data for a this compound HPLC Assay

ParameterVariationRetention Time (min)Peak Area (arbitrary units)Resolution (USP)Tailing Factor
Nominal -5.251,250,0002.11.1
pH + 0.2 units5.101,245,0001.91.2
- 0.2 units5.401,255,0002.31.1
% Organic + 2%4.801,260,0001.81.0
- 2%5.751,240,0002.41.2
Temperature + 5 °C5.151,252,0002.01.1
- 5 °C5.351,248,0002.21.1
Flow Rate + 0.1 mL/min4.781,135,0002.01.1
- 0.1 mL/min5.831,390,0002.21.1

Table 2: Example of Ruggedness Study Data for a this compound HPLC Assay

ConditionAnalystInstrumentDayMeasured Concentration (µg/mL)
1A1110.1
2B1110.3
3A229.9
4B2210.2
Mean 10.13
Std. Dev. 0.17
RSD (%) 1.68%

Mandatory Visualization

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Identify Critical Method Parameters B Define Parameter Variation Ranges A->B C Select Experimental Design (DoE) B->C D Prepare Samples and Standards C->D To Execution E Perform HPLC Analyses (as per DoE) D->E F Evaluate Key Responses E->F To Analysis G Statistical Analysis of Effects F->G H Draw Conclusions & Document Findings G->H

Caption: Workflow for a systematic robustness study of an HPLC method.

Troubleshooting_Logic cluster_pressure Pressure Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues Start Problem Observed in 4-Epi-Oxytetracycline Assay P1 High Backpressure? Start->P1 PS1 Peak Tailing or Poor Resolution? Start->PS1 RT1 Retention Time Drift? Start->RT1 P2 Check for blockages (frit, column) P1->P2 Yes P3 Filter sample and mobile phase P2->P3 PS2 Optimize mobile phase pH PS1->PS2 Yes PS3 Adjust % organic solvent PS2->PS3 PS4 Check column health PS3->PS4 RT2 Ensure system equilibration RT1->RT2 Yes RT3 Check for leaks RT2->RT3

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Inter-laboratory Quantification of 4-Epioxytetracycline

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Methodologies and Performance Data for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-epioxytetracycline (4-epi-OTC), a primary epimer and degradation product of the widely used antibiotic oxytetracycline (B609801) (OTC), is critical in drug development, food safety, and veterinary medicine. As regulatory standards become more stringent, the need for reliable and reproducible analytical methods across different laboratories is paramount. This guide provides a comparative overview of common methodologies for the quantification of this compound, supported by a synthesis of performance data from various validation studies.

Comparative Analysis of Quantification Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

The following table summarizes the quantitative performance of different analytical methods for this compound and related tetracyclines as reported in several validation studies. This data provides a benchmark for laboratories to compare their in-house method performance.

MethodMatrixAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)
LC-MS/MS Porcine Tissues4-Epichlortetracycline1 ng/ml---
HPLC with UV/Fluorimetric Detection Pig MuscleOxytetracycline & this compound--Satisfactory AccuracyGood Repeatability (only 2/14 labs questionable)
HPLC with Diode-Array Detection EggsOxytetracycline2.2 ng/g13.0 ng/g76%4.8% (between-day)
Isocratic Aqueous Mobile Phase HPLC -Oxytetracycline & 4-Epi-Oxytetracycline0.007 µg/mL (OTC), 0.009 µg/mL (4-epi-OTC)---
Isotope Dilution-LC-MS/MS Chicken MeatFour Tetracyclines-< 0.2 µg/kg97.7-102.6%< 4% (intra- and inter-day)
LC-MS/MS OintmentsOxytetracycline & impurities (inc. 4-epi-OTC)-Higher for some impurities90-112%< 7.1% (intraday and interday)
HPLC-DAD Chicken Meat & LiverFour Tetracyclines4.4-13 ng10-27 ng68.88-92.44%< 10%
UHPLC-MS/MS Sow MilkOxytetracycline & 4-Epi-Oxytetracycline2 µg/L5 µg/L95.7-103.3%6.2-9.5%
HPLC-MS/MS LettuceOxytetracycline & 4-Epi-Oxytetracycline-1 µg/kg93.0-110.5%≤ 14.02%

Experimental Protocols: A Representative LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying this compound in complex matrices.[1] The following is a generalized protocol based on common practices found in the literature.[1][2][3][4]

Sample Preparation (Extraction and Clean-up)

The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances.

  • Extraction: A common approach involves extraction with an acidic solution to ensure the stability of tetracyclines. For instance, a mixture of methanol (B129727) and oxalic acid can be used to macerate tissue samples.[1] For milk or other liquid samples, protein precipitation with an acid like trichloroacetic acid is often employed.[5]

  • Clean-up: Solid-phase extraction (SPE) is a widely used technique to clean up the sample extract. C18 cartridges are frequently used for this purpose. The extract is loaded onto the conditioned cartridge, washed to remove interferences, and then the analyte is eluted with a suitable solvent.

Chromatographic Separation
  • Column: A C18 reversed-phase column is typically used for the separation of tetracyclines and their epimers.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) is common.[4] The acidic mobile phase helps to improve peak shape and ionization efficiency.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

Mass Spectrometric Detection
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the quantification of this compound using LC-MS/MS.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Collection (e.g., Tissue, Milk) Homogenization Homogenization/ Maceration Sample->Homogenization Extraction Solvent Extraction (e.g., Acidified Methanol) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 SPE Solid-Phase Extraction (SPE) Clean-up Centrifugation1->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (Reversed-Phase C18) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification by LC-MS/MS.

This guide highlights the common analytical approaches for the quantification of this compound and provides a summary of expected performance characteristics based on published literature. For successful inter-laboratory comparison and method validation, it is crucial to have well-documented and standardized protocols.

References

A Comparative Analysis of HPLC and LC-MS/MS Methods for the Quantification of 4-Epioxytetracycline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis and drug development, the accurate quantification of impurities and degradation products is paramount to ensuring product safety and efficacy. 4-Epioxytetracycline, a primary degradation product of oxytetracycline (B609801), requires precise monitoring.[1][2][3][4] This guide provides a comprehensive cross-validation and comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the determination of this compound.

Methodology Comparison: A Head-to-Head Look

The choice between HPLC and LC-MS/MS for the analysis of this compound hinges on the specific requirements of the analytical task, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with UV detection is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it a powerful tool for trace-level quantification and confirmatory analysis.[5][6]

A direct comparison of validation parameters from various studies highlights the distinct advantages of each method. LC-MS/MS generally exhibits lower limits of detection (LOD) and quantification (LOQ), making it more suitable for residue analysis in complex matrices like animal tissues and feed.[7][8][9] Conversely, HPLC-UV provides reliable quantification at higher concentrations and remains a cost-effective option for routine quality control.

Quantitative Data Summary

The following tables summarize the performance characteristics of HPLC and LC-MS/MS methods for the analysis of tetracyclines, including this compound, based on published validation data.

Table 1: Comparison of Validation Parameters for HPLC and LC-MS/MS Methods

ParameterHPLCLC-MS/MS
Linearity (R²) >0.99>0.99
Accuracy (Recovery %) 72.2% - 108%[7][8]45.6% - 109%[7][8]
Precision (RSD %) 2.0% - 10.0%[9]3.4% - 17.7%[9]
LOD 4.2 - 10.7 mg/kg[8][9]5.6 - 10.8 mg/kg[8][9]
LOQ 5.2 - 12.6 mg/kg[9]7.9 - 24.3 mg/kg[9]

Note: The presented ranges are compiled from multiple studies on tetracycline (B611298) analysis and may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline representative experimental protocols for both HPLC and LC-MS/MS analysis of this compound.

HPLC Method Protocol

This protocol is based on established methods for the separation of oxytetracycline and its epimers.[4][10]

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used. An Inertsil WP300 C4 column has also been shown to be effective.

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.01 M oxalic acid or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10][11]

  • Flow Rate: Typically set between 0.8 and 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.

  • Detection: UV detection is performed at a wavelength of 355 nm.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

LC-MS/MS Method Protocol

This protocol outlines a general procedure for the sensitive and selective quantification of this compound.[5][12][13]

  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is often preferred to achieve optimal separation and peak shape. The mobile phase usually consists of water with a small percentage of formic acid (e.g., 0.1%) as solvent A and acetonitrile or methanol (B129727) with formic acid as solvent B.

  • Flow Rate: A flow rate in the range of 0.2 to 0.5 mL/min is common.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for tetracyclines.

  • Mass Spectrometric Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. For instance, a transition for oxytetracycline and this compound is m/z 461 → 426.[12]

  • Sample Preparation: Sample preparation may involve more extensive cleanup steps, such as solid-phase extraction (SPE), to remove matrix interferences, especially for biological samples.[13]

Workflow and Logical Relationships

The cross-validation of analytical methods is a systematic process to ensure that both methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods for this compound analysis.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC-UV Method method_dev->hplc_dev lcms_dev LC-MS/MS Method method_dev->lcms_dev hplc_val Validate HPLC Method (Linearity, Accuracy, Precision, LOD, LOQ) hplc_dev->hplc_val lcms_val Validate LC-MS/MS Method (Linearity, Accuracy, Precision, LOD, LOQ) lcms_dev->lcms_val validation Individual Method Validation cross_val Cross-Validation hplc_val->cross_val lcms_val->cross_val sample_analysis Analysis of the Same Set of Samples (Spiked and Real Samples) cross_val->sample_analysis data_comp Data Comparison & Statistical Analysis (e.g., t-test, Bland-Altman plot) sample_analysis->data_comp conclusion Conclusion: Method Equivalency or Divergence data_comp->conclusion end End: Select Appropriate Method conclusion->end

Caption: Workflow for Cross-Validation of HPLC and LC-MS/MS Methods.

Conclusion

Both HPLC and LC-MS/MS are suitable techniques for the quantification of this compound, each with its own set of strengths and ideal applications. The choice of method should be guided by the specific analytical needs, including required sensitivity, sample matrix complexity, and available resources. For routine quality control of bulk drug substances where concentration levels are relatively high, a validated HPLC-UV method can be sufficient and cost-effective. However, for the analysis of low-level impurities in complex matrices or for confirmatory purposes, the superior sensitivity and selectivity of LC-MS/MS are indispensable. A thorough cross-validation as outlined is essential to ensure data integrity and consistency when transitioning between these two powerful analytical techniques.

References

Comparative Toxicity Analysis: Oxytetracycline vs. 4-Epioxytetracycline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of the antibiotic oxytetracycline (B609801) and its primary epimer, 4-epioxytetracycline.

This guide provides a comprehensive comparison of the known toxicities of oxytetracycline (OTC) and its degradation product, this compound (EOTC). While extensive toxicological data is available for the parent compound, oxytetracycline, there is a notable scarcity of direct comparative and quantitative toxicity studies for this compound. This document summarizes the existing experimental data, outlines relevant methodologies, and visualizes key pathways to facilitate a clearer understanding of their relative toxic potentials.

Executive Summary

Oxytetracycline, a broad-spectrum antibiotic, has been thoroughly evaluated for its toxicological properties across various species. In contrast, its epimer, this compound, which forms under certain pH conditions and is a major metabolite, is significantly less studied in terms of its direct toxicity. Available research indicates that while EOTC exhibits substantially lower antibacterial activity, it is not without biological effects. Studies suggest that EOTC may alter gut microbiota and potentially possesses a toxic profile that warrants further investigation. However, a direct quantitative comparison of toxicity metrics such as LD50 and LC50 values with its parent compound is largely absent in current literature.

Quantitative Toxicity Data

Table 1: Acute Toxicity of Oxytetracycline in Animal Models

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral4,800--INVALID-LINK--
MouseOral2,240--INVALID-LINK--
MouseIntraperitoneal5,706--INVALID-LINK--
MouseSubcutaneous700--INVALID-LINK--

Table 2: Ecotoxicity of Oxytetracycline in Aquatic Organisms

SpeciesTest DurationEndpointValue (mg/L)Reference
Daphnia magna (Water Flea)48 hoursEC50114--INVALID-LINK--
Pseudokirchneriella subcapitata (Green Algae)72 hoursErC501.04--INVALID-LINK--
Anabaena flos-aquae (Cyanobacteria)72 hoursErC502.7--INVALID-LINK--
Activated Sludge3 hoursEC5017.9--INVALID-LINK--
Lemna minor (Duckweed)-EC503.26--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative protocols for key experiments cited in the assessment of tetracycline (B611298) toxicity.

Acute Oral Toxicity Study in Rodents (Adapted from OECD Guideline 423)

This protocol outlines the general procedure for determining the acute oral toxicity of a substance, such as oxytetracycline.

  • Test Animals: Healthy, young adult rodents (rats or mice), nulliparous and non-pregnant females are used. Animals are randomly assigned to control and treatment groups.

  • Housing and Feeding: Animals are housed in standard cages under controlled environmental conditions (temperature, humidity, and light/dark cycle). Standard laboratory diet and water are provided ad libitum.

  • Dosage and Administration:

    • The test substance is typically administered via gavage using a stomach tube or a suitable intubation cannula.

    • A single dose of the substance is administered. The dose is determined based on preliminary range-finding studies.

    • For this type of study, a stepwise procedure is used with a starting dose, and subsequent doses are adjusted based on the survival or mortality of the animals.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

    • Observations are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Aquatic Toxicity Testing with Daphnia magna (Adapted from OECD Guideline 202)

This protocol describes a method for assessing the acute immobilization of Daphnia magna.

  • Test Organism: Young daphnids (Daphnia magna), aged less than 24 hours at the start of the test, are used.

  • Test Conditions:

    • The test is conducted in a suitable aqueous medium under controlled temperature and light conditions.

    • A series of test concentrations of the substance and a control are prepared.

  • Procedure:

    • Daphnids are exposed to the test substance for a period of 48 hours.

    • The number of immobilized daphnids in each test vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated for the 48-hour exposure period.

Mechanisms of Toxicity and Signaling Pathways

Oxytetracycline

The primary antibacterial mechanism of oxytetracycline involves the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome-mRNA complex. This action halts the elongation of peptide chains, leading to a bacteriostatic effect.

Beyond its antimicrobial action, oxytetracycline has been shown to induce toxicity in non-target organisms through various mechanisms:

  • Genotoxicity: Studies have demonstrated that OTC can induce DNA damage. In human peripheral blood mononuclear cells (PBMCs), exposure to OTC led to the activation of ATM and p53, phosphorylation of H2AX, and changes in histone methylation, all of which are markers of a genotoxic response.

  • Inflammatory Response: The genotoxic effects of OTC in PBMCs were linked to a significant inflammatory response, characterized by increased expression of Interferon-γ (IFN-γ).

  • Mitochondrial Effects: Tetracyclines, as a class, are known to potentially inhibit mitochondrial protein synthesis in eukaryotic cells due to the similarity between mitochondrial and bacterial ribosomes.

  • Interaction with Biomolecules: Oxytetracycline has been shown to bind to bovine hemoglobin, causing conformational changes that could affect its physiological function.

This compound

The toxicological mechanisms of this compound are less understood. It is known to have significantly reduced antibacterial activity compared to OTC, suggesting a weaker interaction with bacterial ribosomes. However, it is not inert:

  • Alteration of Gut Microbiota: A study in Wistar rats demonstrated that repeated oral exposure to EOTC led to significant alterations in the gut microbiota composition. Specifically, there was an increased relative abundance of Actinobacteria and a corresponding change in blood metabolomics. This indicates that EOTC can have distinct biological effects independent of strong antimicrobial action.

  • Potential for Toxicity: Some research suggests that EOTC may have a similar or even higher toxicity than its parent compound, although quantitative data to support this is lacking. A study on the degradation products of oxytetracycline and chlortetracycline (B606653) in rats found that some degradation products could cause liver and kidney damage.

Visualizations

Signaling and Experimental Workflow Diagrams

cluster_OTC_Action Oxytetracycline's Antibacterial Mechanism OTC Oxytetracycline Ribosome Bacterial 30S Ribosomal Subunit OTC->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Blocks tRNA binding tRNA Aminoacyl-tRNA

Mechanism of Oxytetracycline's antibacterial action.

cluster_Toxicity_Workflow General Acute Toxicity Testing Workflow TestSubstance Test Substance (OTC or EOTC) DoseSelection Dose Range-Finding TestSubstance->DoseSelection AnimalModel Animal Model Selection (e.g., Rodents) DoseSelection->AnimalModel Administration Substance Administration AnimalModel->Administration Observation Observation for Clinical Signs & Mortality (14 days) Administration->Observation DataAnalysis Data Analysis (e.g., LD50 Calculation) Observation->DataAnalysis

Workflow for in vivo acute toxicity assessment.

Conclusion

The available evidence clearly defines the toxicological profile of oxytetracycline, highlighting its potential for genotoxicity and induction of inflammatory responses at the cellular level, alongside its established acute and ecotoxicity. For this compound, the data is much more limited. While it is known to be less potent as an antibiotic, its ability to alter gut microbiota and the suggestion of potential toxicity underscore the need for further research. Direct, quantitative comparative toxicity studies are essential to fully elucidate the risk profile of this major metabolite and degradation product of oxytetracycline. Researchers and drug development professionals should be aware of this data gap when assessing the overall environmental and health impacts of oxytetracycline use.

A Comparative Guide to 4-Epioxytetracycline Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive purity assessment of commercially available 4-Epioxytetracycline reference standards is crucial for accurate analytical method development, validation, and routine quality control in the pharmaceutical industry. This guide provides a detailed comparison of available reference standards, experimental protocols for their assessment, and best practices for their handling and storage.

This compound is a key related substance and degradation product of the antibiotic oxytetracycline (B609801). Its accurate quantification is a critical quality attribute for oxytetracycline drug substances and products. The reliability of this quantification depends heavily on the quality of the this compound reference standard used. This guide aims to assist researchers, scientists, and drug development professionals in selecting and utilizing the most appropriate reference standard for their needs.

Comparison of this compound Reference Standards

The purity of a reference standard is its most critical characteristic. The following table summarizes the publicly available purity information for this compound reference standards from various suppliers. It is important to note that the methods used for purity determination and the level of detail provided on the Certificate of Analysis (CoA) can vary between suppliers.

SupplierStated PurityMethod of AnalysisKnown Impurities/Additional Information
MedchemExpress99.16%[1]HPLCAppearance: White to light brown solid.[1]
TOKU-E≥99.0% (as is)[2]HPLCImpurity Profile: Oxytetracycline (1.5-2.0%). Conforms to IR, NMR, and MS for identification.[2]
LGC Standards>95%[3]HPLCProduct is a neat solid.
ClearsynthNot less than 90%HPLC
Supplier on Indiamart (EP Standard)95%[4]Not SpecifiedEuropean Pharmacopoeia (EP) Reference Standard. Appearance: Light Beige to Light Brown Solid.[4]

Note: The information in this table is based on publicly available data and may not reflect the most current product specifications. It is highly recommended to obtain the lot-specific Certificate of Analysis from the supplier before use.

Experimental Protocols for Purity Assessment

The most common method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). The following is a general experimental protocol based on methods described in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of this compound and its related impurities, primarily oxytetracycline.

1. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase and an organic solvent.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: 254 nm or 355 nm.

  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a known concentration.

  • Sample Solution: Prepare the sample to be analyzed in the same solvent as the standard solution.

4. Data Analysis:

  • The purity of the reference standard is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

5. System Suitability:

  • Before analysis, the chromatographic system should be evaluated for its suitability. Typical system suitability parameters include:

    • Tailing factor: Should be close to 1.

    • Theoretical plates: Should be high to ensure good separation efficiency.

    • Repeatability of injections: The relative standard deviation (RSD) of peak areas from replicate injections should be low (e.g., <2%).

Mandatory Visualizations

To aid in the understanding of the experimental workflow and the chemical relationship between oxytetracycline and its epimer, the following diagrams are provided.

Experimental_Workflow cluster_prep Standard & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Solvent Standard_Weighing->Standard_Dissolution Injection Inject into HPLC Standard_Dissolution->Injection Sample_Preparation Prepare Sample Solution Sample_Preparation->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for the purity assessment of this compound reference standards using HPLC.

Chemical_Relationship Oxytetracycline Oxytetracycline This compound This compound Oxytetracycline->this compound Epimerization (pH dependent) This compound->Oxytetracycline Reversible Reaction

Caption: Chemical relationship between Oxytetracycline and its C4 epimer, this compound.

Best Practices for Handling and Storage of Reference Standards

To ensure the integrity and longevity of this compound reference standards, it is essential to adhere to best practices for their handling and storage.

  • Storage Conditions: Store the reference standard in a well-closed container, protected from light, at the temperature specified by the supplier (typically -20°C).

  • Handling:

    • Allow the container to reach ambient temperature before opening to prevent condensation of moisture.

    • Use calibrated weighing equipment and handle the material in a controlled environment to minimize contamination.

    • Avoid repeated opening and closing of the container. Aliquoting the standard into smaller, single-use vials is recommended.

  • Documentation: Maintain a detailed logbook for each reference standard, documenting its receipt, storage conditions, usage, and any observed changes in its physical appearance.

  • Periodic Re-evaluation: The purity of the reference standard should be periodically re-evaluated to ensure it remains within the acceptable limits for its intended use. The frequency of re-evaluation depends on the stability of the compound and the storage conditions.

By following this guide, researchers and drug development professionals can make informed decisions about the selection and use of this compound reference standards, ultimately contributing to the quality and reliability of their analytical data.

References

A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Epimer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation of epimers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this challenge, with the choice of the stationary phase being paramount. This guide provides an objective comparison of the performance characteristics of different HPLC columns for epimer separation, supported by experimental data, to aid in the selection of the most suitable column for your analytical needs.

Epimers, diastereomers that differ in configuration at only one of several stereogenic centers, often exhibit different pharmacological and toxicological profiles. Their separation can be challenging due to their subtle structural differences. Chiral stationary phases (CSPs) are the most effective tools for resolving these isomeric pairs. This guide focuses on the most commonly employed CSPs, including polysaccharide-based, protein-based, and macrocyclic antibiotic-based columns.

Comparative Performance of HPLC Columns for Epimer Separation

The selection of an appropriate HPLC column is often the most critical factor in achieving baseline separation of epimers. The following table summarizes the performance of various commercially available columns for the separation of representative epimeric compounds. The data has been compiled from various studies to highlight the strengths of different stationary phases.

Epimeric CompoundHPLC ColumnStationary Phase ChemistryResolution (Rs)Selectivity (α)Peak Asymmetry (As)Analysis Time (min)Reference
Fluoxetine (B1211875) Enantiomers Cyclobond I 2000 DM5-dimethyl-β-cyclodextrin2.30>1.10Not Specified< 15[1]
Chiralpak AD-HAmylose (B160209) tris(3,5-dimethylphenylcarbamate)>1.5~1.10Not Specified< 15[1]
Chiralcel OD-HCellulose (B213188) tris(3,5-dimethylphenylcarbamate)>1.5~1.10Not Specified< 15[1]
Cloperastine Enantiomers Chiralpak IAImmobilized amylose tris(3,5-dimethylphenylcarbamate)Best ResolutionNot SpecifiedGood Peak Shape< 20[2]
Chiralpak IBImmobilized cellulose tris(3,5-dimethylphenylcarbamate)Lower ResolutionNot SpecifiedNot SpecifiedNot Specified[2]
Chiralpak ICImmobilized cellulose tris(3,5-dichlorophenylcarbamate)Lower ResolutionNot SpecifiedNot SpecifiedNot Specified[2]
Chiralpak IDImmobilized amylose tris(3-chlorophenylcarbamate)Lower ResolutionNot SpecifiedNot SpecifiedNot Specified[2]
Chiralpak AGPα1-acid glycoproteinLower ResolutionNot SpecifiedNot SpecifiedNot Specified[2]
Prothioconazole and its Metabolite Lux Cellulose-1Cellulose tris(3,5-dimethylphenylcarbamate)Rated as BestNot SpecifiedNot SpecifiedNot Specified[2]
Bedaquiline Analogue Diastereomers Chiralpak ICImmobilized cellulose tris(3,5-dichlorophenylcarbamate)Successful SeparationNot SpecifiedNot SpecifiedNot Specified[2]
β-Blockers Chirobiotic V2Vancomycin (higher coverage)Good ResolutionHigher than Chirobiotic VNot Specified~15[3]
Chirobiotic VVancomycin (lower coverage)Lower ResolutionLower than Chirobiotic V2Not Specified~15[3]

Note: "Not Specified" indicates that the data was not available in the cited source. The performance of a column is highly dependent on the specific analyte and the chromatographic conditions.

Experimental Protocols

Reproducible and robust epimer separations rely on well-defined experimental protocols. The following provides a general framework for method development using polysaccharide-based chiral columns, which are widely applicable.[2]

General Protocol for Epimer Separation on Polysaccharide-Based Columns (e.g., Chiralpak IA, Chiralcel OD-H)
  • Column: Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A screening approach with different mobile phase compositions is recommended.

    • Normal-Phase: n-Hexane/2-Propanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v). For basic compounds, add 0.1% diethylamine (B46881) (DEA) or for acidic compounds, add 0.1% trifluoroacetic acid (TFA).

    • Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., 10 mM ammonium (B1175870) bicarbonate).

    • Polar Organic Mode: Acetonitrile or Methanol with additives like 0.1% TFA or DEA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient (typically 25 °C). Temperature can be varied (e.g., 15-40 °C) to improve resolution.

  • Detection: UV at a suitable wavelength (e.g., 220 nm, 254 nm) or Mass Spectrometry (MS).

  • Injection Volume: 5 - 20 µL.

Workflow for HPLC Method Development for Epimer Separation

A systematic approach to method development is crucial for efficiently achieving optimal separation of epimers. The following diagram illustrates a typical workflow.

Epimer_Separation_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Finalization Start Define Separation Goal (e.g., Baseline Resolution of Epimers) Column_Selection Select a Set of Diverse CSPs (e.g., Polysaccharide, Protein, etc.) Start->Column_Selection Mobile_Phase_Screening Screen with Standard Mobile Phases (Normal, Reversed, Polar Organic) Column_Selection->Mobile_Phase_Screening Evaluate_Results Evaluate Initial Results (Resolution, Selectivity, Peak Shape) Mobile_Phase_Screening->Evaluate_Results Optimize_MP Optimize Mobile Phase Composition (Solvent Ratio, Additives, pH) Evaluate_Results->Optimize_MP If separation is not optimal Validation Validate the Method (Robustness, Reproducibility) Evaluate_Results->Validation If separation is satisfactory Optimize_Conditions Optimize Other Parameters (Temperature, Flow Rate) Optimize_MP->Optimize_Conditions Optimize_Conditions->Evaluate_Results Re-evaluate Final_Method Finalized Analytical Method Validation->Final_Method

A typical workflow for developing an HPLC method for epimer separation.

Key Considerations for Column Selection

  • Polysaccharide-based columns (e.g., Chiralpak, Chiralcel, Lux) are the most widely used and versatile CSPs for epimer separation, offering a broad range of selectivities under normal-phase, reversed-phase, and polar organic conditions.[2] Immobilized versions (e.g., Chiralpak IA, IB, IC) offer enhanced solvent compatibility and robustness.[4][5][6]

  • Protein-based columns (e.g., Chiralpak AGP, Chirobiotic V) can provide unique selectivity, particularly for polar and ionizable compounds.[2][3]

  • Cyclodextrin-based columns (e.g., Cyclobond) are effective for separating compounds that can form inclusion complexes with the cyclodextrin (B1172386) cavity.[1]

  • Method Development Screening: It is often beneficial to screen a small, diverse set of columns with different stationary phases and mobile phases to quickly identify the most promising conditions for a new separation challenge.

References

Detecting Trace Levels of 4-Epioxytetracycline in Soil: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of antibiotic residues in environmental matrices like soil is critical. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of 4-epioxytetracycline, a key epimer of oxytetracycline, in soil.

The presence and persistence of antibiotics and their degradation products in the environment are a growing concern. This compound, a major transformation product of the widely used veterinary antibiotic oxytetracycline, can form under certain pH and temperature conditions. Monitoring its levels in soil is crucial for understanding the environmental fate of tetracycline (B611298) antibiotics and the potential for antibiotic resistance development. This guide focuses on the performance of various analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-high-performance liquid chromatography (UHPLC-MS/MS), in detecting and quantifying this specific compound in complex soil matrices.

Performance Comparison: Limit of Detection and Quantification

The ability to detect and reliably quantify minute concentrations of this compound is paramount for environmental monitoring and risk assessment. The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) from a validated analytical method.

Analytical MethodMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
UPLC-MSAgricultural Soil0.82.5[de Nogueira et al., 2017]

Alternative Analytical Approaches

While UPLC-MS/MS stands out for its sensitivity and specificity, other methods have been employed for the analysis of tetracyclines and their epimers in soil and other complex matrices. These include:

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method offers a more accessible and cost-effective alternative to mass spectrometry. However, it generally provides higher detection limits and may be more susceptible to matrix interference compared to MS-based methods.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction: This sample preparation technique has gained popularity for multiresidue analysis in various matrices, including soil. It involves a simple and rapid extraction and cleanup process, which can be coupled with either LC-MS/MS or HPLC-DAD for final analysis. While efficient, optimization is often required to achieve satisfactory recoveries for specific analytes like this compound.

  • Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to extract analytes from solid samples, often resulting in higher extraction efficiency and reduced solvent consumption compared to traditional methods. It is a powerful tool for extracting tetracyclines from strongly adsorbing soil matrices.

The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. For regulatory purposes and trace-level environmental monitoring, methods based on mass spectrometry are generally preferred.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below is a summary of a validated experimental protocol for the determination of this compound in soil using UPLC-MS.

Sample Preparation (Extraction and Clean-up)
  • Extraction: A representative soil sample (e.g., 5 g) is weighed into a centrifuge tube. An extraction solution, typically a buffered solution at an acidic pH (e.g., McIlvaine buffer with EDTA), is added. The mixture is then vigorously agitated (e.g., vortexing followed by shaking) to ensure efficient extraction of the analyte from the soil particles.

  • Centrifugation: The sample is centrifuged at high speed to separate the solid soil particles from the liquid extract.

  • Solid-Phase Extraction (SPE) Clean-up: The supernatant is loaded onto a pre-conditioned SPE cartridge (e.g., a polymeric reversed-phase sorbent). This step is critical for removing interfering substances from the complex soil matrix.

  • Elution: After washing the cartridge to remove any remaining interferences, the target analyte, this compound, is eluted with a small volume of an appropriate organic solvent (e.g., methanol).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent mixture compatible with the LC-MS/MS system.

UPLC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a UPLC system equipped with a suitable analytical column (e.g., a C18 reversed-phase column). A gradient elution program using a mobile phase consisting of an aqueous solution with an acid modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to separate this compound from other co-extracted compounds.

  • Mass Spectrometric Detection: The eluent from the UPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The detection and quantification are performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound in soil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample Soil Sample Collection and Homogenization extraction Extraction with Buffered Solution soil_sample->extraction centrifugation Centrifugation extraction->centrifugation spe_cleanup Solid-Phase Extraction (SPE) Clean-up centrifugation->spe_cleanup elution Elution spe_cleanup->elution evaporation Evaporation and Reconstitution elution->evaporation uplc_ms UPLC-MS/MS Analysis (MRM Mode) evaporation->uplc_ms Injection data_processing Data Processing and Quantification uplc_ms->data_processing results LOD/LOQ Determination data_processing->results

Caption: Experimental workflow for this compound analysis in soil.

Proficiency Testing for 4-Epioxytetracycline Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This is particularly true for the analysis of antibiotic residues like 4-Epioxytetracycline, an epimer of oxytetracycline (B609801), which can be present in food products of animal origin. Proficiency testing (PT) schemes offer a robust mechanism for laboratories to assess their analytical performance against their peers and a known standard. This guide provides a comparative overview of available PT programs for this compound analysis, details common analytical methodologies, and presents a workflow for participation in such schemes.

Comparing Proficiency Testing Providers

Several reputable organizations offer proficiency testing programs that include this compound and other tetracyclines in various food matrices. These programs are essential for external quality assessment and are often a requirement for laboratory accreditation to standards such as ISO/IEC 17025. Leading providers in this space include Fapas (a brand of Fera Science Ltd.) and LGC AXIO Proficiency Testing.

These providers typically supply participating laboratories with homogenous test materials containing a known, but undisclosed, concentration of the analyte. Laboratories analyze the material using their routine methods and report their results to the provider. The provider then statistically analyzes the data from all participating laboratories and issues a report that allows each laboratory to compare its performance against the consensus value and other participants.

Table 1: Illustrative Comparison of Proficiency Testing Schemes for this compound

FeatureFapasLGC AXIO
Analyte Coverage Includes 4-epi-Oxytetracycline, Oxytetracycline, and other tetracyclines.Offers schemes for veterinary drug residues, including tetracyclines.
Available Matrices Fish muscle, honey, milk, prawns, and bovine kidney.Meat, fish, and dairy products.
Reporting Provides comprehensive reports with z-scores for performance assessment.Delivers detailed reports with statistical analysis of laboratory performance.
Accreditation Accredited to ISO/IEC 17043 for proficiency testing.Accredited to ISO/IEC 17043 for proficiency testing.

Note: The performance data in proficiency testing reports is typically confidential. The following table is a hypothetical representation of how results might be presented to allow laboratories to assess their performance.

Table 2: Hypothetical Proficiency Test Results for this compound in Fish Muscle (µg/kg)

Laboratory IDReported ValueAssigned Valuez-ScorePerformance
Lab 0145.250.0-0.96Satisfactory
Lab 0252.550.00.50Satisfactory
Lab 0365.850.03.16Unsatisfactory
Lab 0448.950.0-0.22Satisfactory
Lab 0539.150.0-2.18Questionable

A z-score between -2 and 2 is generally considered satisfactory. Scores between 2 and 3 or -2 and -3 are questionable, and scores greater than 3 or less than -3 are unsatisfactory.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in complex food matrices typically involves sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method. Below are summaries of typical experimental protocols.

Method 1: LC-MS/MS for the Determination of Tetracyclines in Animal Tissues

This method is suitable for the simultaneous determination of oxytetracycline and its 4-epimer in various animal tissues.

1. Sample Preparation:

  • Homogenize the tissue sample.

  • Extract the analytes using an acidic buffer solution.

  • Perform solid-phase extraction (SPE) for cleanup and concentration of the analytes.

  • Reconstitute the final extract in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous solution (e.g., formic acid or oxalic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used. Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection and quantification of the parent and product ions of this compound.

Method 2: UHPLC-MS/MS for the Determination of Tetracyclines in Milk

This method is optimized for the analysis of tetracycline (B611298) residues in milk.

1. Sample Preparation:

  • Precipitate milk proteins using an acid solution (e.g., trichloroacetic acid).

  • Centrifuge the sample to separate the supernatant.

  • Further, clean up the extract using solid-phase extraction.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. UHPLC-MS/MS Conditions:

  • Chromatographic Column: A sub-2-micron particle size C18 column for high-resolution separation.

  • Mobile Phase: A fast gradient with acidic water and acetonitrile.

  • Mass Spectrometry: Similar to the tissue method, using ESI in positive mode and MRM for detection.

Workflow and Logic of Proficiency Testing

Participation in a proficiency testing scheme follows a structured process, from registration to the final performance evaluation. This workflow is crucial for ensuring that the inter-laboratory comparison is valid and provides meaningful results for all participants.

ProficiencyTestingWorkflow cluster_Provider Proficiency Test Provider cluster_Laboratory Participating Laboratory Provider_Registration Registration and Scheme Selection Provider_SamplePrep Preparation and Homogeneity Testing of Test Material Provider_Registration->Provider_SamplePrep Provider_Distribution Distribution of Test Samples Provider_SamplePrep->Provider_Distribution Lab_Receipt Receipt and Handling of Test Sample Provider_Distribution->Lab_Receipt Provider_DataCollection Collection of Results from Participants Provider_StatisticalAnalysis Statistical Analysis of Data Provider_DataCollection->Provider_StatisticalAnalysis Provider_Report Issuance of Proficiency Test Report Provider_StatisticalAnalysis->Provider_Report Lab_Evaluation Evaluation of Performance Report Provider_Report->Lab_Evaluation Lab_Analysis Analysis of Sample using Routine Method Lab_Receipt->Lab_Analysis Lab_Reporting Reporting of Results to Provider Lab_Analysis->Lab_Reporting Lab_Reporting->Provider_DataCollection Lab_CorrectiveAction Implementation of Corrective Actions (if necessary) Lab_Evaluation->Lab_CorrectiveAction

Caption: Workflow of a typical proficiency testing scheme.

The process begins with the laboratory registering for a specific PT scheme offered by a provider. The provider then prepares and distributes a homogenous test material to all participants. Each laboratory analyzes the sample using its standard in-house methods and submits the results. The provider performs a statistical analysis of all submitted data and issues a confidential report to each participant, allowing them to assess their performance and take corrective actions if needed.

Signaling Pathway for Method Selection

The choice of an appropriate analytical method is a critical step that precedes any analysis. This decision is often guided by several factors, including regulatory requirements, the nature of the sample matrix, and the available instrumentation.

MethodSelectionPathway Start Start: Need for This compound Analysis Regulatory Regulatory Requirements (e.g., MRLs) Start->Regulatory Matrix Sample Matrix (e.g., Milk, Tissue, Honey) Start->Matrix Instrumentation Available Instrumentation Start->Instrumentation Method_Screening Screening Methods (e.g., ELISA) Regulatory->Method_Screening Method_Confirmatory Confirmatory Methods (e.g., LC-MS/MS) Regulatory->Method_Confirmatory Matrix->Method_Screening Matrix->Method_Confirmatory Instrumentation->Method_Confirmatory Analysis Routine Analysis Method_Screening->Analysis Positive Result End End: Reportable Result Method_Screening->End Negative Result Validation Method Validation Method_Confirmatory->Validation Validation->Analysis Analysis->End

Caption: Decision pathway for selecting an analytical method.

This diagram illustrates that the initial need for analysis is influenced by regulatory limits and the type of sample. Depending on the purpose (screening or confirmation) and available equipment, a suitable method is chosen, validated, and then used for routine analysis to generate a final, reportable result.

Degradation Kinetics of Tetracyclines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation kinetics of four common tetracycline (B611298) antibiotics: tetracycline, doxycycline (B596269), minocycline (B592863), and oxytetracycline (B609801). Understanding the stability and degradation pathways of these widely used pharmaceuticals is crucial for optimizing formulation, storage, and predicting their environmental fate. This document summarizes key experimental data, outlines typical methodologies for kinetic studies, and visualizes the principal degradation mechanisms and experimental workflows.

Comparative Degradation Kinetics

The degradation of tetracyclines is influenced by several environmental factors, primarily pH, temperature, and light. Generally, the degradation process follows first-order kinetics. The stability of these compounds varies significantly, with doxycycline and minocycline often exhibiting greater stability than tetracycline and oxytetracycline under various stress conditions.

Data Summary

The following tables summarize the degradation rate constants (k) and half-lives (t½) of the four tetracyclines under different conditions as reported in the scientific literature.

Table 1: Comparison of Thermal Degradation Kinetics in Aqueous Solutions

TetracyclineTemperature (°C)pHRate Constant (k)Half-life (t½)
Tetracycline507.0-9.25 - 57.19 h[1]
607.0-3.29 - 21.39 h[1]
707.0-1.66 - 7.62 h[1]
Doxycycline507.0-More stable than TC & OTC
607.0-More stable than TC & OTC
707.0-More stable than TC & OTC
Oxytetracycline507.0-9.25 - 57.19 h[1]
607.0-3.29 - 21.39 h[1]
707.0-1.66 - 7.62 h[1]
Minocycline50 (323 K)0.83-5.42Follows first-order kinetics-
70 (343 K)0.38-9.35Follows first-order kinetics-

Table 2: Comparison of Hydrolytic Degradation Kinetics at 25°C

TetracyclinepHRate Constant (k)Half-life (t½)
Tetracycline3.0-Stable
7.0--
10.0-Increased degradation rate
Doxycycline3.0-Stable
7.0--
10.0-Increased degradation rate
Oxytetracycline3.0-46.36 ± 4.92 d
7.0--
10.0-9.08 ± 4.22 d
Minocycline3.00.028 min⁻¹-
7.0--
11.00.121 min⁻¹-

Table 3: Comparison of Photodegradation Kinetics

TetracyclineLight SourceRate Constant (k)Half-life (t½)
TetracyclineSimulated Sunlight--
DoxycyclineSimulated Sunlight-Slower degradation than OTC
OxytetracyclineSimulated Sunlight-Faster degradation than Doxycycline
MinocyclineUV Light0.069 min⁻¹ (with photocatalyst)10.05 min (with photocatalyst)

Degradation Pathways

The degradation of tetracyclines primarily proceeds through epimerization and dehydration. At acidic pH, the formation of more toxic anhydrotetracyclines is a significant concern. The following diagram illustrates the general degradation pathways for tetracyclines.

Tetracycline Tetracycline Epitetracycline 4-Epitetracycline Tetracycline->Epitetracycline Epimerization (pH dependent) Anhydrotetracycline Anhydrotetracycline Tetracycline->Anhydrotetracycline Dehydration (acidic pH) Epianhydrotetracycline 4-Epianhydrotetracycline Epitetracycline->Epianhydrotetracycline Dehydration (acidic pH) Anhydrotetracycline->Epianhydrotetracycline Epimerization Further_Degradation Further Degradation Products Anhydrotetracycline->Further_Degradation Epianhydrotetracycline->Further_Degradation

General degradation pathways of tetracyclines.

Experimental Protocols

The following section outlines a generalized protocol for conducting studies on the degradation kinetics of tetracyclines. This protocol is a synthesis of methodologies reported in various studies and should be adapted based on specific experimental goals.

Objective

To determine the degradation rate constant and half-life of a tetracycline antibiotic under specific stress conditions (e.g., temperature, pH, light).

Materials and Reagents
  • Tetracycline standard (Tetracycline HCl, Doxycycline Hyclate, Minocycline HCl, Oxytetracycline HCl)

  • High-purity water (Milli-Q or equivalent)

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • Buffers of desired pH (e.g., phosphate (B84403), acetate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • HPLC system with a UV-Vis detector

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Temperature-controlled incubator or water bath

  • Photostability chamber (for photodegradation studies)

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the tetracycline standard in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

    • Prepare working solutions by diluting the stock solution with the appropriate buffer or medium to the desired initial concentration (e.g., 10-50 µg/mL).

  • Initiation of Degradation Study:

    • Thermal Degradation: Place the working solutions in a temperature-controlled environment (e.g., incubator or water bath) set to the desired temperature.

    • Hydrolytic Degradation: Adjust the pH of the working solutions to the desired levels using appropriate acids, bases, or buffers. Maintain at a constant temperature.

    • Photodegradation: Expose the working solutions to a controlled light source in a photostability chamber. Protect control samples from light.

  • Sample Collection:

    • At predetermined time intervals, withdraw aliquots of the sample solutions. The frequency of sampling should be adjusted based on the expected rate of degradation.

  • Sample Analysis by HPLC:

    • Analyze the concentration of the parent tetracycline in each sample using a validated stability-indicating HPLC method. A typical HPLC method would involve:

      • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M oxalic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30-40°C.

      • Detection Wavelength: Typically in the range of 254-365 nm, depending on the specific tetracycline.

    • Inject a known volume of the sample onto the HPLC column.

    • Record the peak area of the parent tetracycline.

  • Data Analysis:

    • Calculate the concentration of the tetracycline at each time point using a calibration curve prepared from standard solutions.

    • Plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the degradation rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Experimental Workflow

The following diagram illustrates the typical workflow for a tetracycline degradation kinetics study.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Tetracycline Stock Solution B Prepare Working Solutions (Specific pH/Buffer) A->B C1 Thermal Stress (Incubator/Water Bath) B->C1 C2 Hydrolytic Stress (Specific pH) B->C2 C3 Photolytic Stress (Photostability Chamber) B->C3 D Sample Collection at Time Intervals C1->D C2->D C3->D E HPLC Analysis D->E F Data Processing (Concentration vs. Time) E->F G Kinetic Analysis (Calculate k and t½) F->G

Workflow for studying tetracycline degradation kinetics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Epioxytetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Epioxytetracycline, a degradation product of oxytetracycline. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is considered a hazardous substance.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling instructions.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2]

  • Avoid Inhalation and Contact: Do not breathe dust. Avoid contact with skin, eyes, and clothing.[1][3]

  • Engineering Controls: Handle the substance in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid generating dust.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by multiple federal and state agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] In 2019, the EPA enacted the Subpart P rule, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities. A key provision of this rule is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[5]

Stock solutions of antibiotics are generally considered hazardous chemical waste and must be disposed of according to institutional guidelines.[6]

Regulatory Body Key Regulation/Role Disposal Implications for this compound
EPA Resource Conservation and Recovery Act (RCRA), including Subpart PGoverns the management and disposal of hazardous pharmaceutical waste. Prohibits sewering of hazardous pharmaceuticals.[4][5]
State Regulations May have more stringent requirements than federal lawResearchers must be aware of and comply with their specific state and local regulations for hazardous waste disposal.[4]
Institutional EHS Environment, Health, and Safety (EHS) department guidelinesProvides specific protocols and services for hazardous waste collection and disposal within the research facility.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, stock solutions, contaminated media, and contaminated labware (e.g., pipette tips, tubes, gloves).

  • Segregate this compound waste from other laboratory waste. It should be treated as hazardous chemical waste.[6]

2. Containment and Labeling:

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust generation, and place it in a suitable, sealed container for disposal.[2][3]

    • Contaminated items such as gloves and weighing paper should be placed in a designated, leak-proof hazardous waste container.

  • Liquid Waste:

    • Collect stock solutions and other liquid waste containing this compound in a dedicated, sealed, and leak-proof hazardous waste container.[6]

    • Do not mix with other chemical waste unless approved by your institution's EHS department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents and bases.[2][3]

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.

  • The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[5]

  • Never dispose of this compound down the drain or in the regular trash.[5][7]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the proper disposal path for materials contaminated with this compound.

DisposalWorkflow Start Material Contaminated with this compound WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., powder, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., stock solutions, media) WasteType->LiquidWaste Liquid ContainSolid Place in a sealed, labeled hazardous waste container for solids. SolidWaste->ContainSolid ContainLiquid Collect in a sealed, labeled hazardous waste container for liquids. LiquidWaste->ContainLiquid Store Store in designated hazardous waste area. ContainSolid->Store ContainLiquid->Store ContactEHS Contact Institutional EHS for Pickup and Final Disposal (Incineration) Store->ContactEHS

Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Epioxytetracycline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 4-Epioxytetracycline, tailored for researchers, scientists, and drug development professionals. Following these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Precautions

This compound is considered a hazardous substance.[1] It is known to cause serious eye irritation and is suspected of damaging an unborn child.[2] The substance is also sensitive to light and air.[2][3] Therefore, it is imperative to handle it with care, using appropriate personal protective equipment and following all safety precautions outlined in this guide.

Personal Protective Equipment (PPE)

A comprehensive barrier between the handler and the chemical is essential. The following PPE is mandatory when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4] It is important to inspect gloves before use and to select them based on chemical compatibility and breakthrough time.[3]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4] A lab coat is standard, and a long-sleeved, fluid-repellent gown should be considered where there is a risk of splashing.

  • Respiratory Protection: If ventilation is inadequate or dust formation is likely, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]

PPE Component Specification Purpose
Eye Protection Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or EN166Prevents eye contact and serious irritation[2][4]
Gloves Chemically resistant, inspected before useAvoids direct skin contact[3][4]
Clothing Lab coat, long-sleeved gownPrevents skin exposure[4]
Respirator NIOSH/MSHA-approved respiratorPrevents inhalation of dust or aerosols in low ventilation areas[3][4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Before handling, obtain special instructions and read all safety precautions.[2][3]

2. Handling the Compound:

  • Avoid contact with eyes, skin, and clothing.[4]

  • Do not eat, drink, or smoke when using this product.[3]

  • Avoid the formation of dust.[2][3]

  • Wash hands thoroughly after handling.[3][4]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • The substance should be stored locked up.[2][3]

  • It is light and air-sensitive; therefore, store it protected from light and under an inert atmosphere.[2][3][4] For maintaining product quality, refrigeration is recommended.[2][5] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[6]

4. First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

  • On Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2][3]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3]

  • If Swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2][3]

Disposal Plan

All waste containing this compound, including stock solutions and contaminated labware, should be treated as hazardous chemical waste.[7]

  • Solid Waste: Sweep up any spills, avoiding dust generation, and place the material into a suitable, closed container for disposal.[2][3][4]

  • Liquid Waste: Collect stock solutions and other liquid waste in an approved container for chemical waste.[7] Do not empty into drains.[2]

  • Disposal Route: Dispose of contents and containers at an approved waste disposal plant, following all local, regional, and national hazardous waste regulations.[2][3]

Experimental Workflow for Safe Handling

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review SDS & Protocols B Verify Ventilation (Fume Hood) A->B C Locate Safety Equipment (Eyewash, Shower) B->C D Don Appropriate PPE C->D E Weigh/Handle Compound in Fume Hood D->E F Avoid Dust Formation E->F G Perform Experiment F->G H Decontaminate Work Area G->H I Segregate Waste (Solid & Liquid) H->I J Dispose as Hazardous Chemical Waste I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L

Caption: Procedural flow for the safe handling of this compound from preparation to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。